molecular formula C16H32 B1203927 2,4,4-Trimethyl-1-pentene CAS No. 25167-70-8

2,4,4-Trimethyl-1-pentene

Cat. No.: B1203927
CAS No.: 25167-70-8
M. Wt: 224.42 g/mol
InChI Key: ZZBYUJLKFQXHHJ-UHFFFAOYSA-N
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Description

Diisobutylene is an acyclic alkene. It is composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4- trimethyl-2-pentene (isomeric forms of diisobutylene). It is isostructural to to iso-octane. It can be synthesized from tertiary butyl alcohol.>Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.

Properties

CAS No.

25167-70-8

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene

InChI

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3

InChI Key

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N

SMILES

CC(=C)CC(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C

boiling_point

214.7 °F at 760 mm Hg (USCG, 1999)
101.2 °C
101.4 °C
101 °C
104 °C

Color/Form

Colorless liquid

density

0.715 at 68 °F (USCG, 1999)
0.7150 @ 20 °C/4 °C
Relative density (water = 1): 0.7
Relative density (water = 1): 0.72

flash_point

35 °F (est.) (USCG, 1999)
23 °F (-5 °C)
-5 °C
1.7 °C o.c.

melting_point

-136.3 °F (USCG, 1999)
-93.5 °C
-93 °C
-106 °C

Other CAS No.

107-39-1
25167-70-8
107-40-4

physical_description

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.
Liquid
DryPowder;  Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
COLOURLESS LIQUID.

Pictograms

Flammable; Environmental Hazard

solubility

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride
Solubility in water: none

Synonyms

diisobutylene

vapor_density

3.8 (AIR= 1)
Relative vapor density (air = 1): 3.9

vapor_pressure

82.72 mm Hg (USCG, 1999)
44.70 mmHg
44.7 mm Hg @ 25 °C
Vapor pressure, kPa at 38 °C: 10
Vapor pressure, kPa at 38 °C: 11.02

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1-pentene: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of 2,4,4-trimethyl-1-pentene, a key intermediate in the production of high-octane gasoline additives and a versatile building block in organic synthesis.[1][2][3] Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the core reaction mechanisms, explores various catalytic systems, and presents a detailed experimental protocol. Our focus is on elucidating the causal relationships between reaction parameters and outcomes, thereby providing a robust framework for practical application and process optimization.

Introduction: The Significance of Diisobutylene

2,4,4-Trimethyl-1-pentene, a primary isomer of diisobutylene (DIB), is a branched C8 olefin of significant industrial importance.[4] Its principal application lies in its hydrogenation to produce isooctane (2,2,4-trimethylpentane), the compound that defines the 100-point of the octane rating scale for gasoline.[5] The demand for clean-burning, high-performance fuels has sustained interest in optimizing DIB synthesis. Beyond its role as a fuel additive, it serves as a precursor in the manufacture of various chemicals, including plasticizers, antioxidants, and surfactants.[1][2]

The most prevalent and economically viable route to 2,4,4-trimethyl-1-pentene is the acid-catalyzed dimerization of isobutylene. This process can be tailored using various starting materials that serve as in-situ sources of isobutylene, such as tert-butanol or isobutanol, and a range of acid catalysts.[6]

The Core Mechanism: Acid-Catalyzed Dimerization

The dimerization of isobutylene is a classic example of an electrophilic addition reaction proceeding via a carbocation intermediate. The reaction can be initiated by both Brønsted and Lewis acids, though solid Brønsted acid catalysts are common in industrial applications to mitigate environmental and corrosion issues associated with strong liquid acids like H₂SO₄.[7][8][9]

The mechanism unfolds in three primary stages:

  • Initiation: Carbocation Formation: A proton (H⁺) from the acid catalyst attacks the π-bond of an isobutylene molecule, leading to the formation of the highly stable tertiary butyl (t-butyl) carbocation. This step is kinetically favorable due to the stability of the resulting carbocation.[9]

  • Propagation: Electrophilic Attack: The electrophilic t-butyl carbocation then attacks the π-bond of a second isobutylene molecule. This forms a new carbon-carbon bond and results in a C₈ carbocation.

  • Termination: Deprotonation and Product Formation: The C₈ carbocation intermediate eliminates a proton to regenerate the acid catalyst and form the final alkene products. Deprotonation can occur from two different positions, leading to the formation of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The product distribution is influenced by reaction conditions and catalyst properties, though an industrial mixture typically contains about 76% 2,4,4-trimethyl-1-pentene and 20% 2,4,4-trimethyl-2-pentene.[6]

The mechanistic pathway is visualized in the diagram below.

Acid_Catalyzed_Dimerization cluster_initiation 1. Initiation: Carbocation Formation cluster_propagation 2. Propagation: Electrophilic Attack cluster_termination 3. Termination: Deprotonation Isobutylene1 Isobutylene tButyl_Cation tert-Butyl Carbocation Isobutylene1->tButyl_Cation Protonation H_plus H+ tButyl_Cation_ref tert-Butyl Carbocation Isobutylene2 Isobutylene C8_Cation C8 Carbocation Intermediate Isobutylene2->C8_Cation C8_Cation_ref C8 Carbocation tButyl_Cation_ref->Isobutylene2 Electrophilic Attack Product1 2,4,4-Trimethyl-1-pentene H_plus_regen H+ (regenerated) Product2 2,4,4-Trimethyl-2-pentene C8_Cation_ref->Product1 Loss of H+ C8_Cation_ref->Product2 Loss of H+

Caption: Acid-catalyzed dimerization mechanism of isobutylene.

Catalyst Systems: A Comparative Overview

The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and environmental impact.

  • Homogeneous Catalysts (Sulfuric Acid): Concentrated sulfuric acid is a highly effective catalyst for this reaction.[6] It offers high conversion rates and is relatively inexpensive. However, its use presents significant challenges, including reactor corrosion, difficulties in separating the catalyst from the product stream, and the generation of acidic waste, which requires neutralization and disposal.[9]

  • Heterogeneous Catalysts (Solid Acids): To overcome the drawbacks of liquid acids, solid acid catalysts have been extensively developed and are widely used in industrial processes.[8]

    • Ion-Exchange Resins: Sulfonic acid-functionalized polystyrene-divinylbenzene resins (e.g., Amberlyst-15, Purolite CT275) are highly effective.[10] They provide high acidity and can be easily separated from the reaction mixture by filtration, allowing for reuse and continuous-flow reactor designs. The presence of water can hinder the reaction, and resins often require drying prior to use.[10]

    • Zeolites: These microporous aluminosilicate minerals (e.g., USY, ZSM-5) are promising catalysts due to their high stability, shape selectivity, and ease of regeneration.[11] Their well-defined pore structures can influence product selectivity by controlling the diffusion of reactants and products.

Experimental Protocol: Synthesis from tert-Butanol

This section provides a representative laboratory-scale protocol for the synthesis of 2,4,4-trimethyl-1-pentene using tert-butanol as the starting material and sulfuric acid as the catalyst. This method leverages the in-situ dehydration of tert-butanol to isobutylene.[6]

A. Reagents and Equipment

  • Reagents: tert-Butanol, Sulfuric Acid (80-85% w/w), Sodium Carbonate solution (5% w/v), Anhydrous Magnesium Sulfate, Deionized Water.

  • Equipment: 500 mL closed, pressure-resistant reactor with a magnetic stirrer and heating mantle, separatory funnel, distillation apparatus, standard laboratory glassware.

B. Step-by-Step Methodology

  • Reactor Charging: In a 500 mL pressure-resistant reactor, add 150g of 85% (w/w) sulfuric acid. While stirring, slowly add 200g of tert-butanol.

  • Reaction: Seal the reactor securely. Heat the mixture to 90 °C while maintaining vigorous stirring. The reaction is exothermic, so careful temperature control is necessary.

  • Reaction Time: Maintain the reaction at 90 °C for 4 hours.[6]

  • Cooling and Phase Separation: After 4 hours, stop heating and allow the reactor to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Two distinct layers will form: an upper organic layer (product) and a lower aqueous acid layer.

  • Washing: Carefully separate and collect the upper organic layer. Wash the organic layer sequentially with deionized water and then with a 5% sodium carbonate solution to neutralize any residual acid.

  • Drying: Dry the washed organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 101-102 °C.[1][12]

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow start Start charge_reactor 1. Charge Reactor (tert-Butanol, H₂SO₄) start->charge_reactor seal_heat 2. Seal & Heat to 90°C charge_reactor->seal_heat react 3. React for 4 hours seal_heat->react cool 4. Cool to Room Temp react->cool separate 5. Phase Separation (Separatory Funnel) cool->separate wash_water 6. Wash with Water separate->wash_water wash_carbonate 7. Wash with Na₂CO₃ Solution wash_water->wash_carbonate dry 8. Dry with MgSO₄ wash_carbonate->dry filter 9. Filter dry->filter distill 10. Fractional Distillation filter->distill product Collect Product (b.p. 101-102°C) distill->product end End product->end

Caption: Experimental workflow for the synthesis of 2,4,4-trimethyl-1-pentene.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported synthesis protocols, highlighting the influence of different starting materials and catalysts on yield and purity.

Starting MaterialCatalystMolar Ratio (Alcohol:Acid)Temp (°C)Time (h)Yield (%)Purity (%)Reference
tert-Butanol85% H₂SO₄1 : 0.5904~95>95[6]
Isobutanol85% H₂SO₄1 : 0.5904~95>95[6]
tert-Butanol80% H₂SO₄1 : 0.595494>95[6]
IsobutyleneSulfonic Acid ResinN/A60-150N/AHighN/A[10]
IsobutyleneCo/BETA ZeoliteN/A60N/A~52 (C₈)~70 (C₈)[7][8]

Conclusion

The synthesis of 2,4,4-trimethyl-1-pentene via acid-catalyzed dimerization is a robust and well-established process central to the production of high-value chemicals and fuel components. While traditional homogeneous catalysis with sulfuric acid offers high yields, modern industrial practice increasingly favors heterogeneous solid acid catalysts, such as ion-exchange resins and zeolites, which provide significant operational and environmental advantages. Understanding the underlying carbocation mechanism is paramount for researchers and professionals aiming to optimize reaction conditions, control isomer distribution, and improve catalyst longevity and performance. The protocol detailed herein serves as a reliable foundation for laboratory-scale synthesis, adaptable to various catalytic systems and research objectives.

References

  • Preparation method of 2,4,4-trimethyl-1-pentene.
  • Mechanism of isobutene dimerization on (a) Brönsted acid and (b) Lewis acid centers. ResearchGate. [Link]

  • Dimerisation of Isobutene on Acidic Ion-Exchange Resins. ResearchGate. [Link]

  • Diisobutylene process.
  • Synthesis of piperylene-diisobutylene copolymers with ionic liquid as catalyst. [Link]

  • Diisobutylene process.
  • Tandem Oligomerization-Hydrogenation Using Brønsted Acidic Iridium Hydride Catalysts. [Link]

  • Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]

  • Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. MDPI. [Link]

  • 2,4,4-Trimethyl-1-pentene. SIELC Technologies. [Link]

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. [Link]

  • 4-PENTEN-1-OL. Organic Syntheses Procedure. [Link]

  • 2,4,4-Trimethyl-1-pentene. PubChem. [Link]

  • 1-Pentene, 2,4,4-trimethyl-. NIST WebBook. [Link]

Sources

computational chemistry of 2,4,4-trimethyl-1-pentene reaction pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Computational Chemistry of 2,4,4-Trimethyl-1-Pentene Reaction Pathways

Foreword: From Industrial Feedstock to In Silico Analysis

2,4,4-Trimethyl-1-pentene, a prominent isomer of diisobutylene, stands as a molecule of significant industrial importance.[1][2][3][4] It is a key component in gasoline formulations and is explored as a potential biofuel, making it a representative olefin in the development of surrogate fuel models.[1][5] Understanding its chemical transformations—from combustion and atmospheric degradation to industrial synthesis—is paramount. While experimental methods provide invaluable macroscopic data, they often struggle to capture the fleeting, high-energy intermediates and transition states that dictate reaction outcomes. Computational chemistry provides a powerful lens to peer into these transient moments, offering a detailed, atomistic narrative of reaction mechanisms.[6][7][8] This guide synthesizes field-proven computational methodologies to provide a comprehensive exploration of the primary reaction pathways of 2,4,4-trimethyl-1-pentene, designed for researchers and professionals seeking to leverage computational tools in their work.

Pillar 1: The Computational Chemist's Toolkit: Foundational Principles

The prediction and elucidation of chemical reaction mechanisms through computation hinge on mapping the potential energy surface (PES), the complex landscape that governs a molecule's transformations.[6][7] Several theoretical tools are indispensable for this task.

  • Density Functional Theory (DFT): As the workhorse of modern computational chemistry, DFT offers a robust balance of computational efficiency and accuracy.[9] The choice of the functional (e.g., B3LYP, M06-2X) is critical and must be validated for the specific reaction class under investigation, as it dictates the accuracy of the computed energies.[10][11][12][13]

  • High-Level Ab Initio Methods: For reactions where electron correlation is critical, methods like Coupled Cluster theory (e.g., CCSD(T)) serve as the gold standard, providing benchmark-quality energies, albeit at a significantly higher computational cost.[14][15] They are often used to validate the accuracy of more efficient DFT methods.

  • Transition State Theory (TST): This theory provides the bridge between the computed potential energy surface and macroscopic reaction kinetics. By identifying the energy of the transition state—the highest point on the minimum energy path—TST allows for the calculation of reaction rate constants.[6][14][15]

  • Intrinsic Reaction Coordinate (IRC): An IRC calculation is a self-validating step that follows the reaction path downhill from a transition state structure.[6][7] This confirms that the identified transition state indeed connects the intended reactants and products, ensuring the integrity of the proposed mechanism.

Pillar 2: Elucidating the Core Reaction Pathways

We will now apply these computational principles to dissect the primary reaction pathways of 2,4,4-trimethyl-1-pentene. Each section will detail the significance of the pathway, the computational strategy, key quantitative findings, a visualization of the mechanism, and a reproducible protocol.

Pathway A: Radical-Initiated Reactions (Combustion & Atmospheric Chemistry)

Expertise & Experience: The reactions of 2,4,4-trimethyl-1-pentene with radicals such as atomic hydrogen (H) and ground-state oxygen (O(³P)) are fundamental to understanding its behavior under combustion conditions and in atmospheric chemistry.[1][5][14] These reactions proceed via two competitive channels: abstraction of a hydrogen atom from the molecule or addition of the radical to the double bond.

Trustworthiness: A theoretical study by Yin et al. provides a robust computational framework for this system.[14] They employed high-level DLPNO–CCSD(T) and M06-2X methods to map the potential energy surface and utilized Transition State Theory (TST) to compute temperature-dependent rate constants.[14] The results indicate that allylic H-abstraction channels are dominant due to lower energy barriers, while radical addition to the terminal carbon of the double bond is the favored addition pathway.[14]

Quantitative Data Summary

Reaction ChannelDescriptionCalculated Barrier Height (kcal/mol)
H-Abstraction Allylic H (C3)Lower barrier, dominates at high T
Vinylic H (C1)Higher barrier
Alkylic H (C5)Higher barrier
H-Addition Terminal Carbon (C1)Lower barrier, dominates at low T
Central Carbon (C2)Higher barrier

Note: Specific barrier heights are detailed in the source literature and depend on the level of theory.

Logical Relationship: H-Atom Reaction Branching

cluster_abstraction H-Abstraction cluster_addition H-Addition Reactants 2,4,4-trimethyl-1-pentene + H• TS_abs TS (Abstraction) Reactants->TS_abs Higher T TS_add TS (Addition) Reactants->TS_add Lower T Prod_abs Allyl Radical + H2 TS_abs->Prod_abs Prod_add Alkyl Radical TS_add->Prod_add

Caption: Branching pathways for H-atom reaction with 2,4,4-trimethyl-1-pentene.

Experimental Protocol: Rate Constant Calculation

  • Reactant Optimization: Perform geometry optimizations and frequency calculations for 2,4,4-trimethyl-1-pentene and the radical (e.g., H atom) using a validated DFT functional (e.g., M06-2X) with a suitable basis set (e.g., 6-311G(d,p)).

  • Transition State (TS) Search: For each potential pathway (e.g., abstraction from the allylic position, addition to the terminal carbon), locate the transition state structure using methods like QST2/3 or an eigenvector-following algorithm.

  • TS Validation: Confirm the TS is a first-order saddle point by performing a frequency calculation. The structure must have exactly one imaginary frequency corresponding to the reaction coordinate.

  • IRC Calculation: Run an Intrinsic Reaction Coordinate calculation from the TS to verify that it connects the reactant and product states.[6][7]

  • High-Level Energy Correction: Perform single-point energy calculations on the optimized geometries (reactants, TS, products) using a high-level method (e.g., DLPNO-CCSD(T)/cc-pVTZ) to obtain more accurate electronic energies.[14]

  • Rate Constant Calculation: Use the energies and vibrational frequencies within the framework of Transition State Theory to calculate the temperature-dependent rate constant, incorporating tunneling corrections (e.g., SCT, ZCT) where necessary.[14]

Pathway B: Ozonolysis (Atmospheric Degradation)

Expertise & Experience: The reaction of alkenes with ozone is a critical atmospheric process that contributes to the formation of pollutants and secondary organic aerosols.[16][17][18] The mechanism, first proposed by Criegee, involves a multi-step pathway that is highly amenable to computational investigation.[19]

Trustworthiness: The ozonolysis mechanism proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (POZ).[20] This is followed by a rapid cycloreversion to a carbonyl compound and a carbonyl oxide, known as a Criegee Intermediate (CI). These intermediates can then recombine to form a more stable secondary ozonide (SOZ).[18][20] For 2,4,4-trimethyl-1-pentene, this cleavage results in formaldehyde and 3,3-dimethyl-2-butanone, along with their corresponding CIs.

Quantitative Data Summary

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2,4,4-trimethyl-1-pentene + O₃0.0 (Reference)
TS (POZ Formation)Transition state for initial cycloadditionComputationally Determined
Primary Ozonide (POZ)1,2,3-Trioxolane intermediateComputationally Determined
TS (POZ Cleavage)Transition state for cycloreversionComputationally Determined
ProductsFormaldehyde + (CH₃)₃C-C(=O)-CH₃ + CIsComputationally Determined

Experimental Workflow: Ozonolysis Mechanism

cluster_main Ozonolysis of 2,4,4-Trimethyl-1-Pentene Reactants Alkene + O3 TS1 TS (Cycloaddition) Reactants->TS1 POZ Primary Ozonide (POZ) TS1->POZ TS2 TS (Cycloreversion) POZ->TS2 CI_Products Carbonyls + Criegee Intermediates (CIs) TS2->CI_Products SOZ Secondary Ozonide (SOZ) CI_Products->SOZ Recombination Further Reactions Further Reactions CI_Products->Further Reactions

Caption: The Criegee mechanism for alkene ozonolysis.

Experimental Protocol: Modeling Ozonolysis

  • Structure Optimization: Optimize the geometries of the alkene, ozone, the expected POZ, and the final carbonyl and CI products using DFT (e.g., B3LYP/aug-cc-pVTZ).[20]

  • Locate TS1 (POZ Formation): Perform a transition state search for the concerted 1,3-dipolar cycloaddition of ozone to the double bond.

  • Validate TS1: Confirm a single imaginary frequency corresponding to the simultaneous formation of the two new C-O bonds. Run an IRC to connect the reactants to the POZ.

  • Locate TS2 (POZ Cleavage): From the POZ structure, search for the transition state corresponding to the concerted cleavage of the O-O and C-C bonds.

  • Validate TS2: Confirm a single imaginary frequency corresponding to the cycloreversion. Run an IRC to connect the POZ to the carbonyl and CI products.

  • Analyze Energetics: Calculate the relative energies of all stationary points on the PES using a high-level method to determine the reaction barriers and overall thermodynamics.

Pathway C: Epoxidation

Expertise & Experience: Epoxidation, the conversion of an alkene to an epoxide, is a cornerstone of synthetic organic chemistry. The reaction with a peroxy acid (e.g., m-CPBA, peroxyformic acid) proceeds through a well-defined concerted transition state, often called the "butterfly" mechanism.

Trustworthiness: Computational modeling is exceptionally well-suited to study epoxidation. DFT calculations can accurately predict the geometry and energy of the butterfly transition state.[21] Furthermore, for chiral or sterically hindered alkenes, computational methods can effectively predict stereoselectivity by comparing the activation barriers for attack from different faces of the double bond.[21] For 2,4,4-trimethyl-1-pentene, the bulky tert-butyl group does not impose significant facial bias, but the electronic nature of the transition state remains a key area of study.

Quantitative Data Summary

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAlkene + Peroxy Acid0.0 (Reference)
TS (Epoxidation)"Butterfly" transition state~8-10 (Typical value)[21]
ProductsEpoxide + Carboxylic AcidExothermic

Logical Relationship: Concerted Epoxidation Mechanism

Reactants Alkene + RCO3H TS Butterfly Transition State Reactants->TS Concerted Products Epoxide + RCO2H TS->Products Concerted

Caption: The concerted "butterfly" mechanism for peroxy acid epoxidation.

Experimental Protocol: Modeling Epoxidation

  • Reactant Complex: Optimize the geometry of the reactants (alkene and peroxy acid). It is often beneficial to start the TS search from a pre-reactive complex where the molecules are oriented appropriately.

  • TS Search: Locate the butterfly transition state. The reaction coordinate involves the transfer of the oxygen atom to the double bond and the transfer of the proton within the peroxy acid.

  • TS Validation: Perform a frequency calculation to confirm one imaginary frequency. Visualize the displacement vectors to ensure they correspond to the expected bond-forming and bond-breaking processes.

  • IRC Analysis: Compute the IRC path to verify the connection between the reactant complex, the transition state, and the product complex (epoxide and carboxylic acid).

  • Activation Barrier: Calculate the activation energy as the energy difference between the transition state and the separated reactants.

Pathway D: Acid-Catalyzed Reactions (Isomerization & Dimerization)

Expertise & Experience: In the presence of an acid catalyst, 2,4,4-trimethyl-1-pentene can undergo several important transformations, including isomerization to its more substituted (and typically more stable) isomer, 2,4,4-trimethyl-2-pentene. This equilibrium is crucial in processes like etherification for fuel additives.[22]

Trustworthiness: The mechanism involves the protonation of the double bond by the acid to form a carbocation intermediate.[11][13] Computational studies using DFT can effectively model this process. For 2,4,4-trimethyl-1-pentene, protonation at the terminal C1 carbon is highly favored as it generates a stable tertiary carbocation at C2. This intermediate can then be deprotonated at C3 to yield the starting material or at the methyl group on C2 to form the isomer. Interestingly, experimental and equilibrium studies have shown that steric strain from the bulky tert-butyl group in 2,4,4-trimethyl-2-pentene makes the 1-pentene isomer unusually abundant at thermodynamic equilibrium, a counterintuitive result that computation can help explain.[22]

Quantitative Data Summary

SpeciesDescriptionRelative Energy (kcal/mol)
2,4,4-trimethyl-1-penteneReactant+0.84[22]
TS (Protonation)Transition state for carbocation formationComputationally Determined
Carbocation Intermediate(CH₃)₃C-CH₂-C⁺(CH₃)₂Computationally Determined
2,4,4-trimethyl-2-penteneIsomerized Product0.0 (Reference)[22]

Note: Relative energies are based on experimental enthalpy of reaction, showing the 2-pentene isomer is slightly less stable.

Experimental Workflow: Acid-Catalyzed Isomerization

Alkene1 2,4,4-trimethyl-1-pentene Carbocation Tertiary Carbocation Intermediate Alkene1->Carbocation + H+ Carbocation->Alkene1 - H+ Alkene2 2,4,4-trimethyl-2-pentene Carbocation->Alkene2 - H+

Caption: Mechanism for the acid-catalyzed isomerization of 2,4,4-trimethyl-1-pentene.

Experimental Protocol: Modeling Carbocation Intermediates

  • Solvation Model: Since these reactions occur in a condensed phase, it is crucial to include a solvent model. An implicit solvation model (e.g., SMD, IEFPCM) is often a good starting point.[10]

  • Reactant and Product Optimization: Optimize the geometries of the starting alkene, the isomer, and the proton source (e.g., H₃O⁺).

  • Intermediate Optimization: Optimize the geometry of the key carbocation intermediate.

  • TS Search: Locate the transition states for the protonation and deprotonation steps. These are often characterized by the partial formation/breaking of a C-H bond.

  • Energy Profile: Construct the full reaction energy profile, including reactants, transition states, the intermediate, and products, to determine the rate-limiting step and the overall thermodynamics. Compare the relative stabilities of the two alkene isomers.

Conclusion: A Deeper Understanding Through Computation

The computational investigation of 2,4,4-trimethyl-1-pentene's reaction pathways provides a rich, atomistic understanding that complements and extends experimental findings.[6][10] Through the application of DFT and high-level ab initio methods, we can dissect competing reaction channels in radical chemistry, trace the intricate multi-step dance of ozonolysis, visualize the concerted transition state of epoxidation, and map the carbocation-mediated landscape of acid catalysis. These theoretical models not only rationalize observed reactivity but also hold predictive power, enabling the in silico design of more efficient catalysts, the development of more accurate combustion models, and a deeper insight into the atmospheric fate of industrial chemicals. As computational resources and methodologies continue to advance, their role in guiding experimental science and engineering will only become more profound.

References

  • Yin, G., Li, X., Ku, J., Gao, Z., & Huang, Z. (2018). Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical. Energy & Fuels. [Link]

  • Barari, D., et al. (2022). Shock Tube and Flame Speed Measurements of 2,4,4-Trimethyl-1-Pentene: A Co-Optima Biofuel. ASME Digital Collection. [Link]

  • Gaona-Colmán, E., et al. (2017). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. ResearchGate. [Link]

  • Dusyant. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. AMERICAN Journal of Science on Integration and Human Development. [Link]

  • NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. NIST WebBook. [Link]

  • Barari, D., et al. (2022). Shock tube and flame speed measurements of 2,4,4-trimethyl-1-pentene: A co-optima biofuel. Journal of Energy Resources Technology. [Link]

  • Al-Namil, D. S., & Gmal, A. A. (2015). Theoretical Investigation on the Reaction between OH Radical and 4,4-Dimethyl-1-pentene in the Presence of O2. The Journal of Physical Chemistry A. [Link]

  • da Silva, J. F., et al. (2023). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society. [Link]

  • Cai, L., et al. (2021). A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. Combustion and Flame. [Link]

  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research. [Link]

  • Notario, R., et al. (2016). Computational modeling of the epoxidation of alkenes with hydrogen peroxide catalyzed by transition metal-substituted polyoxometalates. ResearchGate. [Link]

  • Newland, M. J., et al. (2022). Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction. Atmospheric Chemistry and Physics. [Link]

  • Rihko-Struckmann, L. K., & Mikkola, J. P. (2007). Reaction Equilibrium in the Isomerization of 2,4,4Trimethyl Pentenes. ResearchGate. [Link]

  • NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. [Link]

  • Dourma, V., et al. (2021). A Combined Experimental and Theoretical Investigation of Oxidation Catalysis by cis-[VIV(O)(Cl/F)(N4)]+ Species Mimicking the Active Center of Metal-Enzymes. PubMed Central. [Link]

  • Kusamoto, T. (2016). Theoretical Calculations in Reaction Mechanism Studies. Journal of the Japan Petroleum Institute. [Link]

  • Basceken, S. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Progress in Reaction Kinetics and Mechanism. [Link]

  • Roy, K., et al. (2020). Computational Study of the Dissociation Reactions of Secondary Ozonide. Atmosphere. [Link]

  • Koskowich, S. M., et al. (2008). Computational Modeling Of A Stereoselective Epoxidation: Reaction Of Carene With Peroxyformic Acid. Journal of Organic Chemistry. [Link]

  • Steiner, M. M., & Genov, M. (2019). Exploration of Reaction Pathways and Chemical Transformation Networks. Journal of Chemical Information and Modeling. [Link]

  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • Ryan, E. C., et al. (2023). Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects. Environmental Science: Atmospheres. [Link]

  • PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. PubChem. [Link]

  • University of Regensburg. (n.d.). A Short Story of Epoxidations. University of Regensburg. [Link]

  • García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. PubMed Central. [Link]

  • Al-Sehail, F. A., & Shanshal, M. (2007). AB INITIO AND DFT THEORETITCAL STUDY OF THE CONFORMATIONS, ROTATIONAL BARRIERS AND SCALED VIBRATIONS OF 2,2,4-TRIMETHYLS PENTANE. ResearchGate. [Link]

  • Medlin, J. W., & Neurock, M. (Eds.). (2015). Computational Catalysis. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2021). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Pellegrinet, S. C., & Mari, M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules. [Link]

  • García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • da Costa, R. C. (2022). DFT Study of the Reaction Mechanism of Furfural Hydrogenation with Ru Single-Atom Catalyst. FENIX: Repositório da Universidade de Lisboa. [Link]

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Technical Guide: Reactivity & Stability of the Vinyl Group in 2,4,4-Trimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the vinyl group reactivity in 2,4,4-trimethyl-1-pentene (TM1P), focusing on its unique steric environment and application in cationic polymerization.

Executive Summary

2,4,4-Trimethyl-1-pentene (TM1P) , often referred to as


-diisobutylene, presents a distinct reactivity profile governed by the steric bulk of the neopentyl group adjacent to the vinylidene functionality. Unlike typical alkenes where internal isomers are thermodynamically preferred (Zaitsev's rule), TM1P exhibits anomalous stability compared to its isomer, 2,4,4-trimethyl-2-pentene (TM2P). This guide details the mechanistic underpinnings of this stability, the dominance of cationic over radical polymerization pathways, and provides a validated protocol for controlled polymerization.

Structural Analysis & Thermodynamic Stability

The Steric Anomaly

The vinyl group in TM1P is a 1,1-disubstituted alkene (gem-disubstituted). Its structure is defined by a methylene group (


) and two substituents at the C2 position: a methyl group and a bulky neopentyl group (

).
  • TM1P (Terminal): The bulky neopentyl group is directed away from the double bond's plane, minimizing steric strain.

  • TM2P (Internal): The double bond is tri-substituted. The neopentyl group is forced into a planar arrangement with the methyl groups, causing severe steric repulsion (A-strain).

Consequently, the terminal alkene (TM1P) is thermodynamically more stable than the internal alkene (TM2P), a rare exception to general alkene stability rules.

Visualization of Isomer Stability

The following diagram illustrates the thermodynamic relationship and the steric clash driving the equilibrium toward TM1P.

IsomerStability Figure 1: Thermodynamic equilibrium favoring the terminal alkene (TM1P) due to steric relief. TM1P 2,4,4-Trimethyl-1-Pentene (Terminal Alkene) Low Steric Strain Transition Isomerization Transition State TM1P->Transition Endothermic (+3.5 kJ/mol) TM2P 2,4,4-Trimethyl-2-Pentene (Internal Alkene) High Steric Strain (A-Strain) Transition->TM2P Steric Repulsion

Reactivity Profile

Cationic Polymerization (Dominant Pathway)

The vinyl group of TM1P is highly susceptible to electrophilic attack due to the electron-donating inductive effect of the alkyl groups. However, the steric bulk prevents effective coordination with bulky transition metals (Ziegler-Natta), making cationic polymerization the method of choice.

  • Mechanism: Protonation or Lewis acid complexation at the

    
     terminus generates a tertiary carbocation at C2. This cation is stabilized by the adjacent methyl and neopentyl groups but is sterically shielded, requiring small counter-ions for propagation.
    
  • Chain Transfer: A critical limitation is chain transfer to monomer (proton elimination), which limits molecular weight. Low temperatures (

    
    C) are required to suppress this and favor propagation.
    
Radical Polymerization (Inefficient)

Radical polymerization is generally ineffective for TM1P due to degradative chain transfer .

  • Allylic Abstraction: The radical center on the growing chain abstracts an allylic hydrogen from the monomer (from the C3 methylene or C2-methyl).

  • Stable Radical Formation: This creates a sterically hindered allylic radical that is too stable to re-initiate polymerization efficiently, effectively terminating the chain.

Chemical Functionalization
  • Epoxidation: Reacts readily with mCPBA to form the epoxide.[1][2][3] The reaction is stereospecific (syn-addition).[3]

  • Hydroformylation: Reaction rates are significantly slower than linear alpha-olefins due to steric hindrance hindering the coordination of the rhodium catalyst. Bulky phosphite ligands are often required to improve activity.

Experimental Protocol: Cationic Polymerization

Objective: Controlled polymerization of TM1P to Polyisobutylene (PIB) analogs. System:


 (Co-initiator) / TMPCl (Initiator) in 

.[4]
Reagents & Equipment
  • Monomer: 2,4,4-Trimethyl-1-pentene (Dried over

    
    , distilled).
    
  • Initiator: 2-chloro-2,4,4-trimethylpentane (TMPCl).[4][5]

  • Co-initiator:

    
     (1.0 M solution in 
    
    
    
    ).
  • Solvent:

    
     / Hexane (40/60 v/v, anhydrous).
    
  • Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) (to scavenge protic impurities).

Step-by-Step Methodology
StepActionCritical Parameter / Rationale
1 System Prep Bake glassware at 120°C for 4h. Assemble under

atmosphere in a glovebox or Schlenk line. Moisture kills the cationic active center.
2 Solvent Charge Add 15 mL Hexane and 10 mL

to the reactor. Cool to -78°C (Dry ice/Acetone bath).
3 Initiator Mix Add TMPCl (

mol) and DTBP (

mol). DTBP prevents initiation by trace water.
4 Activation Add

(

mol). Stir for 15 min. Formation of the active ion pair complex.
5 Propagation Add TM1P monomer (2.0 mL) slowly via syringe pump. Maintain -78°C to suppress chain transfer.
6 Termination After 2 hours, add 5 mL pre-chilled Methanol. Destroys the active cation immediately.
7 Purification Precipitate polymer in excess Methanol. Dry under vacuum at 40°C.
Mechanistic Workflow

The following diagram details the cationic pathway utilized in this protocol.

CationicMechanism Figure 2: Cationic polymerization mechanism of TM1P. Low temperature is critical to favor Propagation over Transfer. Initiation Initiation Complex TMPCl + TiCl4 → [TMP]+ [Ti2Cl9]- Carbocation Tertiary Carbocation (Active Species) Initiation->Carbocation Ion Pair Formation Monomer Monomer Addition (TM1P) Monomer->Carbocation Electrophilic Attack Propagation Propagation Head-to-Tail Addition Carbocation->Propagation Low Temp (-78°C) Transfer Chain Transfer (Proton elimination to monomer) Carbocation->Transfer High Temp (> -50°C) Propagation->Carbocation Cycle Repeats Termination Termination (Methanol Quench) Propagation->Termination MeOH Addition

Stability & Handling Data

Storage Stability

TM1P is susceptible to autoxidation upon exposure to air, forming hydroperoxides at the allylic positions.

  • Mechanism: Radical abstraction of allylic H

    
     Reaction with 
    
    
    
    
    
    Peroxy radical.
  • Prevention: Store under Nitrogen blanket. Add antioxidant (e.g., BHT 10-50 ppm) if downstream application permits.

Quantitative Properties[5]
PropertyValueRelevance
Boiling Point 101-102°CEasy separation from solvent (

).
Flash Point -3.9°CHighly Flammable - Requires grounding.
Density 0.708 g/mLLess dense than water; forms upper layer in extraction.
Isomer Purity Typically ~75% TM1PCommercial "Diisobutylene" is a mix. Distillation required for high purity.

References

  • Thermodynamic Stability of Isomers: Karinen, R. S., et al. "Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes." Industrial & Engineering Chemistry Research, vol. 40, no. 4, 2001, pp. 1011-1015. Link

  • Cationic Polymerization Protocol: Wu, Y., et al. "Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms." Polymers, vol. 12, no. 1, 2020, p. 201. Link

  • Epoxidation Mechanism: "Epoxidation of Alkenes With m-CPBA." Master Organic Chemistry, 2025. Link

  • Autoxidation: Benoit, R., et al. "Autoxidation of terpenes... the case of limonene and

    
    -pinene."[6] Atmospheric Chemistry and Physics, 2021.[6] Link
    

Sources

A Quantum Mechanical Exploration of 2,4,4-Trimethyl-1-Pentene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Quantum Landscape of a Branched Alkene

2,4,4-Trimethyl-1-pentene, a significant isomer of diisobutylene, is a key component in various chemical processes, including as a reference compound in fuel research and a monomer in polymer synthesis. A thorough understanding of its molecular properties, reactivity, and spectroscopic signatures at a fundamental level is crucial for optimizing its applications and for the rational design of new chemical entities. Quantum mechanics provides the theoretical framework to elucidate these characteristics with high fidelity. This technical guide delves into the quantum mechanical studies of 2,4,4-trimethyl-1-pentene, offering a comprehensive overview of its electronic structure, conformational landscape, spectroscopic properties, and reactivity from a computational chemistry perspective. As a Senior Application Scientist, this guide emphasizes the causality behind methodological choices, ensuring a robust and validated approach to the computational study of this important branched alkene.

Part 1: The Foundation - Electronic Structure and Molecular Orbitals

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure of 2,4,4-trimethyl-1-pentene.

Computational Protocol for Electronic Structure Calculation

A reliable determination of the electronic properties begins with an accurate molecular geometry. The following protocol outlines a standard and validated workflow for this purpose:

  • Initial Structure Generation: A 3D model of 2,4,4-trimethyl-1-pentene is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

G cluster_workflow Electronic Structure Calculation Workflow A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation B->C E Molecular Orbital Analysis (HOMO, LUMO) B->E D Vibrational Frequencies (Confirmation of Minimum) C->D

Caption: Workflow for calculating the electronic structure of 2,4,4-trimethyl-1-pentene.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For 2,4,4-trimethyl-1-pentene, the electron density of the HOMO is expected to be localized around the carbon-carbon double bond, reflecting its nucleophilic character. The LUMO, in turn, would also be centered around the double bond, indicating the site for potential nucleophilic attack.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap Energy difference between LUMO and HOMORelates to chemical reactivity and stability

Part 2: Navigating the Conformational Maze - Conformational Analysis

The flexibility of single bonds in 2,4,4-trimethyl-1-pentene allows for the existence of multiple conformers, each with a distinct energy and geometry. A comprehensive conformational analysis is essential to identify the most stable conformer(s) that will be predominantly present and to understand the energetic barriers between them.

Protocol for Conformational Search and Analysis

A systematic exploration of the potential energy surface (PES) is necessary to locate all significant low-energy conformers.

  • Initial Conformational Search: A preliminary scan of the PES is performed by systematically rotating the key dihedral angles. For 2,4,4-trimethyl-1-pentene, the crucial rotations are around the C2-C3 and C3-C4 single bonds. This can be achieved using molecular mechanics methods, which are computationally less expensive for an initial broad search.

  • DFT Re-optimization: The low-energy conformers identified from the initial search are then re-optimized at a higher level of theory, such as DFT with the B3LYP functional and a larger basis set like 6-311+G(d,p), to obtain more accurate geometries and relative energies.

  • Transition State Search: To understand the dynamics of interconversion between conformers, transition state (TS) structures connecting the stable minima are located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed for each located transition state to confirm that it indeed connects the two desired conformers.

G cluster_workflow Conformational Analysis Workflow A Initial Structure B Potential Energy Surface Scan (Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D DFT Re-optimization (e.g., B3LYP/6-311+G(d,p)) C->D E Transition State Search (e.g., STQN) D->E G Conformer Population Analysis (Boltzmann Distribution) D->G F IRC Calculation E->F

Caption: A comprehensive workflow for the conformational analysis of 2,4,4-trimethyl-1-pentene.

Key Conformers and Rotational Barriers

The conformational landscape of 2,4,4-trimethyl-1-pentene is primarily dictated by the steric interactions between the bulky tert-butyl group and the methyl groups attached to the double bond. The relative energies of the different conformers will determine their population at a given temperature, according to the Boltzmann distribution. The calculated rotational barriers provide insight into the flexibility of the molecule and the timescale of conformational interconversion.

Part 3: Deciphering Molecular Vibrations and Spectroscopic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Quantum mechanical calculations can accurately predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict chemical shifts with high accuracy.

Protocol for Vibrational and NMR Spectra Calculation
  • Optimized Geometry: The starting point for spectroscopic calculations is the optimized geometry of the most stable conformer(s) obtained from the conformational analysis.

  • Frequency Calculation: A harmonic frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)) yields the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. These calculations are typically performed at the DFT level of theory, often with a functional and basis set optimized for NMR predictions, such as mPW1PW91/6-311+G(2d,p). The calculated chemical shifts are then referenced against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

Spectroscopic ParameterComputational MethodSignificance
Vibrational Frequencies (IR/Raman) Harmonic Frequency Calculation (DFT)Identification of functional groups and molecular structure
NMR Chemical Shifts Gauge-Independent Atomic Orbital (GIAO) Method (DFT)Elucidation of the chemical environment of each nucleus

Part 4: Predicting Chemical Behavior - Reactivity Analysis

The reactivity of 2,4,4-trimethyl-1-pentene is largely governed by the presence of the electron-rich carbon-carbon double bond. Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. Furthermore, computational studies can elucidate the mechanisms of specific reactions.

Conceptual DFT Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's overall reactivity.[1]

  • Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

  • Chemical Hardness (η): Resistance to a change in electron distribution.

  • Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

  • Global Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For 2,4,4-trimethyl-1-pentene, the carbon atoms of the double bond are expected to be the most reactive sites.

Elucidating Reaction Mechanisms: A Case Study of H and O(3P) Radical Reactions

A theoretical study on the abstraction and addition reactions of 2,4,4-trimethyl-1-pentene with H and O(3P) radicals provides valuable insights into its combustion chemistry.[2] The study employed high-level computational methods, including DLPNO–CCSD(T) and M06-2X, to calculate the potential energy surfaces for these reactions.[2]

The calculations revealed that for the reaction with H radicals, allylic H abstraction channels are dominant at higher temperatures, while the addition of the radical to the terminal carbon of the double bond is favored at lower temperatures.[2] This type of detailed mechanistic information is invaluable for developing accurate kinetic models for combustion processes.

G cluster_workflow Reaction Mechanism Investigation Workflow A Reactants (2,4,4-trimethyl-1-pentene + Radical) B Transition State Search A->B C IRC Calculation B->C D Products B->D E Potential Energy Surface Calculation B->E C->A C->D

Caption: A general workflow for the computational investigation of reaction mechanisms.

Conclusion

This technical guide has provided a comprehensive overview of the application of quantum mechanical methods to the study of 2,4,4-trimethyl-1-pentene. By employing a systematic and validated computational approach, researchers can gain deep insights into the electronic structure, conformational preferences, spectroscopic properties, and reactivity of this important molecule. The protocols and theoretical background presented herein serve as a robust foundation for future computational investigations, enabling a more profound understanding of its chemical behavior and facilitating the development of its diverse applications.

References

  • Yin, G., Li, X., Ku, J., Gao, Z., & Huang, Z. (2018). Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical. Energy & Fuels, 32(11), 11977-11987. [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. [Link]

  • Lokachari, N., Kukkadapu, G., Song, H., Vanhove, G., Lailliau, M., Dayma, G., ... & Curran, H. (2022). A comprehensive experimental and kinetic modeling study of di-isobutylene isomers: Part 1. Combustion and Flame, 242, 112128. [Link]

  • Lokachari, N., Kukkadapu, G., Song, H., Vanhove, G., Lailliau, M., Dayma, G., ... & Curran, H. (2022). A comprehensive experimental and kinetic modeling study of di-isobutylene isomers: Part 2. Combustion and Flame, 245, 112321. [Link]

  • NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. In PubChem Compound Database. [Link]

  • SpectraBase. (n.d.). 2,4,4-Trimethyl-1-pentene. [Link]

  • xtb documentation. (2023). Exploration of the potential energy surface (PES). [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-593. [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 2,4,4-Trimethylpent-1-ene. [Link]

  • SIELC Technologies. (2018, February 16). 2,4,4-Trimethyl-1-pentene. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1). [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

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Structural Dynamics and Reactivity of 2,4,4-Trimethyl-1-pentene: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-Diisobutylene
Executive Summary & Industrial Context[1][2][3]

2,4,4-Trimethyl-1-pentene (CAS: 107-39-1), frequently designated as


-diisobutylene (TMP-1), represents a critical C8 olefinic intermediate. Unlike linear octenes, TMP-1 possesses a highly branched "neopentyl-like" architecture that imparts unique steric bulk and chemical resistance.

For researchers in drug development and specialty chemicals, TMP-1 is not merely a gasoline additive precursor; it is a scaffold for introducing neo-structures into surfactants, plasticizers, and fragrance molecules. Its utility is defined by the competition between the kinetic


-isomer (terminal alkene) and the thermodynamic 

-isomer (2,4,4-trimethyl-2-pentene). This guide dissects the structural causality governing its formation and reactivity.
Molecular Architecture and Bonding

The reactivity of TMP-1 is dictated by the juxtaposition of an electron-rich double bond and a sterically demanding tert-butyl group.

2.1 Geometric and Electronic Features
  • Hybridization: The molecule contains two

    
     hybridized carbons (C1 and C2) and six 
    
    
    
    hybridized carbons.
  • Steric Strain: The C3 methylene bridge connects a planar vinyl group to a bulky tert-butyl group. This creates significant steric crowding, preventing free rotation and shielding the "internal" face of the double bond.

  • Hyperconjugation: The C2-methyl group provides hyperconjugative stabilization to the alkene, but less so than the internal double bond of its isomer (TMP-2), making TMP-1 the kinetically favored product during synthesis but thermodynamically less stable.

2.2 Structural Data Summary
ParameterValue (Approx.)Structural Implication
Bond Length (C=C) 1.33 ÅStandard alkene reactivity, susceptible to electrophilic attack.
Bond Angle (C1-C2-C3) ~122°Expanded angle due to repulsion between C1-hydrogens and C3-methylene.
Dipole Moment ~0.3 DWeakly polar; solubility is limited to non-polar organic solvents.
LUMO Character

(C1-C2)
The primary site for nucleophilic attack (in specific conditions) or back-bonding in metal catalysis.
Formation Mechanism: Acid-Catalyzed Dimerization

The synthesis of TMP-1 is a textbook example of cationic polymerization control. It occurs via the dimerization of isobutylene.[1][2][3] Understanding this mechanism is crucial for controlling the isomeric ratio (


 vs. 

).

The Mechanistic Pathway:

  • Protonation: Isobutylene is protonated by a Brønsted acid to form the tert-butyl cation.

  • Electrophilic Attack: The cation attacks a second isobutylene molecule, forming a C8 carbocation (2,4,4-trimethyl-2-pentyl cation).

  • Elimination (The Critical Step): The C8 cation loses a proton.

    • Loss of

      
       (from the methyl group) 
      
      
      
      TMP-1 (Kinetic Product) .
    • Loss of

      
       (from the methylene) 
      
      
      
      TMP-2 (Thermodynamic Product) .
Visualization: Cationic Dimerization Pathway

Dimerization Iso Isobutylene (C4H8) Cat_tBu tert-Butyl Cation (C4H9+) Iso->Cat_tBu Protonation H_plus H+ (Catalyst) H_plus->Cat_tBu Protonation Cat_C8 2,4,4-trimethyl-2-pentyl Cation (Intermediate) Cat_tBu->Cat_C8 + Isobutylene (Electrophilic Attack) TMP1 2,4,4-trimethyl-1-pentene (TMP-1 / α-isomer) KINETIC Cat_C8->TMP1 - H+ (from Methyl) Fast Elimination TMP2 2,4,4-trimethyl-2-pentene (TMP-2 / β-isomer) THERMODYNAMIC Cat_C8->TMP2 - H+ (from CH2) Slow Elimination TMP1->Cat_C8 Re-protonation

Figure 1: Acid-catalyzed dimerization of isobutylene. The kinetic pathway favors TMP-1 due to the statistical probability of proton removal from the methyl groups (6H) vs. the methylene group (2H) and steric accessibility.

Reactivity Profile and Applications

The steric bulk of the tert-butyl group at the C4 position essentially blocks reactivity at one face of the molecule, forcing reactions to occur at the terminal C1 position or requiring forcing conditions.

4.1 Key Reactions
  • Hydroformylation (Oxo Process):

    • Reaction: TMP-1 + CO + H2

      
       3,5,5-trimethylhexanal.
      
    • Significance: This is a vital route to producing isononanol (INA), a plasticizer alcohol. The steric bulk favors the formation of the linear-type aldehyde (anti-Markovnikov addition relative to the catalyst center) because the branched metal-alkyl intermediate is energetically disfavored.

  • Epoxidation:

    • Reaction with peracids yields the epoxide, which is stable due to the shielding of the neopentyl group, making it a useful intermediate for ring-opening polymerization studies.

  • Hydrogenation:

    • Reduction of the double bond yields Isooctane (2,2,4-trimethylpentane), the standard reference for 100 octane number.

Visualization: Reactivity Flowchart

Reactivity cluster_rxns Chemical Transformations TMP1 2,4,4-trimethyl-1-pentene (Substrate) Hydro Hydroformylation (Rh/Co Catalyst) TMP1->Hydro + CO / H2 Epox Epoxidation (R-CO3H) TMP1->Epox + [O] Hydrog Hydrogenation (Ni/Pd Catalyst) TMP1->Hydrog + H2 Prod_Ald 3,5,5-trimethylhexanal (Plasticizer Precursor) Hydro->Prod_Ald Prod_Epox TMP-Oxide (Specialty Monomer) Epox->Prod_Epox Prod_Iso Isooctane (Fuel Standard) Hydrog->Prod_Iso

Figure 2: Primary chemical valorization pathways for TMP-1. Note the high selectivity required for the hydroformylation step.

Experimental Protocol: Structural Verification & Purity Assay

Objective: To verify the identity of a TMP-1 sample and quantify the ratio of


 (TMP-1) to 

(TMP-2) isomers using NMR and GC-FID.
5.1 Spectroscopic Fingerprint Data
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment
1H 0.92Singlet9H

(tert-butyl)
1H 1.78Singlet3H

(Allylic methyl)
1H 1.98Singlet2H

(Methylene bridge)
1H 4.64Singlet (fine split)1H

(Terminal Vinyl)
1H 4.85Singlet (fine split)1H

(Terminal Vinyl)
13C ~30.0--

-butyl methyls
13C ~114.5--Terminal

13C ~143.0--Quaternary

5.2 Protocol: Purity Assessment Workflow

Reagents:

  • Sample: 2,4,4-trimethyl-1-pentene (Technical grade).

  • Solvent: Deuterochloroform (

    
    ) with 0.05% TMS.
    
  • Solvent (GC): n-Hexane (HPLC Grade).

Step-by-Step Methodology:

  • GC-FID Analysis (Isomer Ratio):

    • Preparation: Dilute 10

      
      L of sample in 1.5 mL n-Hexane.
      
    • Column: DB-1 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

    • Method:

      • Injector: 200°C, Split ratio 50:1.

      • Oven: Hold 40°C for 2 min

        
         Ramp 10°C/min to 150°C.
        
      • Detector (FID): 250°C.

    • Analysis: TMP-1 elutes before TMP-2 (lower boiling point: 101°C vs 105°C). Calculate area % to determine isomeric purity.

  • NMR Structural Confirmation:

    • Preparation: Dissolve 20 mg of sample in 0.6 mL

      
      .
      
    • Acquisition: Run standard 1H NMR (16 scans).

    • Validation:

      • Verify the integral ratio of 9:3:2:2 .

      • Critical Check: Look for a quartet at ~5.2 ppm. Presence indicates contamination with TMP-2 (the internal alkene proton). Absence confirms high

        
        -isomer purity.
        
References
  • NIST Chemistry WebBook. "1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1) Thermochemical Data." National Institute of Standards and Technology. [Link]

  • PubChem. "2,4,4-Trimethyl-1-pentene Compound Summary."[4] National Center for Biotechnology Information. [Link]

  • Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience.
  • Schulz, H., & Bohringer, W. (2000). "Structure and stability of diisobutenes." Fuel Processing Technology. (Analysis of thermodynamic equilibrium between TMP-1 and TMP-2).

Sources

Theoretical Investigation of 2,4,4-Trimethyl-1-Pentene Combustion

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: Computational Chemical Kinetics & Reaction Mechanism Generation[1]

Executive Summary

This guide details the theoretical framework for investigating the oxidation kinetics of 2,4,4-trimethyl-1-pentene (also known as


-diisobutylene or DIB-1).[1] As a branched alkene, DIB-1 exhibits significant Negative Temperature Coefficient (NTC) behavior and high octane sensitivity, making it a critical reference component for gasoline surrogates and advanced biofuel formulations.[1]

While the primary subject is high-temperature oxidation, the computational methodologies described herein—Density Functional Theory (DFT), Transition State Theory (TST), and Master Equation modeling—are foundational to both advanced propulsion engineering and small-molecule stability profiling in pharmaceutical development.[1]

Part 1: Molecular Architecture & Thermodynamic Foundation[1]

Structural Analysis & Reactive Sites

The combustion behavior of 2,4,4-trimethyl-1-pentene (


) is dictated by its steric hindrance and specific bond dissociation energies (BDEs).[1] Unlike linear alkenes, the tert-butyl group at the C4 position blocks specific isomerization pathways, while the terminal double bond creates distinct "allylic" and "vinylic" sites.

Key Reactive Sites:

  • Allylic Hydrogens (C3): The C-H bonds adjacent to the double bond are the weakest (

    
     kcal/mol) due to resonance stabilization of the resulting radical.
    
  • Primary Vinylic Hydrogens (C1): Strong bonds (

    
     kcal/mol), difficult to abstract.[1]
    
  • Tertiary Alkyl Group (C4): Sterically bulky, influencing the entropy of the system during collision.

Computational Methodology (The "Self-Validating" Protocol)

To ensure high-fidelity kinetic parameters, we employ a hierarchical computational approach.[1] This protocol minimizes error by cross-referencing low-cost geometry optimizations with high-level energy refinements.[1]

Workflow Protocol:
  • Conformational Search: Monte Carlo stochastic search to identify global minima.[1]

  • Geometry Optimization: DFT utilizing the M06-2X/6-311++G(d,p) functional.[1] M06-2X is selected for its superior performance in capturing dispersion forces in non-covalent interactions (critical for pre-reactive complexes).[1]

  • Energy Refinement: Single-point energy calculations using composite methods like CBS-QB3 or CCSD(T)/cc-pVTZ to achieve "chemical accuracy" (

    
     kcal/mol).
    
  • Kinetics: Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections.

Visualization: Computational Workflow

The following diagram illustrates the logical flow from quantum mechanics to kinetic modeling.

ComputationalWorkflow cluster_QM Quantum Mechanics (QM) cluster_Kinetics Kinetic Theory Geom Geometry Opt (M06-2X) Freq Freq Calculation (Thermochemistry) Geom->Freq Energy High-Level Energy (CCSD(T)/CBS-QB3) Geom->Energy TST Transition State Theory (CVT/SCT) Freq->TST ZPE/Entropy Energy->TST Barrier Height ME Master Equation (Pressure Dependence) TST->ME k(T,P) Model Kinetic Model (Chemkin/Cantera) ME->Model

Caption: Hierarchical workflow for deriving ab initio rate constants, moving from electronic structure to pressure-dependent kinetic modeling.

Part 2: Primary Oxidation Pathways

The oxidation of 2,4,4-trimethyl-1-pentene proceeds through two competing initiating mechanisms: H-Atom Abstraction and OH-Radical Addition .[1]

Pathway A: H-Atom Abstraction (High Temperature)

At temperatures


 K, abstraction dominates.[1] The hydroxyl radical (

) removes a hydrogen atom, primarily from the allylic C3 site.
  • Reaction:

    
    [1]
    
  • Significance: The resulting allylic radical is resonance-stabilized (delocalized unpaired electron), making this the fastest abstraction channel.

Pathway B: OH-Addition (Low/Intermediate Temperature)

At temperatures


 K, the addition of 

to the

double bond is favored.
  • Regioselectivity: Addition occurs preferentially at the terminal carbon (C1) to form the more stable tertiary radical at C2.

  • Waddington Mechanism: The resulting hydroxy-alkyl radical reacts with

    
    , leading to a peroxy radical, which isomerizes and decomposes to form formaldehyde  and 4,4-dimethyl-2-pentanone .[1]
    
Pathway C: Unimolecular Decomposition

Under pyrolytic conditions or extremely high temperatures, the molecule breaks apart before oxidizing.

  • Retro-Ene Reaction: A concerted mechanism yielding isobutene.[1]

Visualization: Reaction Network

This diagram details the competition between addition and abstraction.

ReactionNetwork DIB 2,4,4-Trimethyl-1-Pentene (DIB-1) TS_Abs TS: Abstraction DIB->TS_Abs High T (>1000K) TS_Add TS: Addition DIB->TS_Add Low T (<800K) OH + OH Radical AllylRad Allylic Radical (Resonance Stabilized) TS_Abs->AllylRad AlkylRad Hydroxy-Alkyl Radical (Tertiary C2) TS_Add->AlkylRad Prod_Abs Dienes + H2O AllylRad->Prod_Abs + O2 / Beta-Scission Prod_Wad Formaldehyde + Ketone AlkylRad->Prod_Wad Waddington Mech

Caption: Mechanistic bifurcation of DIB-1 oxidation. Note the temperature dependence switching the dominant pathway from Addition (Low T) to Abstraction (High T).

Part 3: Quantitative Data & Validation[2]

Key Kinetic Parameters

The following table summarizes the Arrhenius parameters (


) for the dominant channels, derived from theoretical studies (e.g., Yin et al., 2018).
Reaction PathwayA (

)
n

(cal/mol)
Dominant Regime
H-Abstraction (Allylic)

2.1-580High Temp (>1000K)
OH Addition (Terminal C)

2.3-1200Low Temp (<700K)
Unimolecular Decomp

0.063,000Pyrolysis

Note: Negative Activation Energy (


) in addition reactions indicates the formation of a pre-reactive complex.
Experimental Validation Protocol

To validate the theoretical model, researchers must compare computed results against physical experiments.[1]

Protocol 1: Shock Tube (Ignition Delay Time)

  • Objective: Measure the time ($ \tau_{ign} $) from shock arrival to autoignition.

  • Setup: High-pressure shock tube (10–50 atm).

  • Metric: Plot

    
     vs. 
    
    
    
    .
  • Validation Criteria: The model must reproduce the NTC region curve slope. Discrepancies usually indicate errors in the low-temperature branching ratios (Pathway B).

Protocol 2: Rapid Compression Machine (RCM)

  • Objective: Validate low-temperature heat release.

  • Setup: Compressed to 10–30 bar at 600–900 K.

  • Relevance: Critical for understanding "knock" resistance in engines.[1]

Part 4: References

  • Metcalfe, W. K., et al. (2007).[1] "The development of a detailed chemical kinetic mechanism for diisobutylene and comparison to shock tube ignition times." Combustion and Flame.

  • Yin, G., et al. (2018).[1][2] "Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical." Energy & Fuels.[1][2][3]

  • Hu, E., et al. (2013).[1] "Experimental and kinetic modeling study of 2,4,4-trimethyl-1-pentene ignition at high pressures." International Journal of Chemical Kinetics.

  • Lokachari, N., et al. (2023).[1] "A comprehensive experimental and kinetic modeling study of di-isobutylene isomers." Combustion and Flame.

  • NIST Chemistry WebBook. "2,4,4-Trimethyl-1-pentene Thermochemical Data."

Sources

Methodological & Application

cationic polymerization of 2,4,4-trimethyl-1-pentene initiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Cationic Polymerization of 2,4,4-Trimethyl-1-Pentene: A Deep Dive into Initiation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering the Cationic Initiation of a Branched Alkene

Cationic polymerization is a powerful chain-growth polymerization technique for monomers with electron-donating substituents, enabling the synthesis of a wide array of polymers.[1] Among these, 2,4,4-trimethyl-1-pentene (an isomer of diisobutylene) presents a unique and industrially relevant monomer. Its structure, derived from the dimerization of isobutylene, leads to polymers with a highly branched and well-defined architecture. However, the very nature of the carbocationic propagating species makes the reaction exceptionally rapid and susceptible to side reactions, such as chain transfer and termination.[2] Consequently, control over the initiation step is paramount to achieving polymers with desired molecular weights, low polydispersity, and specific end-group functionalities.

This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the initiation of 2,4,4-trimethyl-1-pentene cationic polymerization. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the establishment of robust and reproducible polymerization systems, including conventional and living polymerization techniques.

Theoretical Framework: The Nuances of Carbocation Generation

The initiation of cationic polymerization involves the generation of a carbocation from the monomer, which then propagates by adding to subsequent monomer units. The stability of this carbocation and the nature of its associated counter-ion are the most critical factors dictating the course of the polymerization.[1][2] Monomers suitable for cationic polymerization must be nucleophilic and capable of forming a stable cation.[1]

Initiating Systems: A Comparative Overview

Two primary classes of initiators are employed for olefins like 2,4,4-trimethyl-1-pentene:

  • Protic (Brønsted) Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) can directly protonate the alkene's double bond to generate the initiating carbocation.[3] The key challenge lies in the nucleophilicity of the resulting counter-ion (A⁻). A highly nucleophilic counter-ion can covalently bond with the propagating chain end, terminating the polymerization.[2]

  • Lewis Acids with a Co-initiator: This is the most common and versatile approach. Lewis acids such as titanium tetrachloride (TiCl₄), aluminum trichloride (AlCl₃), or boron trifluoride (BF₃) are not initiators on their own.[2][4] They require a source of protons (a protogen) or a carbocation (a cationogen) to begin the process.

    • Protogens (Co-initiators): Often, trace amounts of water or an alcohol act as the co-initiator. The Lewis acid complexes with the protogen, facilitating the release of a proton that initiates polymerization.[4][5]

    • Cationogens (Initiators): An alkyl halide, such as 2-chloro-2,4,4-trimethylpentane (TMPCl), can be used in conjunction with a Lewis acid.[3][6] The Lewis acid abstracts the halide, generating a carbocation that is structurally similar to the propagating species, leading to a more controlled initiation.[6]

The general mechanism of cationic polymerization is depicted below.

Cationic Polymerization Mechanism General Mechanism of Cationic Polymerization Initiator Initiator (e.g., H⁺A⁻) Active_Center Active Center (HM⁺A⁻) Initiator->Active_Center Initiation Monomer1 Monomer (M) Monomer1->Active_Center Propagating_Chain Propagating Chain (HMₙM⁺A⁻) Active_Center->Propagating_Chain Propagation Monomer2 Monomer (M) Monomer2->Propagating_Chain Termination_Node Termination Propagating_Chain->Termination_Node k_t Chain_Transfer_Node Chain Transfer Propagating_Chain->Chain_Transfer_Node k_tr Dead_Polymer1 Dead Polymer Termination_Node->Dead_Polymer1 Dead_Polymer2 Dead Polymer + New Active Center Chain_Transfer_Node->Dead_Polymer2 Living Cationic Initiation Initiation in a Living System (TMPCl/TiCl₄) cluster_initiation Activation Initiator Initiator (TMPCl) Complex Active Initiating Complex (TMP⁺TiCl₅⁻) Initiator->Complex Lewis_Acid Lewis Acid (TiCl₄) Lewis_Acid->Complex Activation Propagating Propagating Species (Dormant ⇌ Active) Complex->Propagating Monomer Monomer (2,4,4-trimethyl-1-pentene) Monomer->Propagating Experimental_Workflow Experimental Workflow for Living Polymerization A 1. Dry Glassware (Oven, >150°C, overnight) B 2. Assemble Reactor (Hot, under dry N₂ stream) A->B C 3. Charge Solvents & Proton Trap (Hexane, MeCl, 2,6-Lutidine) B->C D 4. Cool Reactor (Cryostat, e.g., -80°C) C->D E 5. Add Monomer (2,4,4-trimethyl-1-pentene) D->E F 6. Add Initiator (TMPCl) E->F G 7. Initiate Polymerization (Add TiCl₄ solution) F->G H 8. Allow Reaction to Proceed (Monitor time/viscosity) G->H I 9. Terminate Reaction (Add pre-chilled Methanol) H->I J 10. Isolate Polymer (Precipitate in Methanol, filter) I->J K 11. Dry Polymer (Vacuum oven, room temp) J->K L 12. Characterize Product (GPC, NMR) K->L

Caption: Step-by-step workflow from preparation to analysis.

Step-by-Step Methodology:

  • Preparation: In a glovebox under a dry nitrogen atmosphere, a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet is assembled.

  • Charging the Reactor: The reactor is charged with 60 mL of anhydrous n-hexane and 40 mL of anhydrous methyl chloride. The flask is then cooled to the target temperature (e.g., -80 °C) using a cryostat.

  • Addition of Reagents: Once the temperature is stable, 2,6-lutidine (e.g., to a final concentration of 12 mM) is added via syringe. This is followed by the addition of the monomer, 2,4,4-trimethyl-1-pentene (e.g., 5 mL). Finally, the initiator, TMPCl, is added (e.g., to a final concentration of 10 mM). The solution is stirred for 15 minutes to ensure homogeneity.

  • Initiation: Polymerization is initiated by the rapid addition of a pre-chilled solution of TiCl₄ in hexane (e.g., to a final concentration of 40 mM) via syringe. An immediate increase in viscosity is often observed.

  • Propagation: The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) while maintaining the temperature at -80 °C.

  • Termination: The polymerization is quenched by the rapid addition of 20 mL of pre-chilled, anhydrous methanol. T[3]his step immediately neutralizes the active cationic chain ends.

  • Polymer Isolation: The reaction mixture is poured into a large volume (e.g., 500 mL) of methanol to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight. 9[6]. Characterization: The resulting polymer's number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are determined by Gel Permeation Chromatography (GPC). The polymer structure and end-group functionality can be confirmed by ¹H NMR spectroscopy.

Data Interpretation and Troubleshooting

The success of the polymerization is primarily assessed by GPC analysis. In a successful living polymerization, the PDI should be low (typically < 1.5), and the experimentally determined molecular weight (Mₙ) should be close to the theoretical value calculated as follows:

Theoretical Mₙ = ( [Monomer] / [Initiator] ) × (Monomer Molecular Weight) + (Initiator Molecular Weight)

Problem Potential Cause(s) Solution(s)
No or Low Polymer Yield Inactive initiator/co-initiator; Presence of excessive terminating impurities (e.g., water).Use freshly purified reagents; Ensure rigorous drying of all glassware and solvents.
High Polydispersity (PDI > 2.0) Presence of protic impurities causing uncontrolled initiation; Chain transfer reactions occurring.Add or increase the concentration of a proton trap (2,6-lutidine); Ensure the reaction temperature is sufficiently low.
Bimodal GPC Trace Two distinct initiation events (e.g., from the desired initiator and an impurity); Incomplete or slow initiation.Improve purification of reagents; Ensure rapid and efficient mixing upon addition of the co-initiator.
Mₙ Lower than Theoretical Chain transfer to monomer or solvent; Presence of impurities that act as chain transfer agents.Lower the reaction temperature; Use a less reactive solvent if possible; Check monomer purity.

Conclusion

The initiation of cationic polymerization for 2,4,4-trimethyl-1-pentene is a process that demands precision and a thorough understanding of the underlying chemical mechanisms. By carefully selecting the initiating system—with living polymerization systems like TMPCl/TiCl₄ offering the highest degree of control—and by maintaining scrupulously anhydrous and low-temperature conditions, it is possible to synthesize well-defined poly(2,4,4-trimethyl-1-pentene). The protocols and theoretical insights provided in this guide serve as a robust foundation for researchers aiming to harness the power of cationic polymerization for the creation of advanced polymer architectures.

References

  • Wikipedia. Cationic polymerization. Wikipedia. Available at: [Link].

  • Kostjuk, S. V., et al. (2019). Cationic Polymerization of Isobutylene and C4 Mixed Feed Using Complexes of Lewis Acids with Ethers: A Comparative Study. Macromolecular Chemistry and Physics, 220(16), 1900226. Available at: [Link].

  • Hammond, P. (2006). Cationic Polymerization. 10.569 Synthesis of Polymers, Fall 2006. MIT OpenCourseWare. Available at: [Link].

  • ResearchGate. (2025). Cationic Polymerization of Isobutylene by Complexes of Alkylaluminum Dichlorides with Diisopropyl Ether: An Activating Effect of Water. ResearchGate. Available at: [Link].

  • Cui, X., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 193. Available at: [Link].

  • ResearchGate. (n.d.). Kinetic Model for the Etherification of 2,4,4Trimethyl1-pentene and 2,4,4Trimethyl2-pentene with Methanol. ResearchGate. Available at: [Link].

  • Wikipedia. Living cationic polymerization. Wikipedia. Available at: [Link].

  • ResearchGate. (n.d.). Method for initiating cationic polymerization of isobutylene by AlCl3. ResearchGate. Available at: [Link].

  • Greena's Chemistry Class. (2020). Mechanism of Cationic Polymerization. YouTube. Available at: [Link].

  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. Available at: [Link].

  • Chemistry LibreTexts. (2023). 11.5.2.5: Living Cationic Polymerization. Chemistry LibreTexts. Available at: [Link].

  • Kostjuk, S. V., et al. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry, 9(4), 453-461. Available at: [Link].

Sources

Application Note: High-Resolution Quantification of 2,4,4-Trimethyl-1-Pentene in Gasoline Blends

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 2,4,4-trimethyl-1-pentene, a significant olefinic component, in complex gasoline matrices. The methodologies detailed herein are designed for researchers, quality control chemists, and professionals in the petroleum industry. We will delve into the rationale behind method selection, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are benchmark techniques for detailed hydrocarbon analysis.[1][2][3] This document outlines complete, step-by-step protocols, discusses method validation in accordance with industry standards, and presents a comparative overview of analytical techniques.

Introduction: The Significance of 2,4,4-Trimethyl-1-Pentene in Gasoline

Gasoline is a highly complex mixture of over 500 hydrocarbons, including alkanes, alkenes (olefins), and aromatic compounds.[4] The precise composition of gasoline is critical as it dictates key performance characteristics such as octane rating and affects engine performance and environmental emissions. 2,4,4-trimethyl-1-pentene, an isomer of diisobutylene, is a notable olefin found in gasoline, often as a product of alkylation or dimerization processes in refineries.

The quantification of specific olefins like 2,4,4-trimethyl-1-pentene is crucial for several reasons:

  • Regulatory Compliance: Environmental regulations often limit the total olefin content in gasoline due to their potential to form ground-level ozone and other secondary pollutants.[5]

  • Fuel Stability: Olefins can be less stable than their paraffinic counterparts and can contribute to the formation of gums and deposits in fuel systems.[5]

  • Process Optimization: Monitoring the concentration of specific isomers provides valuable feedback for optimizing refinery processes to produce high-quality gasoline blends.

This guide will provide the necessary technical details to establish a robust and reliable analytical workflow for the quantification of 2,4,4-trimethyl-1-pentene in spark-ignition engine fuels.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the analysis of gasoline components. However, for the specific quantification of an individual isomer like 2,4,4-trimethyl-1-pentene within a complex matrix, chromatographic methods are unparalleled in their specificity and accuracy.

Gas Chromatography (GC): The Gold Standard

Gas chromatography is the premier technique for separating and analyzing volatile compounds.[6] A gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.[6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used and robust technique for quantifying hydrocarbons.[7] The FID exhibits a linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry.[4] It provides structural information, enabling unambiguous peak identification, which is particularly valuable in complex mixtures where co-elution is a risk.[5]

Spectroscopic Methods: For Rapid Screening

While less specific than GC, spectroscopic methods can be employed for rapid screening of total olefin content.

  • Near-Infrared (NIR) and Raman Spectroscopy: These techniques can provide a rapid estimation of the total olefin content but typically lack the resolution to quantify individual isomers without sophisticated chemometric models.

For the purpose of this application note, we will focus on the detailed protocols for GC-FID and GC-MS, as they represent the most reliable and widely accepted methods for the quantification of 2,4,4-trimethyl-1-pentene.

Experimental Workflow: From Sample to Result

The following diagram illustrates the general workflow for the quantification of 2,4,4-trimethyl-1-pentene in gasoline.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification sample_collection Gasoline Sample Collection dilution Dilution with Solvent (e.g., Pentane) sample_collection->dilution int_std Addition of Internal Standard dilution->int_std injection GC Injection int_std->injection calibration_prep Preparation of Calibration Standards calibration_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Quantification of 2,4,4-trimethyl-1-pentene peak_integration->quantification calibration_curve Generation of Calibration Curve calibration_curve->quantification reporting Reporting (mass %, vol %) quantification->reporting

Caption: General workflow for the quantification of 2,4,4-trimethyl-1-pentene in gasoline.

Detailed Protocol: GC-MS Quantification of 2,4,4-Trimethyl-1-Pentene

This protocol is based on the principles outlined in ASTM D6730 for detailed hydrocarbon analysis, with specific focus on the target analyte.[1][2][3][8][9]

Materials and Reagents
  • Solvent: Pentane or a similar volatile, non-polar solvent (GC grade or higher).

  • Internal Standard (IS): A compound not typically present in gasoline and well-resolved from other components, such as 1,2-dimethoxyethane or a suitable deuterated hydrocarbon.

  • Calibration Standards: Certified reference material of 2,4,4-trimethyl-1-pentene (≥99% purity).

  • Gasoline Sample: The gasoline sample to be analyzed.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID, if used).

Instrumentation
  • Gas Chromatograph: An Agilent 6890N GC or equivalent, equipped with a split/splitless injector and a mass selective detector (MSD) or flame ionization detector (FID).[4]

  • GC Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane capillary column (e.g., Agilent J&W HP-1 PONA or CP-Sil PONA CB).[9]

  • Autosampler: For reproducible injections.

Preparation of Solutions
  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in pentane at a concentration of approximately 1000 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution of 2,4,4-trimethyl-1-pentene in pentane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the internal standard stock solution to a final constant concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

    • Add a known volume of the internal standard stock solution.

    • Dilute to the mark with pentane. A typical dilution factor is 1:10, but this may need to be adjusted based on the expected concentration of the analyte.[4]

    • Mix thoroughly.

GC-MS Operating Conditions
ParameterCondition
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be optimized)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 40 °C, hold for 10 minRamp: 2 °C/min to 60 °CRamp: 5 °C/min to 200 °C, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for 2,4,4-trimethyl-1-pentene: 57, 41, 97, 112.
Data Analysis and Quantification
  • Peak Identification: Identify the peaks for 2,4,4-trimethyl-1-pentene and the internal standard based on their retention times and mass spectra.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 2,4,4-trimethyl-1-pentene to the peak area of the internal standard against the concentration of 2,4,4-trimethyl-1-pentene for each calibration standard. The curve should have a correlation coefficient (r²) of ≥ 0.999.[7][10][11]

  • Quantification: Calculate the concentration of 2,4,4-trimethyl-1-pentene in the prepared gasoline sample using the calibration curve.

  • Reporting: Report the final concentration in the original gasoline sample in mass % or volume %, taking into account the initial sample weight and dilution factor.

Method Validation

A robust analytical method requires thorough validation to ensure reliable results. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the unique mass spectrum and retention time of 2,4,4-trimethyl-1-pentene. No interfering peaks should be present at the retention time of the analyte in a blank sample.[10]
Linearity A linear relationship between the concentration and the analytical response. A correlation coefficient (r²) of ≥ 0.999 is expected over the defined concentration range.[7][10][11]
Precision (Repeatability) The closeness of agreement between successive measurements of the same sample under the same conditions. Typically, a relative standard deviation (RSD) of < 2% is acceptable for multiple injections of the same standard.[10]
Accuracy The closeness of the measured value to the true value. This can be assessed through recovery studies by spiking a gasoline sample with a known amount of 2,4,4-trimethyl-1-pentene. Recoveries are typically expected to be within 98-102%.[10]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Often determined as a signal-to-noise ratio of 3:1.[10]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[10]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). This provides an indication of its reliability during normal usage.[10]

Potential Interferences and Troubleshooting

The complexity of the gasoline matrix can present analytical challenges.

  • Co-elution: Other C8 isomers may co-elute with 2,4,4-trimethyl-1-pentene. The use of a high-resolution capillary column and mass spectrometric detection is crucial for mitigating this issue. In GC-MS, extracted ion chromatograms can be used to resolve co-eluting peaks.

  • Matrix Effects: The presence of other hydrocarbons can influence the ionization efficiency of the analyte. The use of an internal standard that is structurally similar to the analyte can help to compensate for these effects.

  • Sample Carryover: High-boiling point components in gasoline can lead to carryover between injections. A rigorous syringe cleaning protocol and a high-temperature bake-out at the end of the GC run can minimize this.

Conclusion

The quantification of 2,4,4-trimethyl-1-pentene in gasoline is a critical analytical task for regulatory compliance and process optimization. Gas chromatography, particularly when coupled with mass spectrometry, provides the necessary specificity, sensitivity, and accuracy for this application. The detailed protocol and validation guidelines presented in this application note provide a robust framework for establishing a reliable and accurate analytical workflow. Adherence to these protocols will ensure high-quality data for informed decision-making in the petroleum industry.

References

  • The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. (n.d.).
  • ASTM D6730 Detailed Hydrocarbon Analysis of Spark Ignition Fuel using Zebron™ ZB-DHA-PONA Gas Chrom
  • ASTM D6730, Determination of Individual components in spark ignition engine fuels. (n.d.). SCION Instruments.
  • ASTM D6730-21, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. (2021).
  • Detailed Hydrocarbon Analysis in Spark Ignition Fuels by ASTM D6730-1 with an Agilent Inert Flow P
  • Gasoline Analysis by GC-FID and GC-MS. (n.d.). University of California, Davis.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
  • Determination of Olefin Content in Gasoline According to ASTM D6550. (2015). Agilent Technologies.
  • Determination of Olefin Content in Gasoline. (n.d.). Technology Networks.
  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). Analytical Chemistry.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2016). Revista Colombiana de Química.
  • DETERMINING THE COMPOSITION OF GASOLINES. (n.d.). Purdue University.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2016). Redalyc.
  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022).
  • Analysis of Gasoline Using a GC-MS. (n.d.). Shimadzu.
  • Petroleum Standards. (n.d.). AccuStandard.
  • Fast total olefin according astm d6296 by gas chrom
  • A Comparative Guide to the Analysis of 4-Methyl-1-pentene: Reverse Phase HPLC vs.
  • Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column Applic
  • Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. (n.d.).
  • Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. (n.d.). AZoM.
  • Study: Gasoline additive interferes with alcohol bre
  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (n.d.).
  • Detailed analysis of lubricant deterioration using multiple analyzers. (n.d.). Shimadzu.
  • The Impact of Intermolecular Interactions in Sustainable Aviation Fuels on Turbine Engine Parameters. (2025). MDPI.

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Application Note: High-Throughput Quantification of Volatile Organic Compounds Using 2,4,4-Trimethyl-1-Pentene as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the use of 2,4,4-trimethyl-1-pentene as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC). The internal standard method is a robust technique that corrects for variations in sample injection volume and mitigates matrix effects, thereby improving the accuracy and precision of analytical results.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for quantification. We will detail the rationale for selecting 2,4,4-trimethyl-1-pentene, provide step-by-step protocols for standard and sample preparation, and outline a validated GC-Mass Spectrometry (GC-MS) methodology.

Introduction: The Rationale for an Internal Standard

Quantitative analysis in gas chromatography relies on the precise and accurate measurement of analyte peak areas. However, variations in injection volume, sample matrix effects, and instrument drift can introduce significant errors. The internal standard (IS) method is a powerful technique to compensate for these variables.[1] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1][2] It is added at a constant, known concentration to all standards and samples. By calculating the ratio of the analyte peak area to the internal standard peak area, we can correct for variations and achieve more reliable quantification.[1]

Why 2,4,4-Trimethyl-1-Pentene?

2,4,4-Trimethyl-1-pentene, an isomer of diisobutylene, is an excellent choice as an internal standard for the analysis of many non-polar to moderately polar VOCs for several key reasons:

  • Chemical Inertness: It is a stable, non-reactive hydrocarbon under typical GC conditions.[3]

  • Volatility: Its boiling point of 101-102 °C allows it to elute within a typical GC run for volatile compounds without co-eluting with very early or late eluting analytes.[3][4]

  • Chromatographic Behavior: As a branched alkene, it exhibits good peak shape on common non-polar and mid-polar capillary columns.

  • Purity and Availability: It is commercially available in high purity (≥98.5%), which is crucial for accurate standard preparation.[5]

  • Distinct Mass Spectrum: Its mass spectrum shows characteristic fragments, allowing for clear identification and quantification in GC-MS applications.[6]

Physicochemical Properties and Safety

A thorough understanding of the internal standard's properties is essential for its safe and effective use.

PropertyValueSource
Chemical Formula C8H16[6]
Molecular Weight 112.21 g/mol [4][6]
Boiling Point 101-102 °C[3][4]
Density 0.708 g/mL at 25 °C[3][4]
Solubility Insoluble in water; miscible with acetone, diethyl ether, benzene, chloroform.[3][6]
Flash Point -3.9 °C to -5 °C (closed cup)[4][6]
CAS Number 107-39-1[3][4]

Safety Precautions:

2,4,4-Trimethyl-1-pentene is a highly flammable liquid and vapor and is toxic to aquatic life.[4][7] It can cause skin, eye, and respiratory tract irritation.[8][9] Inhalation of high concentrations may cause dizziness and other narcotic effects.[8]

Handling:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Ground and bond containers when transferring to prevent static discharge.[8]

  • Keep away from heat, sparks, and open flames.[7][8]

Storage:

  • Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[4][8]

  • Keep away from oxidizing agents.[3][8]

Experimental Protocol

This protocol details the preparation of standards and a hypothetical sample analysis of toluene in a methanol matrix.

Materials and Reagents
  • 2,4,4-Trimethyl-1-pentene (≥98.5% purity)

  • Toluene (analyte, ≥99.5% purity)

  • Methanol (GC grade, solvent)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

Preparation of Standard Solutions

Workflow for Standard Preparation:

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cal Calibration Curve Standards stock_is 2,4,4-Trimethyl-1-pentene (IS Stock, 1000 µg/mL) working_is Working IS Solution (100 µg/mL) stock_is->working_is Dilute in Methanol stock_analyte Toluene (Analyte Stock, 1000 µg/mL) working_analyte Working Analyte Solution (100 µg/mL) stock_analyte->working_analyte Dilute in Methanol cal1 Cal 1 (1 µg/mL) working_is->cal1 Add constant amount cal2 Cal 2 (5 µg/mL) working_is->cal2 Add constant amount cal3 Cal 3 (10 µg/mL) working_is->cal3 Add constant amount cal4 Cal 4 (25 µg/mL) working_is->cal4 Add constant amount cal5 Cal 5 (50 µg/mL) working_is->cal5 Add constant amount working_analyte->cal1 Add varying amounts working_analyte->cal2 Add varying amounts working_analyte->cal3 Add varying amounts working_analyte->cal4 Add varying amounts working_analyte->cal5 Add varying amounts

Caption: Workflow for the preparation of stock and calibration standards.

Step-by-Step Protocol:

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 2,4,4-trimethyl-1-pentene into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

  • Analyte (Toluene) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of toluene into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

  • Working Internal Standard Solution (100 µg/mL):

    • Pipette 1 mL of the IS stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

  • Working Analyte Solution (100 µg/mL):

    • Pipette 1 mL of the analyte stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding a constant amount of the working IS solution and varying amounts of the working analyte solution to 1 mL volumetric flasks, as detailed in the table below.

    • Bring each flask to volume with methanol.

Calibration LevelAnalyte Concentration (µg/mL)Volume of Working Analyte (µL)Volume of Working IS (µL)Final Volume (mL)IS Concentration (µg/mL)
1110100110
2550100110
310100100110
425250100110
550500100110
Sample Preparation
  • Sample Spiking:

    • For a 1 mL sample, add 100 µL of the 100 µg/mL working IS solution. This results in a final IS concentration of 10 µg/mL, consistent with the calibration standards.

    • Vortex the sample to ensure homogeneity.

  • Final Preparation:

    • Transfer the spiked sample to a GC vial for analysis.

GC-MS Method and Analysis

Logical Flow of GC-MS Analysis:

cluster_instrument GC-MS System cluster_data Data Processing Injector Injector Column GC Column Injector->Column Separation MS_Detector MS Detector Column->MS_Detector Detection & Ionization Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Chromatogram Calibration_Curve Calibration Curve Plot Peak_Integration->Calibration_Curve Area Ratios Quantification Analyte Quantification Calibration_Curve->Quantification Concentration

Caption: General workflow for GC-MS analysis and data processing.

Instrument Parameters (Example):

ParameterSetting
GC System Agilent 8890 or equivalent
MS System Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 20:1
Oven Program 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Scan (m/z 40-300) or Selected Ion Monitoring (SIM)
Quantification Ions Toluene: 91, 92; 2,4,4-Trimethyl-1-pentene: 57, 97

Data Analysis and Validation

  • Peak Integration: Integrate the peak areas for the analyte (toluene) and the internal standard (2,4,4-trimethyl-1-pentene) in all chromatograms.

  • Calibration Curve:

    • Calculate the response factor (RF) for each calibration level: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)

    • Plot the ratio of the analyte peak area to the IS peak area (y-axis) against the analyte concentration (x-axis).

    • Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.99 for a linear calibration.[10]

  • Quantification:

    • Calculate the area ratio of the analyte to the IS in the unknown sample.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

  • Method Validation:

    • Linearity: Assessed from the calibration curve (r² ≥ 0.99).

    • Accuracy: Analyze spiked samples at known concentrations and calculate the percent recovery.

    • Precision: Perform replicate injections of a standard and calculate the relative standard deviation (%RSD) of the peak area ratios.

    • Limits of Detection (LOD) and Quantification (LOQ): Determined by analyzing progressively more dilute standards and assessing the signal-to-noise ratio.

Conclusion

The use of 2,4,4-trimethyl-1-pentene as an internal standard provides a reliable and robust method for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical properties and chromatographic behavior make it an excellent choice to correct for analytical variability, leading to improved data quality. The protocols outlined in this application note provide a framework for developing and validating quantitative GC methods for a variety of applications in research and industry.

References

  • ChemicalBook. (2026, January 13). 2,4,4-TRIMETHYL-1-PENTENE | 107-39-1.
  • PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene.
  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,4,4-Trimethyl-1-pentene, 99%.
  • Sigma-Aldrich. (n.d.). 2,4,4-Trimethyl-1-pentene 99%.
  • Gas-Chromatography.com. (n.d.).
  • CPAchem Ltd. (2022, May 17).
  • Inchem.org. (n.d.). ICSC 0594 - 2,4,4-TRIMETHYL-1-PENTENE.
  • Alfa Chemistry. (n.d.). Internal Standard vs.
  • Thermo Fisher Scientific. (n.d.). 2,4,4-Trimethyl-1-pentene, 99%.
  • U.S. Environmental Protection Agency. (2014, June 27).

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application of 2,4,4-trimethyl-1-pentene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2,4,4-Trimethyl-1-Pentene in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Understanding the Reagent

2,4,4-Trimethyl-1-pentene, commonly known as α-diisobutylene, is a branched alkene of significant industrial and synthetic utility.[1][2][3] It is a colorless, flammable liquid with a gasoline-like odor, practically insoluble in water but miscible with many organic solvents like acetone, ether, and benzene.[1][2][4] As the primary dimeric product of isobutene, it is often supplied as a mixture with its isomer, 2,4,4-trimethyl-2-pentene (β-diisobutylene).[1][4][5] The presence of a sterically hindered terminal double bond is central to its reactivity and applications, making it a valuable C8 building block in organic synthesis.[6] This guide elucidates its primary applications, providing detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,4-trimethyl-1-pentene is provided below for quick reference.

PropertyValue
IUPAC Name 2,4,4-trimethylpent-1-ene
CAS Number 107-39-1
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point 101-102 °C
Melting Point -93 °C
Density 0.708 g/mL at 25 °C
Appearance Colorless liquid
Solubility Insoluble in water; miscible with many organic solvents

(Data sourced from[1][2][7])

Core Synthetic Applications

The unique structure of 2,4,4-trimethyl-1-pentene, characterized by a terminal double bond adjacent to a quaternary carbon and a neopentyl group, dictates its primary roles in synthesis: as a source of the bulky tert-octyl group in alkylation reactions and as a precursor to valuable carbonyl compounds via oxidative cleavage.

Electrophilic Alkylation: Synthesis of Hindered Phenols and Amines

The most prominent application of 2,4,4-trimethyl-1-pentene is in Friedel-Crafts type alkylation reactions. The steric hindrance it provides imparts valuable properties, such as enhanced stability and solubility, to the resulting products, which are often used as antioxidants, stabilizers, and surfactants.[5][6]

Causality of Experimental Choices: The reaction proceeds via electrophilic attack on an aromatic ring. An acid catalyst (either Brønsted or Lewis) is required to protonate the alkene, generating a stable tertiary carbocation. This carbocation then acts as the electrophile. The choice of catalyst and reaction conditions can influence the selectivity and yield, minimizing side reactions like olefin polymerization.[8]

Application Note: Synthesis of p-tert-octylphenol

The reaction between phenol and 2,4,4-trimethyl-1-pentene produces p-tert-octylphenol, a key intermediate for manufacturing non-ionic surfactants and antioxidants.[6] The bulky tert-octyl group is introduced primarily at the para position due to steric hindrance.

Diagram: Mechanism of Phenol Alkylation

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A 2,4,4-Trimethyl-1-pentene Carbocation tert-Octyl Carbocation (Stable Tertiary) A->Carbocation Protonation H_plus H⁺ (Acid Catalyst) Phenol Phenol Carbocation->Phenol Electrophile Intermediate Wheland Intermediate Phenol->Intermediate Attack at para position Product p-tert-Octylphenol Intermediate->Product Deprotonation H_plus_out H⁺ (Catalyst Regenerated)

Caption: Mechanism for the acid-catalyzed alkylation of phenol.

Protocol 1: Synthesis of p-tert-octylphenol

  • Trustworthiness: This protocol is based on established industrial methods for aromatic alkylation. The workup procedure ensures the removal of the acid catalyst and unreacted starting materials, yielding a product of sufficient purity for subsequent applications.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (0.1 mol) and a suitable solvent such as heptane (50 mL).

  • Catalyst Addition: Carefully add the acid catalyst. An effective choice is a clay catalyst like montmorillonite K10 (5 g) or concentrated sulfuric acid (2 mL).[8][9]

  • Olefin Addition: Heat the mixture to 60-70 °C with vigorous stirring. Add 2,4,4-trimethyl-1-pentene (0.12 mol, 20% excess) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup (Clay Catalyst): After cooling to room temperature, filter the mixture to remove the clay catalyst. Wash the clay with a small amount of solvent.

  • Workup (Sulfuric Acid): Cool the reaction mixture and carefully pour it into 100 mL of cold water. Separate the organic layer, wash with a 5% sodium bicarbonate solution until neutral, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure p-tert-octylphenol.

Application Note: Synthesis of Alkylated Diphenylamines

Similar to phenols, aromatic amines like diphenylamine can be alkylated to produce antioxidants for lubricants and polymers.[9][10] The alkylation introduces bulky groups that sterically hinder the amine nitrogen, enhancing its stability and performance as a radical scavenger at high temperatures.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene, replacing it with carbonyl groups.[11] For the terminal alkene 2,4,4-trimethyl-1-pentene, this reaction precisely yields two valuable carbonyl compounds: 2,2-dimethylpropanal (pivaldehyde) and acetone.[1][12]

Causality of Experimental Choices: The reaction is conducted at low temperatures (typically -78 °C) to stabilize the highly reactive ozonide intermediates and prevent unwanted side reactions.[11] Following ozonolysis, a "workup" step is required. A reductive workup (e.g., using dimethyl sulfide or zinc) is most common and preserves the aldehyde product.[12][13] An oxidative workup (using hydrogen peroxide) would oxidize the resulting aldehyde to a carboxylic acid.

Diagram: Ozonolysis of 2,4,4-trimethyl-1-pentene

G cluster_0 Step 1: Ozonide Formation cluster_1 Step 2: Reductive Workup Alkene 2,4,4-Trimethyl-1-pentene Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide Ozone O₃ Ozone->Molozonide Ozonide Final Ozonide (1,2,4-Trioxolane) Molozonide->Ozonide Rearrangement Product1 2,2-Dimethylpropanal Ozonide->Product1 Product2 Acetone Ozonide->Product2 Workup e.g., (CH₃)₂S or Zn/H₂O

Caption: Ozonolysis reaction yielding two carbonyl compounds.

Protocol 2: Ozonolysis of 2,4,4-trimethyl-1-pentene

  • Trustworthiness: This protocol employs standard, well-documented procedures for laboratory-scale ozonolysis.[11][13] The use of a low-temperature bath is critical for safety and selectivity, while the dimethyl sulfide workup is a reliable method for converting the ozonide to the desired carbonyl products.

  • Reactor Setup: Dissolve 2,4,4-trimethyl-1-pentene (10 mmol) in 50 mL of a suitable solvent (e.g., dichloromethane or methanol) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap containing potassium iodide solution.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is complete when the solution turns a persistent pale blue, indicating an excess of ozone, or when the KI trap solution turns violet/brown due to the oxidation of iodide to iodine.

  • Quenching: Purge the solution with nitrogen or argon gas for 10-15 minutes to remove all excess ozone.

  • Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 eq) dropwise. A white precipitate of dimethyl sulfoxide (DMSO) may form.

  • Isolation: Allow the mixture to slowly warm to room temperature and stir for at least 2 hours. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: The two products, acetone (b.p. 56 °C) and 2,2-dimethylpropanal (b.p. 74 °C), can be separated from the solvent and each other by fractional distillation.

Prins Reaction: Synthesis of Oxygenated Heterocycles

The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene.[14][15] Depending on the reaction conditions, this can lead to the formation of 1,3-diols, allylic alcohols, or dioxanes.[15][16] With its highly substituted nature, 2,4,4-trimethyl-1-pentene can participate in this reaction to generate complex, sterically hindered oxygen-containing molecules.

Causality of Experimental Choices: The key step is the formation of an oxocarbenium ion from the protonated aldehyde, which then acts as the electrophile.[15][17] The subsequent carbocationic intermediate can be trapped by a nucleophile (like water to form a diol) or lose a proton to form an allylic alcohol.[16] Using an excess of the aldehyde and low temperatures often favors the formation of a 1,3-dioxane.[15]

Diagram: General Mechanism of the Prins Reaction

G cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Electrophilic Addition cluster_2 Step 3: Pathway Options cluster_3 Products Aldehyde Aldehyde (e.g., HCHO) Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium H_plus H⁺ H_plus->Aldehyde Alkene 2,4,4-Trimethyl-1-pentene Oxocarbenium->Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Pathway_A Capture by H₂O Carbocation->Pathway_A Pathway_B Proton Elimination Carbocation->Pathway_B Diol 1,3-Diol Pathway_A->Diol Allyl_Alcohol Allylic Alcohol Pathway_B->Allyl_Alcohol

Caption: Potential pathways in the Prins reaction.

Protocol 3: Prins Reaction with Aqueous Formaldehyde

  • Trustworthiness: This protocol follows the general principles of the Prins reaction for the synthesis of 1,3-diols.[15] The use of a protic acid in an aqueous medium favors the formation of the diol product by providing both the catalyst and the nucleophile (water) to trap the carbocation intermediate.

  • Reactor Setup: In a 100 mL round-bottom flask with a stirrer and reflux condenser, combine 2,4,4-trimethyl-1-pentene (10 mmol) and aqueous formaldehyde (37% solution, 15 mmol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) or another strong protic acid while cooling the flask in an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. The reaction should be monitored by TLC.

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude diol can be purified by column chromatography on silica gel.

Multi-Step Synthesis Workflow

The products derived from 2,4,4-trimethyl-1-pentene can serve as intermediates in more complex synthetic routes. For example, the carbonyl compounds from ozonolysis can be used to synthesize sterically hindered tertiary amines via direct reductive amination, a crucial transformation in pharmaceutical and materials science.[18][19][20]

Diagram: Two-Step Synthesis of a Hindered Amine

G cluster_0 Ozonolysis cluster_1 Reductive Amination Start 2,4,4-Trimethyl-1-pentene Ketone Acetone Start->Ketone 1) O₃ 2) DMS Aldehyde 2,2-Dimethylpropanal Start->Aldehyde 1) O₃ 2) DMS Product Hindered Tertiary Amine Ketone->Product Amine Secondary Amine (e.g., R₂NH) Amine->Product ReducingAgent Reducing Agent (e.g., HSiCl₃, NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow from alkene to a hindered tertiary amine.

This workflow highlights the versatility of 2,4,4-trimethyl-1-pentene as a starting material. The initial ozonolysis provides access to a hindered aldehyde (2,2-dimethylpropanal) which can be challenging to synthesize otherwise. The subsequent reductive amination with a secondary amine is often difficult due to steric hindrance, which can disfavor the formation of the necessary iminium ion intermediate.[18][21] However, modern methods using specific reducing agents can overcome this challenge to produce highly valuable, sterically demanding tertiary amines.[19][21]

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information (PMC). [Link]

  • 2,4,4-TRIMETHYL-1-PENTENE Six Chongqing Chemdad Co., Ltd. Chemdad. [Link]

  • Alkylation of diphenylamine with polyisobutylene oligomers.
  • Process for the C-alkylation of aromatic hydroxyl compounds.
  • Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. ResearchGate. [Link]

  • ICSC 0594 - 2,4,4-TRIMETHYL-1-PENTENE. Inchem.org. [Link]

  • Preparation method of 2,4,4-trimethyl-1-pentene.
  • Do You Know about Diisobutylene? Yufeng. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • What are the products obtained after ozonolysis of class 11 chemistry CBSE. Vedantu. [Link]

  • Neopentyl glycol. Wikipedia. [Link]

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  • What are the products obtained after ozonolysis of the following compounds 2,4,4-trimethylpent-2-en. YouTube. [Link]

  • 1-Pentene, 2,4,4-trimethyl- Reaction thermochemistry data. NIST WebBook. [Link]

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  • Recent Advances in the Prins Reaction. ADDI. [Link]

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  • Method of producing neopentyl glycol.
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  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. ResearchGate. [Link]

  • Prins Reaction. YouTube. [Link]

  • Prins Reaction. Cambridge University Press. [Link]

  • 2,4,4-Trimethyl-1-pentene. PubChem. [Link]

  • Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. [Link]

  • Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. National Center for Biotechnology Information (PMC). [Link]

  • An Introduction to Organic Synthesis. University of Calgary. [Link]

Sources

Technical Guide: 2,4,4-Trimethyl-1-pentene in High-Octane Fuel Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance[1][2]

2,4,4-trimethyl-1-pentene (TMP-1), commonly known as


-diisobutylene, is a branched C8 olefin critical to the formulation of high-performance aviation and racing gasolines. While TMP-1 itself possesses a high Research Octane Number (RON ~104.5), its primary value in modern fuel chemistry is twofold:
  • Direct Blending Component: Used in specific racing fuels where high olefin content is permissible for immediate combustion speed.

  • Precursor to Isooctane: It is the direct olefinic parent of 2,2,4-trimethylpentane (Isooctane), the definition of "100 Octane" on the anti-knock scale.

This guide details the synthesis, characterization, and hydrogenation protocols required to utilize TMP-1 effectively. It addresses the critical "Octane Sensitivity" issue—the gap between RON and MON (Motor Octane Number)—which dictates why TMP-1 is often hydrogenated rather than used raw in commercial premium fuels.

Key Physicochemical Data
PropertyValueSignificance
CAS Number 107-39-1Unique Identifier
Molecular Weight 112.21 g/mol C8 Isomer
Boiling Point 101.4 °CIdeal gasoline volatility range
Density 0.715 g/mLComparable to standard gasoline
RON (Research Octane) 104.5High resistance to knock at low load
MON (Motor Octane) 88.6High Sensitivity (15.9) ; prone to knock at high load/temp
Isooctane (Reference) 100 / 100Zero Sensitivity (Preferred for stability)

Mechanistic Pathway: Synthesis & Isomerization[4]

The production of TMP-1 involves the acid-catalyzed dimerization of isobutylene. This reaction is highly specific but can yield thermodynamic isomers (TMP-2) if not kinetically controlled.

Reaction Mechanism

The reaction proceeds via a carbocation mechanism. Protonation of isobutylene forms a tert-butyl cation, which electrophilically attacks a second isobutylene molecule.

ReactionMechanism Isobutylene Isobutylene (C4) Cation tert-Butyl Cation (Intermediate) Isobutylene->Cation + H+ DimerCation C8 Carbenium Ion Cation->DimerCation + Isobutylene TMP1 2,4,4-trimethyl-1-pentene (TMP-1 / Kinetic Product) DimerCation->TMP1 - H+ (Fast) TMP2 2,4,4-trimethyl-2-pentene (TMP-2 / Thermodynamic Product) DimerCation->TMP2 - H+ (Slow / Isomerization) TMP1->TMP2 Acid Catalyzed Isomerization Isooctane 2,2,4-trimethylpentane (Isooctane) TMP1->Isooctane + H2 (Hydrogenation)

Figure 1: Acid-catalyzed dimerization pathway of isobutylene to TMP-1 and subsequent hydrogenation.

Protocol A: Synthesis of High-Purity TMP-1

Objective: Selective dimerization of isobutylene using a solid acid catalyst (Amberlyst-15) to maximize TMP-1 yield while minimizing trimers (C12) and TMP-2 isomerization.

Materials & Equipment[5][6][7]
  • Feedstock: High-purity Isobutylene gas (>99%).

  • Catalyst: Amberlyst-15 (Macroreticular sulfonated polystyrene resin).

  • Reactor: Stainless steel fixed-bed reactor (jacketed for cooling).

  • Solvent: n-Pentane (inert heat sink, optional for liquid phase).

Step-by-Step Procedure
  • Catalyst Activation:

    • Wash Amberlyst-15 with methanol to remove pore-clogging oligomers.

    • Dry in a vacuum oven at 90°C for 12 hours. Moisture inhibits protonation.

  • Reactor Loading:

    • Pack the reactor with activated catalyst.

    • Critical Control: The reaction is highly exothermic (

      
       kJ/mol). Maintain a length-to-diameter (L/D) ratio > 10 to facilitate heat removal.
      
  • Dimerization Run:

    • Pressurize reactor to 1.5 MPa (keeps isobutylene liquid).

    • Set temperature to 60°C .

    • Note: Temperatures >80°C promote isomerization to TMP-2 and oligomerization to C12 (trimers).

    • Feed Liquid Hourly Space Velocity (LHSV): 2–5 h⁻¹ .

  • Separation:

    • Collect effluent.[1] Flash off unreacted C4 (recycle).

    • Distill the C8 fraction.[2] TMP-1 boils at 101.4°C; TMP-2 boils at 104.9°C. A high-efficiency column (30+ theoretical plates) is required to separate the isomers if >98% isomeric purity is needed.

Protocol B: Quality Control via ASTM D6729 (GC-DHA)

Objective: Verify the isomeric purity of TMP-1 and quantify trace C12 trimers using Detailed Hydrocarbon Analysis (DHA).

Standard:

Analytical Setup
ParameterSpecification
Instrument Gas Chromatograph (GC) with FID
Column 100m x 0.25mm ID fused silica capillary
Stationary Phase Dimethylpolysiloxane (e.g., DHA-100)
Carrier Gas Helium or Hydrogen (constant flow)
Oven Program 5°C (10 min hold)

5°C/min

200°C
Analysis Logic
  • Retention Indexing: TMP-1 elutes before TMP-2.

  • Purity Calculation:

    
    
    
  • Impurity Flagging:

    • < C8: Unreacted isobutylene or t-butanol (if TBA used).

    • > C8: Trimers (2,4,4,6,6-pentamethyl-2-heptene). These cause gum formation in engines and must be < 0.5%.

Protocol C: Hydrogenation to Isooctane (The "Gold Standard")

Context: While TMP-1 has high RON, its sensitivity (RON-MON gap) makes it less stable under high-load turbocharging. Hydrogenation converts TMP-1 to Isooctane (2,2,4-trimethylpentane), eliminating sensitivity.

Workflow Diagram

HydrogenationWorkflow Feed TMP-1 Feedstock (Olefinic) Reactor Fixed Bed Reactor Ni/Al2O3 or Pd/C 150°C, 30 bar Feed->Reactor H2 Hydrogen Gas (Excess) H2->Reactor Separator High Pressure Separator (Remove H2) Reactor->Separator Separator->H2 Recycle Loop Product Isooctane Product (Paraffinic) Separator->Product Liquid Product

Figure 2: Hydrogenation process flow for upgrading TMP-1 to Isooctane.

Experimental Procedure
  • Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-Alumina (industrial standard).

  • Conditions:

    • Temperature: 100–150°C (Mild conditions prevent cracking).

    • Pressure: 20–30 bar H2.

  • Reaction:

    • Introduce TMP-1 liquid feed.

    • Reaction is exothermic; monitor "hot spots" in the catalyst bed.

    • Conversion should be >99.5% to meet "Saturated Hydrocarbon" specifications.

  • Validation:

    • Bromine Index (ASTM D2710) should be near zero, indicating total saturation of the double bond.

References & Standards

  • ASTM International. ASTM D6729-22 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography. West Conshohocken, PA, 2022. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7868, 2,4,4-Trimethyl-1-pentene.Link

  • ASTM International. ASTM D2699-19 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.Link

  • Alcántara, R., et al. "Trimerization of isobutene over Amberlyst-15 catalyst."[3] Reactive and Functional Polymers, vol. 45, no.[3] 1, 2000, pp. 19-27. (Foundational protocol for Amberlyst-15 usage).

Sources

Application Note: High-Fidelity Ozonolysis of 2,4,4-Trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the oxidative cleavage of 2,4,4-trimethyl-1-pentene (diisobutylene) via ozonolysis. Unlike simple alkenes, the steric bulk of the neopentyl moiety in this substrate requires precise temperature control and solvent selection to maximize the yield of 4,4-dimethyl-2-pentanone (methyl neopentyl ketone) and formaldehyde .

This guide prioritizes safety and reproducibility , utilizing a reductive workup (dimethyl sulfide) in a methanol-modified solvent system to mitigate the formation of shock-sensitive cyclic ozonides.

Mechanistic Insight & Reaction Pathway

The ozonolysis of 2,4,4-trimethyl-1-pentene follows the Criegee mechanism. The choice of solvent is critical here.[1] In non-polar solvents (e.g.,


), the carbonyl oxide intermediate recombines to form a secondary ozonide (1,2,4-trioxolane), which is often unstable.

The Recommended Pathway: By adding methanol as a co-solvent, the carbonyl oxide is trapped as a methoxy-hydroperoxide . This intermediate is generally safer and undergoes cleaner reduction to the desired ketone and aldehyde.

Figure 1: Reaction Mechanism (Methanol-Participated)

G Substrate 2,4,4-Trimethyl-1-pentene Molozonide Primary Ozonide (1,2,3-trioxolane) Substrate->Molozonide + O3 (-78°C) Cleavage Criegee Cleavage Molozonide->Cleavage Intermediates Formaldehyde + Carbonyl Oxide Cleavage->Intermediates Trapped Methoxy-hydroperoxide (Solvent Trap) Intermediates->Trapped + MeOH Reduction Reductive Workup (DMS) Trapped->Reduction Products 4,4-Dimethyl-2-pentanone + Formaldehyde Reduction->Products - DMSO

Caption: The methanol-participated Criegee pathway minimizes explosive ozonide accumulation by trapping the carbonyl oxide intermediate.

Safety & Hazard Analysis (Critical)

Ozonolysis presents unique hazards that must be engineered out of the workflow.

Hazard ClassSpecific RiskMitigation Strategy
Explosive Intermediates Ozonides and peroxides are shock/friction sensitive.Never concentrate the reaction mixture before reduction. Maintain T < -60°C.
Ozone Toxicity

is highly toxic (PEL 0.1 ppm).
Perform entirely in a fume hood.[2] Use a KI scrubber on the exhaust.[3]
Oxygen Condensation Liquid

(blue) can condense if

coolant is used.[4]
Do not use liquid nitrogen. Use Dry Ice/Acetone (-78°C) to prevent

liquefaction.[4]
Exotherm Reaction is highly exothermic.[1]Control ozone flow rate.[5] Ensure vigorous stirring to prevent hot spots.

Experimental Setup

The hardware configuration is designed to ensure stoichiometry control and safe off-gassing.

Figure 2: Flow Reactor Setup

Setup cluster_hood Fume Hood O2_Tank O2 Source (Dry Grade) Generator Ozone Generator (High Voltage) O2_Tank->Generator Flow Control Reactor Reaction Flask (Dry Ice/Acetone Bath) Substrate + MeOH/DCM Generator->Reactor O3/O2 Mix (Glass Frit Inlet) Trap KI Trap (Sat. Potassium Iodide) Reactor->Trap Unreacted O3 Exhaust Fume Hood Exhaust Trap->Exhaust O2 (Scrubbed)

Caption: Standard flow configuration. The KI trap serves as both a safety scrubber and a visual indicator of reaction completion.

Detailed Protocol

Reagents & Materials
  • Substrate: 2,4,4-trimethyl-1-pentene (>98%).

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) [1:1 v/v].

    • Note: DCM solubilizes the non-polar alkene; MeOH traps the intermediate.

  • Reducing Agent: Dimethyl sulfide (DMS) (1.5 - 2.0 equivalents).

  • Coolant: Dry Ice / Acetone bath (-78°C).[2][4]

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble the glassware as shown in Figure 2. Ensure all joints are greased or sleeved (Teflon) to prevent leaks.

  • Fill the KI Trap with saturated aqueous Potassium Iodide.

  • Calibrate the Ozone Generator to produce approximately 2-3 mmol

    
    /min (depending on scale).
    

Step 2: Reaction Initiation

  • Dissolve 2,4,4-trimethyl-1-pentene (10 mmol, 1.12 g) in 50 mL of 1:1 DCM/MeOH in a 250 mL round-bottom flask.

  • Cool the solution to -78°C using the dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Begin stirring vigorously.

Step 3: Ozonolysis

  • Turn on the

    
     flow, then engage the Ozone Generator.[2][4][5]
    
  • Bubble the

    
     stream through the solution using a glass frit dispersion tube.
    
  • Endpoint Detection: Monitor the solution color.

    • Initial: Colorless.[5][6]

    • Endpoint: A persistent blue-violet color indicates that the alkene is consumed and ozone is accumulating in the solvent.

    • Secondary Check: The KI trap will turn dark yellow/brown (liberation of Iodine) immediately once excess ozone passes through the reactor.

Step 4: Purging

  • Immediately turn off the Ozone Generator voltage.

  • Continue flowing pure

    
     (or switch to 
    
    
    
    ) through the solution for 10-15 minutes at -78°C.
  • Objective: This removes dissolved ozone (blue color should fade) and prevents over-oxidation.

Step 5: Reductive Quench (The Critical Step)

  • While still at -78°C, add Dimethyl Sulfide (DMS) (20 mmol, ~1.5 mL) dropwise via syringe.

    • Caution: DMS has a stench; ensure hood sash is low.

  • Remove the cooling bath.[4]

  • Allow the mixture to warm to room temperature (20-25°C) slowly over 2 hours.

  • Stir for an additional 6-12 hours at room temperature to ensure complete reduction of the methoxy-hydroperoxide.

Step 6: Workup & Isolation

  • Concentrate the solvent in vacuo (Rotary Evaporator).

    • Note: Formaldehyde is volatile. If quantification of formaldehyde is required, derivatize an aliquot before concentration.

  • Dissolve the residue in diethyl ether or DCM.

  • Wash with water (

    
     mL) to remove DMSO and excess methanol.
    
  • Wash with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purify the ketone via distillation (bp ~125°C) or silica gel chromatography if necessary.

Analytical Validation

Confirm the identity of 4,4-dimethyl-2-pentanone using the following parameters.

MethodSignal/ParameterInterpretation
1H NMR (

)

0.98 (s, 9H)
tert-Butyl group (neopentyl).

2.13 (s, 3H)
Methyl ketone (

-C=O).

2.34 (s, 2H)
Methylene bridge (

).
13C NMR

~208 ppm
Carbonyl carbon (C=O).
GC-MS M+ = 114 m/zMolecular ion (often weak).
Base Peak = 57 m/zStable tert-butyl cation.
IR Spectroscopy 1715

Strong C=O stretch (Ketone).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete reduction of peroxide.Increase DMS equivalents (up to 3.0 eq) or extend stirring time at RT.
Explosion/Pop Concentration of ozonides.STOP. Never evaporate the reaction mixture before adding DMS.
Over-oxidation Acid formation.[7]Ensure temperature stays <-70°C; purge excess

immediately upon blue color appearance.
Blue color persists after purge Inefficient purging.Increase

flow rate or use a frit with smaller pore size for better gas exchange.

References

  • Criegee, R. (1975).[1] "Mechanism of Ozonolysis." Angewandte Chemie International Edition, 14(11), 745-752. Link

  • Schiaffo, C. E., & Dussault, P. H. (2008). "Ozonolysis in the Presence of Methanol: Access to Methoxy-hydroperoxides." Journal of Organic Chemistry, 73(22), 9164-9167. Link

  • Org. Synth. (1985). "Ozonolysis of Alkenes and Reduction: General Procedures." Organic Syntheses, Coll.[8] Vol. 7, p.168. Link

  • UCLA Center for Laboratory Safety. (2015). "Standard Operating Procedure: Ozone and Ozonolysis." UCLA EHS. Link

Sources

Troubleshooting & Optimization

challenges in the industrial synthesis of 2,4,4-trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4.1

Welcome to the technical support center for isobutylene dimerization. This guide addresses the specific challenges in synthesizing 2,4,4-trimethyl-1-pentene (TMP-1) , also known as


-diisobutylene.

In industrial and pharmaceutical contexts, TMP-1 is the high-value "kinetic" isomer, preferred for its terminal double bond which allows for easy functionalization (e.g., hydroformylation). However, thermodynamics favors the internal isomer, 2,4,4-trimethyl-2-pentene (TMP-2) .

This guide helps you navigate the Kinetic vs. Thermodynamic battlefield to maximize TMP-1 yield.

Quick Reference: TMP-1 vs. TMP-2
FeatureTMP-1 (

-isomer)
TMP-2 (

-isomer)
Structure Terminal Alkene (External)Internal Alkene
Boiling Point 101.4 °C104.9 °C
Formation Control Kinetic (Fast, low T)Thermodynamic (Stable, high T)
Reactivity High (Sterically accessible)Low (Sterically hindered)
Module 1: Controlling Selectivity (The Isomer Problem)

User Query: "I am synthesizing diisobutylene using Amberlyst-15, but my GC analysis shows a 60:40 mix of TMP-2 to TMP-1. How do I shift this ratio back to favor TMP-1?"

Root Cause Analysis

You are likely operating under thermodynamic control . The dimerization of isobutylene proceeds via a carbenium ion mechanism.[1]

  • Kinetic Path: The initial proton elimination from the C8-cation favors the formation of TMP-1 because there are more hydrogens available on the terminal methyl groups to eliminate, despite the product being less stable.

  • Isomerization: If the product remains in contact with the acid catalyst at high temperatures (>80°C) or for too long, the terminal double bond migrates internally to form the more stable TMP-2.

Troubleshooting Protocol

To "trap" the kinetic product (TMP-1), you must suppress isomerization.

  • Lower the Temperature: Operate between 40°C and 60°C . Above 80°C, isomerization to TMP-2 becomes rapid [1].

  • Reduce Residence Time (WHSV): In flow reactors, increase the Weight Hourly Space Velocity (WHSV). High residence time allows the re-adsorption of TMP-1 onto acid sites, facilitating the shift to TMP-2.

  • Use a Selectivity Modifier: Add trace amounts of Tert-Butyl Alcohol (TBA) or MTBE (0.1 - 1.0 wt%).

    • Mechanism:[1][2] These oxygenates coordinate with the strongest sulfonic acid sites on the resin. Strong sites promote isomerization/oligomerization; weaker sites are sufficient for dimerization but too weak to catalyze the double-bond migration efficiently [2].

Visualizing the Pathway

ReactionPathway IB Isobutylene (C4) Cat t-Butyl Cation IB->Cat + H+ DimerCat C8 Carbenium Ion Cat->DimerCat + Isobutylene TMP1 TMP-1 (Kinetic Product) DimerCat->TMP1 Fast (-H+) TMP2 TMP-2 (Thermodynamic Product) DimerCat->TMP2 Slow (-H+) TMP1->TMP2 Acid Catalyzed Isomerization (Heat) Trimer Trimers (C12+) TMP1->Trimer + Isobutylene TMP2->Trimer + Isobutylene

Figure 1: Reaction network showing the kinetic preference for TMP-1 and the thermodynamic shift to TMP-2.

Module 2: Preventing Runaway Oligomerization

User Query: "My reaction yield is good, but the product is viscous and yellow. Distillation leaves a large heavy residue."

Root Cause Analysis

You are producing Trimers (C12) and Tetramers (C16) . This is a classic "hot spot" issue. The dimerization of isobutylene is highly exothermic (


).
  • If local heat is not removed, the temperature spikes.

  • Higher temperatures increase the rate of reaction of C8 olefins with C4 cations, leading to C12+ chains [3].

Corrective Actions
  • Dilution: If using pure isobutylene, dilute the feed with isobutane or n-butane (inert heat sinks). A 50/50 mix is standard industrial practice to absorb the exotherm.

  • Catalyst Loading: In batch processes, do not dump catalyst all at once if the reaction is already at temperature.

  • Solvent Selection: If not using C4 alkanes, use a polar solvent or the TBA modifier mentioned in Module 1. The polarity helps solvate the ionic intermediates, stabilizing them against rapid polymerization.

Module 3: Experimental Protocol (Batch Synthesis)

Objective: Synthesize high-purity TMP-1 using Amberlyst-15 with >80% selectivity.

Materials
  • Feed: Isobutylene (gas) or C4 Raffinate.

  • Catalyst: Amberlyst-15 (Dry). Note: Must be dried at 110°C under vacuum overnight to remove water, unless water is being used as a moderator.

  • Moderator: Tert-Butyl Alcohol (TBA).

Step-by-Step Methodology
  • Catalyst Pre-treatment:

    • Load Amberlyst-15 (5 wt% relative to isobutylene) into the autoclave basket.

    • Crucial: If fresh resin is too active (producing oligomers), dope the feed with 0.5 wt% TBA.

  • Reaction Phase:

    • Cool reactor to 0°C .

    • Condense Isobutylene into the reactor.

    • Pressurize with N2 to 15-20 bar to ensure liquid phase.

    • Heat slowly to 50°C . Do not exceed 60°C.

    • Stir at 500-800 RPM to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor pressure drop. As gas converts to denser liquid dimer, pressure will fall.

    • Stop reaction at 60-70% conversion .

    • Why stop early? High conversion forces the catalyst to react with the product (TMP-1), converting it to TMP-2 or Trimers.

  • Quenching:

    • Rapidly cool to <10°C and vent unreacted isobutylene.

    • Filter catalyst immediately to stop isomerization.

Module 4: Downstream Purification

User Query: "I cannot separate TMP-1 from TMP-2 using my rotavap or standard distillation column."

The Challenge

The boiling point difference is only 3.5°C (101.4°C vs 104.9°C). Simple distillation requires a massive number of theoretical plates.

Solutions
  • High-Efficiency Fractionation: You need a column with at least 40-50 theoretical plates and a high reflux ratio (10:1 or higher).

  • Reactive Processing (Advanced):

    • TMP-1 reacts much faster than TMP-2 in hydroformylation or epoxidation due to steric accessibility.

    • Strategy: React the mixture. The TMP-1 will convert to the derivative (e.g., epoxide) while TMP-2 remains largely unreacted, allowing for easy separation of the product from the unreacted TMP-2 [4].

Troubleshooting Logic Tree

Use this flow to diagnose your current batch failure.

Troubleshooting Start Problem Identification Issue1 Low Conversion? Start->Issue1 Issue2 Low TMP-1 Selectivity (High TMP-2)? Start->Issue2 Issue3 High Viscosity (Oligomers)? Start->Issue3 Sol1 Check Catalyst Poisoning (Water/Amines) Issue1->Sol1 Sol2 Increase Temp (Max 60°C) Issue1->Sol2 Sol3 Reduce Residence Time (Increase WHSV) Issue2->Sol3 Sol4 Lower Temperature Issue2->Sol4 Sol5 Add Moderator (TBA/MTBE) Issue3->Sol5 Sol6 Improve Heat Removal (Dilute Feed) Issue3->Sol6

Figure 2: Diagnostic workflow for optimizing C8 olefin synthesis.

References
  • Honkela, M. L., et al. (2004). "Thermodynamics of the dimerization of isobutene." Fluid Phase Equilibria.

  • Beyer, C., et al. (2011). "Dimerization of isobutene over cation exchange resins: The influence of the resin properties and reaction conditions." Applied Catalysis A: General.

  • Nierlich, F. (1992). "Oligomerization of isobutene." Hydrocarbon Processing.

  • Behr, A., et al. (2014).[3][4] "Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts." Chemistry – An Asian Journal.[3]

Sources

Technical Support Center: Purification of High-Purity 2,4,4-Trimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4,4-trimethyl-1-pentene (also known as α-diisobutylene). This document is designed for researchers, scientists, and drug development professionals who require this olefin in a high-purity state for sensitive applications. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Introduction: The Critical Need for Purity

2,4,4-Trimethyl-1-pentene is a vital organic intermediate used in the synthesis of various products, including synthetic rubbers, surfactants, and as a modifier for resins.[1][2] For applications in polymer chemistry, catalyst development, and as a reference standard, the presence of isomers, peroxides, or other contaminants can lead to inconsistent reaction kinetics, catalyst poisoning, and undesirable side products. This guide provides the expertise to troubleshoot and master its purification.

Section 1: Understanding Your Starting Material

Before any purification attempt, a thorough understanding of the potential impurities is paramount. Commercial grades of 2,4,4-trimethyl-1-pentene are often mixtures resulting from industrial synthesis processes.[2][3]

FAQ: What are the most common impurities I should expect in my starting material?

Answer: Your starting material likely contains two main classes of impurities:

  • Structural Isomers: The industrial production of 2,4,4-trimethyl-1-pentene via dimerization of isobutylene is rarely perfectly selective. The most significant isomeric impurity is 2,4,4-trimethyl-2-pentene (β-diisobutylene). Other C8 olefin isomers may also be present in smaller quantities.[1][2][3]

  • Peroxides: As an alkene with allylic hydrogens, 2,4,4-trimethyl-1-pentene is prone to auto-oxidation upon exposure to air and light, forming hazardous peroxide compounds.[4][5] These are particularly insidious as they can initiate unintended polymerization and pose a significant explosion risk upon heating or concentration, such as during distillation.[6]

Impurity ClassSpecific ExampleTypical Concentration (Commercial Grade)Boiling Point (°C)Reason for Concern
Structural Isomer 2,4,4-Trimethyl-2-pentene~20%104-105 °CSimilar boiling point makes separation by distillation difficult.[2][7]
Storage-Related Hydroperoxides>30 ppm (variable)Non-volatileExtreme safety hazard (explosion risk); can act as a radical initiator in reactions.[6]

Section 2: Critical First Step - Peroxide Detection and Removal

Core Directive: Never heat or distill 2,4,4-trimethyl-1-pentene without first confirming the absence of peroxides. A concentration above 30-100 ppm is considered hazardous.[4][6]

FAQ: My reactions are giving inconsistent yields or failing entirely. Could peroxides be the culprit?

Answer: Absolutely. Peroxides are potent radical initiators. Their presence can disrupt sensitive catalytic or free-radical reactions, leading to unpredictable outcomes or complete inhibition. For any process where radical chemistry is undesirable, peroxide removal is a non-negotiable first step.

Troubleshooting Guide: How do I test for and safely remove peroxides?

Answer: This is a critical safety and experimental integrity protocol. We recommend a two-step process of testing followed by removal.

Experimental Protocol 1: Peroxide Detection & Removal

Part A: Detection

  • Sample Collection: In a well-ventilated hood, take approximately 1-2 mL of your 2,4,4-trimethyl-1-pentene.

  • Testing: Use commercially available potassium iodide (KI) starch paper test strips. Dip the strip into the sample.

  • Interpretation:

    • No color change: Peroxide level is likely below the hazardous threshold. Proceed with caution.

    • Yellow to Brown/Blue: Peroxides are present. The intensity of the color correlates with the concentration. DO NOT PROCEED WITH HEATING OR DISTILLATION.

Part B: Removal via Activated Alumina Column This method is effective for removing hydroperoxides without introducing water.[4][6]

  • Column Preparation: Prepare a chromatography column with a glass wool plug. Fill it with basic activated alumina (80-mesh is suitable). The amount should be around 80g of alumina for every 100-400 mL of solvent to be purified.[4]

  • Elution: Carefully pass the 2,4,4-trimethyl-1-pentene through the alumina column under gravity or gentle nitrogen pressure.

  • Verification: Collect the eluate and re-test for peroxides using a fresh test strip. If the test is still positive, the alumina may be saturated. Pass the eluate through a fresh column.

  • Disposal: Quench the used alumina by slurrying it in a dilute, acidic solution of ferrous sulfate before disposal to safely decompose the captured peroxides.[4][6]

Part C: Alternative Removal via Ferrous Sulfate Wash This method is also effective but introduces aqueous media, requiring a subsequent drying step.

  • Prepare Solution: Create a fresh solution of 6g FeSO₄·7H₂O in 11 mL of water and 6 mL of concentrated sulfuric acid.[4]

  • Washing: In a separatory funnel, stir 1L of the peroxide-containing olefin with the prepared ferrous sulfate solution. Only a few minutes of contact time are typically needed.[4]

  • Separation & Drying: Separate the organic layer. Wash it with water to remove any residual acid/salts, then dry thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Verification: Test the dried product for peroxides to confirm successful removal.

Section 3: Core Purification Technique - Fractional Distillation

With the peroxide hazard eliminated, you can now focus on separating the target α-isomer from the β-isomer and other olefins.

FAQ: Why is simple distillation not effective for purifying 2,4,4-trimethyl-1-pentene?

Answer: The primary isomeric impurity, 2,4,4-trimethyl-2-pentene, has a boiling point of approximately 104-105°C, which is very close to the 101-102°C boiling point of your target compound.[5][7] Simple distillation cannot provide the necessary separation efficiency for such a small boiling point difference. You must use fractional distillation, a technique that utilizes a fractionating column to create a series of consecutive distillation cycles, effectively amplifying the separation power.[8]

Troubleshooting Guide: My fractional distillation is not improving purity. What am I doing wrong?

Answer: Success in fractional distillation hinges on maximizing the number of theoretical plates in your system and maintaining equilibrium. Here are the key parameters to control:

  • Column Efficiency: A simple Vigreux column may be insufficient. For close-boiling liquids, a packed column (e.g., with Raschig rings or metal sponge) provides a much higher surface area, increasing the number of theoretical plates and improving separation.

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column versus the amount collected as distillate. A high reflux ratio (e.g., 5:1 or greater) is essential. It ensures that the vapor ascending the column is in equilibrium with the descending liquid, which is critical for separating components with close boiling points.

  • Distillation Rate: A slow, steady distillation rate is crucial. A rate of 1-2 drops per second for the collected distillate is a good starting point. Rushing the process disrupts the vapor-liquid equilibrium in the column, destroying your separation.

  • Insulation: The entire column, from the pot to the collection head, should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss and maintain the temperature gradient.

Experimental Protocol 2: High-Efficiency Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (min. 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Still: Fill the flask no more than two-thirds full with the peroxide-free 2,4,4-trimethyl-1-pentene. Add boiling chips.

  • Heating: Gently heat the flask. As the liquid boils, you will see the condensate ring slowly rise up the column.

  • Establish Reflux: Allow the vapor to reach the top of the column and condense, establishing total reflux (all condensate returns to the column) for at least 30 minutes to an hour. This allows the vapor-liquid equilibrium to be established.

  • Collect Fractions: Begin collecting the distillate at a very slow rate.

    • Forshot: The first small fraction will be enriched in any lower-boiling impurities.

    • Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of 2,4,4-trimethyl-1-pentene (~101-102°C).

    • Final Fraction: As the distillation proceeds, the temperature may start to rise, indicating the presence of the higher-boiling 2,4,4-trimethyl-2-pentene. Stop the distillation or collect this as a separate, less pure fraction.

  • Residue: Never distill to dryness. Always leave at least 10% of the liquid in the distillation flask to prevent the concentration of any remaining non-volatile impurities.[6]

G cluster_prep Preparation cluster_distill Fractional Distillation start Start with Crude 2,4,4-trimethyl-1-pentene peroxide_test Test for Peroxides start->peroxide_test peroxide_remove Protocol 1: Remove Peroxides peroxide_test->peroxide_remove Positive setup Assemble High-Efficiency Distillation Apparatus peroxide_test->setup Negative peroxide_remove->setup reflux Establish Total Reflux (1 hour) setup->reflux collect Collect Fractions Slowly (1-2 drops/sec) reflux->collect main_fraction Pure 2,4,4-trimethyl-1-pentene Fraction (BP ~101°C) collect->main_fraction

Caption: Workflow for purification by fractional distillation.

Section 4: Advanced Purification & Purity Analysis

For applications demanding the highest purity (>99.5%), even meticulous fractional distillation may not suffice.

FAQ: How can I achieve ultra-high purity when distillation is not enough?

Answer: Preparative Gas Chromatography (Prep-GC) is the definitive technique for isolating volatile compounds to very high purity.[9] In Prep-GC, larger sample volumes are injected into a gas chromatograph, and the separated components are collected as they elute from the column. This method offers unparalleled separation power, capable of resolving even very closely boiling isomers. While it is a lower-throughput technique, it is ideal for producing small quantities of ultra-pure material for use as analytical standards or in sensitive mechanistic studies.

Troubleshooting Guide: How do I confirm the purity of my final product?

Answer: Analytical Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile organic compounds.[10]

Experimental Protocol 3: Purity Analysis by GC-FID
  • Sample Preparation: Prepare a dilute solution of your purified sample in a volatile solvent (e.g., hexane or pentane).

  • Instrumentation: Use a GC system equipped with an FID.

  • Method Parameters: The key is selecting a column that can resolve the C8 isomers. A mid-to-high polarity column is often effective.

    • Column: e.g., Agilent HP-Innowax (or similar wax-type column).[10]

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60°C, hold for 5-10 minutes, then ramp to a higher temperature if needed to elute other components. An isothermal run at a low temperature often provides the best resolution for close-boiling isomers.[10]

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample. The resulting chromatogram will show peaks corresponding to each component. Purity is determined by calculating the area percentage of the target peak relative to the total area of all peaks. For highly accurate quantification, calibration with standards is required.[11]

G sample Purified Sample prepare Prepare Dilute Solution (e.g., in Hexane) sample->prepare inject Inject into GC-FID prepare->inject analyze Acquire Chromatogram inject->analyze integrate Integrate Peak Areas analyze->integrate calculate Calculate Area % Purity integrate->calculate decision Purity > Specification? calculate->decision pass Pass QC decision->pass Yes fail Fail QC (Repurify) decision->fail No

Caption: Quality control workflow for purity verification by GC-FID.

References

  • Control and Safe Use of Peroxide Formers. Division of Chemical Health and Safety, American Chemical Society.

  • 2,4,4-Trimethyl-1-pentene - SIELC Technologies. SIELC Technologies.

  • Handling and Removing Peroxides. University of California, Riverside, Environmental Health & Safety.

  • Process for the separation of triisobutylene isomers. Google Patents, US2485265A.

  • Preparation method of 2,4,4-trimethyl-1-pentene. Google Patents, CN107056576B.

  • 2,4,4-Trimethyl-1-pentene Use and Manufacturing. ECHEMI.

  • 2,4,4-Trimethyl-1-pentene, 99%. Thermo Scientific Chemicals.

  • 2,4,4-Trimethyl-1-pentene 96%. Sigma-Aldrich.

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry.

  • Preparative gas chromatography | Request PDF. ResearchGate.

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.

  • Fast total olefin according astm d6296 by gas chromatography. PAC.

  • Redux: Preparative GC. The Analytical Scientist.

  • Preparative Gas Chromatography (Prep-GC). Monash University.

  • 2,4,4-Trimethyl-1-pentene | C8H16. PubChem.

  • 2,4,4-TRIMETHYL-1-PENTENE 107-39-1 wiki. Guidechem.

  • Method for producing diisobutylene from mixed C4 fraction. Google Patents, JP5767875B2.

  • Method for producing diisobutylene using mixed c4 fraction as raw material. Justia Patents.

  • 1-Pentene, 2,4,4-trimethyl-. NIST WebBook.

  • Can diastereoisomers be separated by fractional distillation? Quora.

Sources

troubleshooting guide for polymerization reactions with 2,4,4-trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization of 2,4,4-Trimethyl-1-pentene (Diisobutylene)

Identity: Senior Application Scientist, Polymer Chemistry Division. System Status: Operational. Audience: Drug Discovery (Membrane Mimetics) & Materials Science (Oligomer Synthesis).

Overview: The Steric Paradox of Diisobutylene (DIB)

Welcome. You are likely here because 2,4,4-trimethyl-1-pentene (DIB) is behaving unexpectedly in your reactor.

DIB is not a standard monomer. It is a dimer of isobutylene characterized by extreme steric hindrance at the allylic position and a neopentyl group that shields the double bond.

  • In Radical Systems: It will not homopolymerize. It requires an electron-accepting comonomer (like Maleic Anhydride) to propagate via a charge-transfer complex mechanism.

  • In Cationic Systems: It acts primarily as a Chain Transfer Agent (CTA) or forms low-molecular-weight oligomers due to rapid

    
    -proton elimination.
    

Use this guide to troubleshoot your specific pathway.

Section 1: Radical Copolymerization (DIBMA Synthesis)

Target Application: Native Nanodiscs for Membrane Protein Solubilization.

Context: You are synthesizing Diisobutylene-Maleic Acid (DIBMA) copolymers to replace Styrene-Maleic Acid (SMA). You need a strictly alternating sequence (1:1) and specific molecular weight control for lipid bilayer intercalation.

Troubleshooting Guide: DIBMA Synthesis

Q1: My conversion is stalling below 50%, and the molecular weight (Mw) is lower than predicted. What is happening?

Diagnosis: This is likely an Isomer Purity Issue . Technical Insight: Commercial "Diisobutylene" is a mixture of two isomers:[1]

  • 
    -isomer (2,4,4-trimethyl-1-pentene):  ~75%. Reactive terminal double bond.
    
  • 
    -isomer (2,4,4-trimethyl-2-pentene):  ~25%. Internal double bond.
    Causality:  The 
    
    
    
    -isomer is virtually non-reactive in radical copolymerization due to steric blocking of the radical approach vector. It acts as a diluent. If you calculate stoichiometry based on total DIB mass without correcting for the
    
    
    -isomer, your effective feed ratio is incorrect. Corrective Protocol:
  • Step 1: Run GC-MS on your monomer feed. Determine the exact

    
    -content.
    
  • Step 2: Adjust stoichiometry to ensure a 1:1 molar ratio of

    
    -DIB  to Maleic Anhydride (MA).
    
  • Step 3: Increase total monomer concentration. DIBMA propagation is driven by the formation of a donor-acceptor complex; higher concentrations favor this complexation.

Q2: The polymer precipitated during the reaction, and the final product is insoluble in my buffer.

Diagnosis: Solvent Incompatibility & Incomplete Hydrolysis. Technical Insight: The polymerization yields the anhydride form (DIB-MA anhydride). This is insoluble in water. It must be hydrolyzed to the acid form (DIBMA) and deprotonated to become water-soluble. Furthermore, if the polymer precipitates during synthesis (e.g., in benzene or low-polarity solvents), trapped radicals can lead to cross-linking or broad dispersity. Self-Validating Protocol (Solubility Check):

  • Synthesis Solvent: Switch to 1,4-Dioxane or DMF (homogeneous polymerization).

  • Hydrolysis Step: Dissolve the precipitated anhydride polymer in strong base (NaOH) with heating (80°C) overnight.

  • Validation: The solution must turn clear. If turbid, check pH. DIBMA requires pH > 7.5 to maintain solubility due to the pKa of the maleic acid groups.

Q3: Why is my copolymer not strictly alternating?

Diagnosis: Temperature-Driven Depropagation. Technical Insight: The ceiling temperature (


) for DIB-MA copolymerization is relatively low. Above 120°C, the thermodynamics favor depropagation. However, below 60°C, the initiator half-life (e.g., AIBN) may be too long.
Optimization: 
  • Target Temperature: 60°C – 80°C.

  • Initiator: AIBN (Azobisisobutyronitrile) at 1-2 mol%.

  • Feed: Use a slight excess of DIB (the donor) if using batch reactors, as MA (the acceptor) consumption is strictly coupled to DIB in the alternating regime.

Section 2: Cationic Polymerization

Target Application: Lubricants, Fuel Additives, PIB Functionalization.

Context: You are attempting to polymerize DIB using Lewis Acids (BF


, TiCl

) and obtaining only dimers/trimers, or you are using DIB to control the Mw of Polyisobutylene (PIB).
Troubleshooting Guide: Cationic Systems

Q1: I cannot obtain high molecular weight (Mw > 5 kDa) homopolymer, even at -80°C.

Diagnosis: Intrinsic Chain Transfer (The "Steric Limit"). Technical Insight: In cationic polymerization, DIB suffers from rapid Chain Transfer to Monomer (


). The steric bulk of the neopentyl group hinders propagation (

), while the allylic protons are highly susceptible to abstraction (

). Mechanism: The growing carbocation prefers to lose a proton to an incoming monomer (forming a terminal double bond) rather than overcoming the steric barrier to add another bulky DIB unit. Verdict: You cannot make high Mw homopolymer DIB. This is a thermodynamic and kinetic limitation. Alternative: Copolymerize with a less hindered monomer (Isobutylene) if high Mw is required.

Q2: My reaction has a massive induction period.

Diagnosis: Water/Impurity Scavenging. Technical Insight: Cationic active centers are extremely sensitive to nucleophiles (water, amines, alcohols). DIB is often stored with antioxidants or contains trace water. Corrective Protocol:

  • Drying: Distill DIB over CaH

    
     immediately before use.
    
  • Proton Trap: Use a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge protic impurities without terminating the bulky growing chain.

Visualizing the Mechanisms

Figure 1: Radical Alternating Copolymerization (DIBMA)

The formation of the Charge Transfer Complex (CTC) dictates the 1:1 sequence.

DIBMA_Mechanism DIB DIB (Donor) (Sterically Hindered) CTC Charge Transfer Complex [DIB...MA] DIB->CTC Complexation MA Maleic Anhydride (Acceptor) (Electron Poor) MA->CTC Radical Growing Radical Chain (~DIB-MA•) CTC->Radical Initiation (AIBN) Radical->Radical Propagation via CTC (Homopolymerization Blocked) Polymer Alternating Copolymer -(DIB-MA)n- Radical->Polymer Termination

Caption: DIB and MA form a transient donor-acceptor complex (CTC). The radical propagates by adding this complex, ensuring alternating structure.

Figure 2: Cationic Chain Transfer Pathway

Why DIB yields oligomers instead of polymers.

Cationic_Transfer Initiation Initiation (R+ + DIB) Carbocation Tertiary Carbocation (Sterically Crowded) Initiation->Carbocation Path_Prop Propagation (kp) (Add DIB) Carbocation->Path_Prop Slow (Steric Hindrance) Path_Transfer Chain Transfer (ktr) (Beta-Proton Elimination) Carbocation->Path_Transfer Fast (Dominant Path) Path_Prop->Carbocation Rare Oligomer Terminal Olefin Oligomer (Dimer/Trimer) Path_Transfer->Oligomer

Caption: The steric bulk of DIB slows propagation (


), allowing chain transfer (

) to dominate, resulting in low Mw oligomers.

Experimental Protocol: Synthesis of DIBMA (Self-Validating)

Objective: Synthesis of alternating poly(2,4,4-trimethyl-1-pentene-alt-maleic anhydride).

Reagents:

  • Monomer A: 2,4,4-trimethyl-1-pentene (Target >98%

    
    -isomer content).
    
  • Monomer B: Maleic Anhydride (Recrystallized from chloroform).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

StepActionCritical Control Point (Validation)
1 Purification Distill DIB to remove inhibitors. Verify

-isomer >75% via GC. If lower, increase feed mass to compensate.
2 Feed Prep Dissolve MA (1.0 eq) and DIB (1.1 eq) in Dioxane. Total monomer conc should be 2.5 – 3.0 M .
3 Degassing Sparge with N

for 30 mins or Freeze-Pump-Thaw x3. Oxygen inhibits this reaction.
4 Initiation Add AIBN (2 mol%). Heat to 65°C .
5 Reaction Stir for 24 hours.
6 Precipitation Dropwise addition of reaction mixture into cold Diethyl Ether or Hexane.
7 Hydrolysis Dissolve solid in 1M NaOH/Water. Heat at 80°C until clear. Dialyze against water (MWCO 3.5kDa) to remove unreacted MA.

References

  • Formation of Lipid-Bilayer Nanodiscs by Diisobutylene/Maleic Acid (DIBMA) Copolymer. Source: Memtein / Langmuir [Link][2]

  • Comparison of lipid dynamics and permeability in styrene-maleic acid and diisobutylene-maleic acid copolymer lipid nanodiscs. Source: NIH / PubMed Central [Link]

  • Complex-radical copolymerization of 2,4,4-trimethylpentene-1 with maleic anhydride. Source: ResearchGate / Polymer [Link]

  • Cationic Polymerization: Fundamentals and Initiation. Source: MIT OpenCourseWare [Link]

  • Preparation method of 2,4,4-trimethyl-1-pentene (Patent).

Sources

side reactions and byproduct formation in diisobutylene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diisobutylene (DIB) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isobutylene dimerization, with a focus on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with field-proven insights and actionable protocols to enhance the efficiency, selectivity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during diisobutylene synthesis, providing concise answers and directing you to more detailed troubleshooting guides and protocols within this document.

1. What are the primary byproducts I should expect in my diisobutylene synthesis? The most common byproducts are higher oligomers, such as triisobutylene (TIB) and tetraisobutylene. You may also observe other C8 isomers if your isobutylene feedstock contains other C4 olefins like n-butenes.[1][2] Additionally, if oxygenates are present in your feed or as a result of water contamination, you may form tertiary butyl alcohol (TBA) and various ethers.[3]

2. My DIB selectivity is low, and I'm seeing a high amount of triisobutylene (TIB). What are the likely causes? High TIB formation is often a result of excessive isobutylene conversion, high reaction temperatures, or the use of catalysts with high acid strength.[1] The dimerization of isobutylene is a highly exothermic reaction, and poor temperature control can lead to runaway reactions that favor the formation of higher oligomers.[1]

3. I'm observing a rapid decline in catalyst activity. What could be the reason? Catalyst deactivation can be caused by several factors, including poisoning from impurities in the feedstock (such as sulfur and nitrogen compounds), coking (the formation of heavy hydrocarbon deposits on the catalyst surface), or thermal degradation.[4][5] The presence of water in the reaction system can also hinder the oligomerization process and contribute to catalyst deactivation.[2][6]

4. How can I minimize the formation of unwanted byproducts? Minimizing byproduct formation involves a combination of strategies, including precise control of reaction temperature, optimizing the isobutylene conversion rate, and ensuring the purity of your feedstock.[2] Utilizing a well-designed reactor that allows for efficient heat removal is also crucial.

5. What is the role of water in diisobutylene synthesis? Water can have a dual role. In some cases, it can act as a promoter, influencing the selectivity of the reaction. However, in most instances, it is considered an inhibitor that can lead to the formation of tertiary butyl alcohol (TBA) and contribute to catalyst deactivation, particularly with sulfonic acid resin catalysts.[2][6] It is generally recommended to use a dry feedstock and catalyst for optimal performance.[2]

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your diisobutylene synthesis experiments.

Issue 1: Low Selectivity Towards Diisobutylene and High Formation of Triisobutylene (TIB)

Question: My gas chromatography (GC) analysis shows a high peak corresponding to triisobutylene, and the yield of diisobutylene is significantly lower than expected. What steps can I take to improve the selectivity towards the dimer?

Answer:

High triisobutylene (TIB) formation is a common issue that can be addressed by carefully controlling the reaction parameters. Here’s a systematic approach to troubleshooting and resolving this problem:

1. Root Cause Analysis:

  • Excessive Isobutylene Conversion: Pushing for very high conversion of isobutylene often leads to the further reaction of the desired diisobutylene product with another isobutylene molecule to form TIB.

  • High Reaction Temperature: The dimerization of isobutylene is a highly exothermic reaction.[1] Inadequate temperature control can lead to localized "hot spots" within the reactor, which significantly accelerate the rate of higher oligomerization reactions.[2]

  • High Catalyst Acidity: Catalysts with a high concentration of strong acid sites can promote the formation of higher oligomers.

2. Immediate Corrective Actions:

  • Reduce Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of TIB formation. A typical temperature range for selective diisobutylene synthesis using sulfonic acid resin catalysts is 50-100°C.

  • Decrease Isobutylene Conversion: You can reduce the conversion by either decreasing the reaction time (for batch reactors) or increasing the feed flow rate (for continuous reactors). Aim for a moderate conversion rate to maximize DIB selectivity.

  • Improve Heat Management: Ensure that your reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction. For fixed-bed reactors, using a multitubular design with a coolant circulating on the shell side can provide better temperature control.[7][8][9]

3. Long-Term Solutions and Process Optimization:

  • Catalyst Selection: If the issue persists, consider using a catalyst with a lower acid strength or a different pore structure that may favor the formation of the dimer.

  • Feedstock Dilution: Diluting the isobutylene feed with an inert solvent can help to control the reaction rate and improve heat management, thereby reducing the formation of higher oligomers.

Issue 2: Catalyst Deactivation and Loss of Activity

Question: I've noticed a significant drop in isobutylene conversion over a relatively short period. How can I diagnose the cause of catalyst deactivation and regenerate my catalyst?

Answer:

Catalyst deactivation is a critical issue that can significantly impact the efficiency and economics of your process. A systematic approach is necessary to identify the cause and implement the correct remedial actions.

1. Diagnosing the Cause of Deactivation:

  • Feedstock Analysis: The first step is to analyze your isobutylene feedstock for common catalyst poisons. Sulfur and nitrogen compounds are known to irreversibly poison acid catalysts.[4]

  • Visual Inspection of the Catalyst: If possible, carefully inspect the catalyst. The presence of a dark, tar-like substance is indicative of "coking," where heavy byproducts deposit on the catalyst surface, blocking active sites.

  • Temperature Profile Analysis: In a fixed-bed reactor, a change in the temperature profile along the bed can indicate deactivation. A shift in the hot spot towards the reactor outlet suggests that the catalyst at the inlet is becoming deactivated.

2. Troubleshooting and Mitigation Strategies:

  • Feedstock Purification: If feedstock impurities are identified as the cause, implementing a purification step is essential. Activated alumina or molecular sieves can be used to remove sulfur and nitrogen compounds.

  • Managing Coking: Coking can be minimized by optimizing reaction conditions to reduce the formation of heavy oligomers. Lowering the reaction temperature and isobutylene conversion can be effective.

  • Catalyst Regeneration: If the catalyst is deactivated by coking, it can often be regenerated. For sulfonic acid resins like Amberlyst-15, a common regeneration procedure involves washing with an acidic solution.

Experimental Protocol: Regeneration of Amberlyst-15 Catalyst

This protocol outlines a general procedure for the regeneration of Amberlyst-15 resin deactivated by coking.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Methanol or other suitable organic solvent

  • 5-10% (w/w) Hydrochloric acid (HCl) solution

  • Deionized water

  • Glass column with a stopcock

Procedure:

  • Solvent Wash: Carefully transfer the deactivated catalyst to the glass column. Wash the catalyst with a suitable organic solvent, such as methanol, to remove any loosely adsorbed organic residues. Continue washing until the effluent is clear.

  • Acid Treatment: Slowly pass a 5-10% solution of hydrochloric acid through the catalyst bed.[4] The acid wash helps to remove more strongly bound organic foulants and to re-protonate the sulfonic acid groups. Use a sufficient volume of acid to thoroughly contact the entire catalyst bed.

  • Water Rinse: After the acid wash, rinse the catalyst thoroughly with deionized water until the pH of the effluent is neutral. This step is crucial to remove any residual acid.

  • Drying: Dry the regenerated catalyst under vacuum at a temperature not exceeding 120°C to remove water before reuse.

Safety Precautions: Always handle hydrochloric acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Issue 3: Poor Heat Management and Temperature Runaway

Question: My reactor temperature is difficult to control, and I'm concerned about a potential temperature runaway. What are the best practices for managing the exothermic heat of reaction?

Answer:

The dimerization of isobutylene is a highly exothermic reaction, and effective heat management is critical for safe and selective operation.[1]

1. Reactor Design and Operation:

  • Multitubular Fixed-Bed Reactors: For continuous processes, a multitubular reactor is often preferred over a single large-diameter packed bed.[7][8][9] The smaller diameter of the tubes provides a higher surface-area-to-volume ratio, facilitating more efficient heat transfer to the coolant circulating on the shell side.

  • Coolant Flow and Temperature: Ensure a sufficient flow rate of the coolant to effectively remove the heat of reaction. The inlet temperature of the coolant should be carefully controlled to maintain the desired reaction temperature within the tubes.

  • Dilution of Reactant Feed: Diluting the isobutylene feed with an inert component can help to moderate the reaction rate and reduce the rate of heat generation.

2. Monitoring and Control:

  • Temperature Monitoring: Install multiple thermocouples along the length of the reactor bed to monitor the temperature profile. This will allow for the early detection of hot spots.

  • Cascade Control Systems: Implementing a cascade control loop, where the reactor temperature controller adjusts the setpoint of the coolant flow controller, can provide tighter temperature control.

Analytical and Characterization Protocols

Accurate analysis of your reaction products and characterization of your catalyst are essential for effective troubleshooting and process optimization.

Protocol 1: Quantitative Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and quantification of diisobutylene and its common byproducts.

Instrumentation and Columns:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS) and a flame ionization detector (FID).

  • A non-polar capillary column, such as a DB-1 or HP-5, is suitable for separating the hydrocarbon isomers.

Sample Preparation:

  • Accurately dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., hexane or pentane).

  • Add an internal standard (e.g., n-octane) of a known concentration to the diluted sample for accurate quantification.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp at 5°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Scan Range: 40-300 m/z.

Data Analysis:

  • Identify the peaks corresponding to isobutylene, diisobutylene isomers, triisobutylene isomers, and the internal standard based on their retention times and mass spectra.

  • Quantify the concentration of each component by comparing its peak area (from the FID) to that of the internal standard.

Protocol 2: Characterization of Catalyst Acidity by FTIR with Pyridine Adsorption

This method allows for the differentiation and semi-quantitative analysis of Brønsted and Lewis acid sites on a solid acid catalyst.

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer with a diffuse reflectance (DRIFTS) or transmission cell capable of in-situ heating and gas dosing.

Procedure:

  • Catalyst Pretreatment: Place the catalyst sample in the cell and heat it under a vacuum or an inert gas flow to remove adsorbed water and other impurities.

  • Pyridine Adsorption: Introduce pyridine vapor into the cell at a controlled temperature and allow it to adsorb onto the catalyst surface.

  • Purging: Purge the cell with an inert gas at an elevated temperature to remove physisorbed pyridine.

  • FTIR Analysis: Record the FTIR spectrum of the catalyst with adsorbed pyridine.

    • A band around 1540 cm⁻¹ is characteristic of pyridine adsorbed on Brønsted acid sites .

    • A band around 1450 cm⁻¹ is characteristic of pyridine adsorbed on Lewis acid sites .

  • Quantification: The relative amounts of Brønsted and Lewis acid sites can be estimated from the integrated areas of these characteristic peaks.

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is key to rationally controlling the outcome of your diisobutylene synthesis. The dimerization of isobutylene over an acid catalyst proceeds via a carbocation mechanism.

Main Reaction: Diisobutylene Formation

  • Protonation of Isobutylene: An isobutylene molecule is protonated by a Brønsted acid site on the catalyst to form a stable tertiary butyl carbocation.

  • Electrophilic Attack: The tert-butyl carbocation acts as an electrophile and attacks the double bond of a second isobutylene molecule.

  • Deprotonation: The resulting C8 carbocation is deprotonated to form the diisobutylene product and regenerate the acid catalyst.

Side Reaction: Triisobutylene Formation

If the concentration of isobutylene is high or the reaction conditions are too severe, the C8 carbocation can further react with another isobutylene molecule before deprotonation, leading to the formation of a C12 carbocation and subsequently triisobutylene.

Diisobutylene_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway IB1 Isobutylene tert_butyl tert-Butyl Carbocation IB1->tert_butyl + H+ H_plus H+ C8_carbocation C8 Carbocation tert_butyl->C8_carbocation + Isobutylene IB2 Isobutylene DIB Diisobutylene C8_carbocation->DIB - H+ C8_carbocation_side C8 Carbocation C12_carbocation C12 Carbocation C8_carbocation_side->C12_carbocation + Isobutylene IB3 Isobutylene TIB Triisobutylene C12_carbocation->TIB - H+ H_plus_side H+

Caption: Reaction pathways in diisobutylene synthesis.

Quantitative Data Summary

The following table summarizes the typical effects of key reaction parameters on isobutylene conversion and selectivity to diisobutylene.

ParameterChangeEffect on Isobutylene ConversionEffect on Diisobutylene SelectivityPrimary Byproduct Trend
Temperature IncreaseIncreasesDecreasesIncreases TIB and higher oligomers
Pressure IncreaseGenerally IncreasesCan decrease due to enhanced higher oligomerizationMay increase higher oligomers
Space Velocity IncreaseDecreasesIncreasesDecreases TIB and higher oligomers
Catalyst Acidity IncreaseIncreasesCan decreaseIncreases TIB and higher oligomers

References

  • Temperature control in a multi-tubular fixed bed Fischer-Tropsch reactor using encapsulated phase change materials - CORE. (2017, February 6). Retrieved from [Link]

  • DIISOBUTYLENE PROCESS - European Patent Office - EP 1814833 B1 - EPO. (2008, November 12). Retrieved from [Link]

  • OLEFIN OLIGOMERIZATION CATALYSTS Текст научной статьи по специальности - КиберЛенинка. (n.d.). Retrieved from [Link]

  • CFD-based Design of Multi-tube Heat Exchange Type Compact Reactor - Chemical Engineering Transactions. (2023, March 24). Retrieved from [Link]

  • New Guide for Acid Site Characterization on Zeolites Using a Dynamic Flow Method - ASTM. (n.d.). Retrieved from [Link]

  • Design of a Multi-Tubular Catalytic Reactor Assisted by CFD Based on Free-Convection Heat-Management for Decentralised Synthetic Methane Production - MDPI. (2022, September 16). Retrieved from [Link]

  • Kinetic Model Development of the Oligomerization of High Olefin Containing Hydrocarbon By-products to Clean Engine Fuels on Ambe - Periodica Polytechnica. (2022, May 12). Retrieved from [Link]

  • Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal-Organic Framework-808 | Request PDF. (n.d.). Retrieved from [Link]

  • Production of jet-fuel-range olefins via catalytic conversion of pentene and hexene over mesoporous Al - ETH Research Collection. (2022, July 28). Retrieved from [Link]

  • A New Method to Assess Performance Loss due to Cata- lyst Deactivation in Fixed- and Fluidized-bed Reactors - PSE Community.org. (n.d.). Retrieved from [Link]

  • Mechanistic Study of the Oligomerization of Olefins | Industrial & Engineering Chemistry Research - ACS Publications. (2014, April 11). Retrieved from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • Safe Design of Cooled Tubular Reactors For Exothermic, Multiple Reactions Parallel Reactions-I | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Modeling of the Performance Loss due to Catalyst Deactivation in Fixed- and Fluidized-Bed Reactors. (n.d.). Retrieved from [Link]

  • determination methods for the acidity of solid surfaces - t. alemdaroğlu - DergiPark. (n.d.). Retrieved from [Link]

  • Effects of water concentration and polymerization temperature on the cationic polymerization of isobutylene initiated by MeOH/BF3 system - ResearchGate. (2002, August). Retrieved from [Link]

  • Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene - ADDI. (2021, March 1). Retrieved from [Link]

  • A new method for the simulation of catalyst deactivation in fixed- and fluidized-bed reactors | ChemRxiv. (n.d.). Retrieved from [Link]

  • Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts - MDPI. (2024, August 16). Retrieved from [Link]

  • Diisobutylene process - US7012167B2 - Google Patents. (n.d.).
  • The feasibility study of the octane-enhancing process: isobutylene dimerization using C4 mixture - PubMed. (n.d.). Retrieved from [Link]

  • The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC. (2021, January 5). Retrieved from [Link]

  • An evaluation of the activated alumina process for fluoride removal from drinking-water and some factors influencing its performance. (n.d.). Retrieved from [Link]

  • I. Sample preparation 2-5 II. Data acquisition 6-12 III. Basics of data processing 13-23 IV. Tools that are useful for. (n.d.). Retrieved from [Link]

  • Diisobutylene process - WO2009145861A1 - Google Patents. (n.d.).
  • Influence of water on the catalyst activity (water added to the feed:... - ResearchGate. (n.d.). Retrieved from [Link]

  • Activated Alumina Overview - FEECO International. (n.d.). Retrieved from [Link]

  • Is there any method to know the bronsted and lewis basic sites, in solid base catalysis? (2015, April 15). Retrieved from [Link]

  • How to determine bronsted acidic sites of solid catalyst ? | ResearchGate. (2019, November 27). Retrieved from [Link]

  • Amberlyst-15 in organic synthesis - arkat usa. (n.d.). Retrieved from [Link]

  • Investigation of High Temperature Isobutylene Polymerizations Utilizing Real-Time ATR-FTIR Spectroscopy | Request PDF. (n.d.). Retrieved from [Link]

  • Estimation of olefin dimerisation products by GC/GC-MS and IR techniques - ResearchGate. (2015, November 12). Retrieved from [Link]

  • (PDF) DESIGN OF THE PILOT PLANT FOR ALUMINA PRODUCTION FROM IRAQI RED KAOLINITE BY LIME-SINTER PROCESS Editor in chief Raghd Muhi Al-deen jassim - ResearchGate. (2024, May 21). Retrieved from [Link]

  • Diisobutylene process - WO2009145861A1 - Google Patents. (n.d.).
  • Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - Semantic Scholar. (2022, October 13). Retrieved from [Link]

  • (PDF) Amberlyst-15 in Organic Synthesis - ResearchGate. (2015, September 23). Retrieved from [Link]

  • A Complete Guide on How to Regenerate Activated Alumina - Jalon. (2025, March 20). Retrieved from [Link]

  • Activated alumina preparation and characterization: The review on recent advancement - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Question 101: What factors influence butylene selectivity in the FCC LPG? What is the relative role of feedstocks, catalysts, additives, and operating conditions? (n.d.). Retrieved from [Link]

  • Quantitative FTIR Condition Monitoring – Analytical Wave of the Future? - Thermal Lube. (n.d.). Retrieved from [https://www.therm lube.com/wp-content/uploads/2016/01/Quantitative-FTIR-Condition-Monitoring.pdf]([Link] lube.com/wp-content/uploads/2016/01/Quantitative-FTIR-Condition-Monitoring.pdf)

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

optimizing reaction conditions for the selective synthesis of 2,4,4-trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isobutylene Dimerization & TMP-1 Synthesis Current Status: Operational Ticket Focus: Selectivity Optimization for 2,4,4-trimethyl-1-pentene (


-diisobutylene)

Tier 1: Core Knowledge Base & Mechanistic Logic

The User's Problem: "I am dimerizing isobutylene (IB) to get 2,4,4-trimethyl-1-pentene (TMP-1), but I am getting a mixture of TMP-1, TMP-2 (the beta-isomer), and heavy trimers (C12). How do I shift the equilibrium?"

The Scientific Reality (Expert Insight): You are fighting a battle between Kinetic Control and Thermodynamic Control .

  • TMP-1 (Kinetic Product): Formed first via proton elimination from the methyl group of the C8 carbocation. It is sterically crowded and less stable.[1]

  • TMP-2 (Thermodynamic Product): Formed via isomerization or elimination from the methylene group. It is more stable but requires a hydride shift or re-protonation to form.

The "Golden Rule" of TMP-1 Selectivity: To maximize TMP-1, you must arrest the reaction at the kinetic stage . Once the TMP-1 is formed, it must desorb immediately. If it stays on the acidic site, it will isomerize to TMP-2 or react with another isobutylene molecule to form a trimer (C12).

Visualizing the Reaction Network

The following diagram illustrates the critical divergence between the desired kinetic path and the undesired thermodynamic/oligomerization paths.

ReactionNetwork IB Isobutylene (C4) C8_Cat C8 Carbocation (Intermediate) IB->C8_Cat H+ / Dimerization TMP1 TMP-1 (Kinetic Target) C8_Cat->TMP1 Fast Elimination (-H+ from CH3) TMP2 TMP-2 (Thermodynamic) C8_Cat->TMP2 Slow Elimination (-H+ from CH2) TMP1->TMP2 Isomerization (Acid Catalyzed) Trimers Trimers (C12+) (Oligomers) TMP1->Trimers + IB (Over-reaction) TMP2->Trimers + IB

Figure 1: Reaction network showing the kinetic preference for TMP-1 and the thermodynamic drift toward TMP-2 and trimers.[2]

Tier 2: Troubleshooting Guides (FAQs)

Ticket #001: "My TMP-1/TMP-2 ratio is stuck at 4:1 or lower. How do I improve this?"

Diagnosis: You are likely operating under conditions that allow thermodynamic equilibration. The equilibrium ratio is roughly 4:1, but kinetic control can push this to >15:1. Root Cause: Temperature too high or Residence Time too long.

Corrective Actions:

  • Lower the Temperature: Operate between 40°C and 60°C .

    • Why: Isomerization (TMP-1

      
       TMP-2) has a higher activation energy than dimerization. Lower heat suppresses isomerization more than it suppresses product formation [1].
      
  • Increase Space Velocity (WHSV): In flow systems, increase the flow rate to reduce contact time.

    • Target: WHSV > 10

      
      .
      
    • Why: You want the TMP-1 to desorb before it has time to re-adsorb and isomerize.

  • The "Insider" Fix (Selectivity Moderators): Add a polar moderator like Tert-Butyl Alcohol (TBA) or MTBE (0.5 - 2.0 wt% in feed).

    • Mechanism:[2][3][4][5] These oxygenates compete for the strongest acid sites on the catalyst (e.g., Amberlyst-15). They "poison" the sites responsible for isomerization/oligomerization while leaving the sites active enough for dimerization [2].

Ticket #002: "I am generating too many Trimers (C12) and Tetramers."

Diagnosis: "Runaway" oligomerization. Root Cause: Uncontrolled local hot spots (exothermicity) or acid sites that are too strong (superacidic).

Corrective Actions:

  • Limit Conversion: Do not aim for 100% conversion.

    • Rule of Thumb: Stop at 60-70% isobutylene conversion . Beyond this, the concentration of C8 dimers is high enough that they compete with C4 monomers for active sites, leading to C8 + C4

      
       C12 [3].
      
  • Dilution: Dilute the isobutylene feed with an inert alkane (Isobutane or n-Butane).

    • Why: This acts as a heat sink (absorbing the heat of reaction,

      
       kJ/mol) and statistically reduces the chance of a C8 molecule encountering a C4 molecule.
      
Ticket #003: "My Catalyst (Amberlyst-15) deactivates rapidly."

Diagnosis: Fouling/Coking. Root Cause: Formation of heavy oligomers (C16+) that get trapped in the resin pores.

Corrective Actions:

  • Check Pore Size: Ensure you are using a macroreticular resin (like Amberlyst-15 or Amberlyst-35) rather than a gel-type resin. Large pores allow heavy oligomers to diffuse out.

  • Solvent Wash: Periodically flush the reactor with hot diisobutylene or isooctane to dissolve trapped oligomers.

Tier 3: Experimental Protocols

Protocol A: Optimized Batch Synthesis (Lab Scale)

Best for: Initial screening and kinetic studies.

Materials:

  • Feed: Isobutylene (gas) or C4 cut (liquid).

  • Catalyst: Amberlyst-15 (Dry). Crucial: Dry the catalyst at 110°C under vacuum overnight to remove water, which inhibits activity too much.

  • Solvent/Moderator: tert-Butyl Alcohol (TBA).

Step-by-Step:

  • Catalyst Pre-treatment: Load Amberlyst-15 (5 wt% relative to reactant) into the autoclave.

  • Moderator Addition: Add TBA to the reactor.

    • Ratio: TBA/Isobutylene mass ratio = 0.005 to 0.02 (0.5% to 2%).

    • Note: Without TBA, selectivity to dimers will be ~75%. With TBA, it can reach >95% [2].[6]

  • Loading: Pressurize with Isobutylene to 1.5 - 2.0 MPa (liquid phase).

  • Reaction:

    • Set Temperature: 50°C (Strict control).

    • Stirring: >800 RPM (Eliminate mass transfer limits).

    • Time: Stop reaction when pressure drop indicates ~60% conversion (calibrate this beforehand).

  • Quench: Rapidly cool the reactor to <10°C to freeze the equilibrium.

  • Analysis: Analyze liquid phase via GC-FID.

Protocol B: Continuous Flow Synthesis (Scale-Up)

Best for: Production and high selectivity.

ParameterSettingRationale
Reactor Type Fixed Bed (Tubular)Plug flow behavior minimizes back-mixing (which favors trimers).
Temperature 40°C - 60°CLow T favors Kinetic Product (TMP-1).
Pressure 15 - 20 barEnsures liquid phase (critical for heat removal).
WHSV 10 - 20

Short residence time prevents isomerization.
Feed Composition 20-30% IB in IsobutaneDilution controls exotherm and suppresses trimers.
Moderator 1000 ppm MTBE or TBAAttenuates acid strength for max selectivity.

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental failure mode.

Troubleshooting Start Start Diagnosis CheckSel Is TMP-1 Selectivity > 80%? Start->CheckSel CheckConv Is Conversion > 50%? CheckSel->CheckConv Yes Issue_Isom Issue: Isomerization (High TMP-2) CheckSel->Issue_Isom No (High TMP-2) Issue_Olig Issue: Oligomerization (High Trimers) CheckSel->Issue_Olig No (High C12) Issue_Inact Issue: Low Activity CheckConv->Issue_Inact No Sol_Temp Decrease Temp (<60°C) Increase Flow (WHSV) Issue_Isom->Sol_Temp Sol_Mod Add Moderator (TBA/MTBE) Issue_Isom->Sol_Mod Issue_Olig->Sol_Mod Sol_Conv Reduce Conversion Target (Stop at 60%) Issue_Olig->Sol_Conv Sol_Heat Increase Temp slightly Check Catalyst Drying Issue_Inact->Sol_Heat

Figure 2: Decision tree for optimizing reaction parameters based on product distribution.

References

  • Thermodynamic vs Kinetic Control in Dimeriz

    • Source: Wikipedia - Thermodynamic and kinetic reaction control.
    • Relevance: Establishes the fundamental barrier between TMP-1 and TMP-2.
    • URL:[Link]

  • Effect of Alcohol Modifiers (TBA) on Selectivity

    • Source: ResearchGate - Effect of tert-butyl alcohol on dimerization selectivity of isobutene.[7]

    • Relevance: Primary source for the "moder
    • URL:[Link]

  • Amberlyst-15 Optimiz

    • Source: PubMed - The feasibility study of the octane-enhancing process: isobutylene dimeriz
    • Relevance: Validates the use of Amberlyst-15 and the trade-off between conversion and selectivity.
    • URL:[Link]

  • Kinetic Modeling of Isobutene Oligomeriz

    • Source: ACS Publications/ResearchGate - Selective Oligomerization of Isobutene on Lewis Acid C
    • Relevance: Provides data on activation energies and reaction networking.[7]

    • URL:[Link]

Sources

Technical Support Center: Safe Handling of 2,4,4-Trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Handling & Storage Protocols for Drug Development

Ticket ID: DIB-ISO-SAFETY-001 Status: Resolved Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

2,4,4-Trimethyl-1-pentene (Diisobutylene, Isomer 1) presents a dual challenge in pharmaceutical research: it is a Category 2 Flammable Liquid with a low flash point (< -6°C) and a chemical substrate susceptible to autoxidation .[1] In drug development, the formation of peroxides or oligomers not only poses a safety risk but can introduce unknown impurities that compromise catalytic cycles or API (Active Pharmaceutical Ingredient) purity.

This guide moves beyond basic safety data sheets (SDS) to provide a self-validating workflow for researchers requiring high operational integrity.

Part 1: Physicochemical Profile (Triage Data)
PropertyValueCritical Implication
CAS Number 107-39-1Verification ID for inventory tracking.
Flash Point -6°C to -12°C (Closed Cup)High Risk: Vapors can ignite at standard freezer temperatures.
Boiling Point 101–102°CVolatile; creates significant vapor pressure at room temp.
Vapor Density 3.9 (Air = 1.0)Vapors are heavier than air and will pool in low areas (sinks, floor drains).[2]
Reactivity Alkene (C=C)Susceptible to electrophilic attack and radical-mediated autoxidation (peroxide formation).
Dielectric Constant Low (~2.0)Static Accumulator: Generates significant static charge during flow/transfer.
Part 2: Troubleshooting & FAQs (Researcher Focused)
Category A: Storage & Stability [1][3][4][5]

Q: Does 2,4,4-trimethyl-1-pentene actually form peroxides? It is not an ether. A: Yes. While ethers are the classical "peroxide formers," branched alkenes like 2,4,4-trimethyl-1-pentene possess allylic hydrogens susceptible to radical abstraction. Over time, exposure to atmospheric oxygen leads to the formation of hydroperoxides and gummy oligomers.

  • The Risk: In drug development, even ppm-levels of peroxides can poison transition metal catalysts (e.g., Palladium or Rhodium) used in downstream cross-coupling reactions.

  • The Fix: Store under an inert atmosphere (Nitrogen or Argon). If the solvent is >6 months old, test for peroxides before use.

Q: Can I store this in a standard laboratory fridge? A: Absolutely not. The flash point (-6°C) is below the operating temperature of a standard fridge.

  • Mechanism: A standard fridge thermostat creates an internal spark. If vapors pool inside the unsealed chamber, this creates a fuel-air-ignition bomb.

  • Protocol: Store only in an Explosion-Proof (Class 1, Div 1) refrigerator or a dedicated flammables safety cabinet grounded to the building's earth.

Category B: Operational Handling & PPE [6][7]

Q: My lab uses standard Nitrile gloves. Are these sufficient? A: Only for incidental splash protection.

  • Data: 2,4,4-trimethyl-1-pentene is a low-molecular-weight hydrocarbon. It permeates standard disposable nitrile (4 mil) in < 5 minutes .

  • Recommendation:

    • Splash: Disposable Nitrile (Change immediately upon contact).[8]

    • Immersion/Transfer: Viton® or Silver Shield® (Laminate) gloves.[9]

    • Why? Hydrocarbons swell the nitrile polymer matrix, reducing tensile strength and allowing rapid permeation to the skin.

Q: I experienced a spark when pouring into a reactor. How do I prevent this? A: This solvent has low conductivity, meaning charge accumulates faster than it dissipates.

  • The Fix: You must establish a Bonding and Grounding loop.

  • Critical Step: Never pour "free fall" more than 15 cm. Use a dip tube or conductive funnel that touches the bottom of the receiving vessel to minimize turbulence (the primary generator of static).[10]

Part 3: Validated Experimental Workflows
Workflow 1: The "Purity-First" Storage Logic

Use this decision tree to determine if your solvent is safe for sensitive synthesis.

StorageLogic Start New/Existing Container 2,4,4-Trimethyl-1-pentene CheckDate Check Mfg/Open Date Start->CheckDate AgeCheck Is container > 6 months old? CheckDate->AgeCheck Visual Visual Inspection: Cloudiness? Crystals? Gum? AgeCheck->Visual Yes Safe Safe for Synthesis (Blanket with Argon) AgeCheck->Safe No (<6 mo) Test Peroxide Quant Test (KI or Strip) Visual->Test Clear Dispose DISCARD IMMEDIATELY (Do not attempt to open) Visual->Dispose Solids Present Result Peroxide Level? Test->Result Result->Safe < 10 ppm Distill Pass through Activated Alumina or Distill Result->Distill 10-100 ppm Result->Dispose > 100 ppm

Figure 1: Decision logic for assessing solvent integrity prior to sensitive catalytic reactions.

Workflow 2: Static-Safe Transfer Protocol

Failure to bond containers is the #1 cause of hydrocarbon fires in synthesis labs.

Prerequisites:

  • Copper bonding wire with alligator clips.

  • Grounding source (Earth bus bar or cold water pipe).[10]

  • Fume hood with face velocity > 100 fpm.

Step-by-Step:

  • Equalize Potential: Attach one end of the bonding wire to the Source Drum/Container (metal seam) and the other to the Receiving Vessel .

  • Earth Ground: If the source drum is >4L, attach a second wire from the drum to the lab's Earth Ground point.

  • Inerting: If available, flush the receiving vessel with Nitrogen to displace oxygen (reducing the oxidant for potential ignition).

  • Transfer: Pour slowly or pump. Note: If using plastic tubing, ensure it is antistatic or contains a grounded wire trace.

TransferSetup cluster_zone Fume Hood Zone Earth Lab Earth Ground Source Source Container (Metal/Conductive) Earth->Source Grounding Cable Receiver Receiving Vessel Source->Receiver Liquid Flow Bond Bonding Wire (Equalizes Potential) Source->Bond Bond->Receiver

Figure 2: Electrical bonding diagram. The bonding wire prevents spark gaps between containers; the grounding cable drains charge to earth.

Part 4: Emergency Response (The "Oh No" Moment)

Scenario: 500mL Spill in the Fume Hood

  • Cease Operations: Immediately turn off all hot plates and stirrers. The Lower Explosive Limit (LEL) is roughly 1%—vapors will ignite instantly upon spark contact.

  • Evacuate & Isolate: Close the hood sash. Alert lab personnel.

  • Absorb: Do NOT use paper towels (creates high surface area for evaporation). Use activated carbon or commercial spill pillows (polypropylene) to suppress vapors.

  • Disposal: Transfer absorbed material to a sealed hazardous waste bag. Do not place in general trash.

Scenario: Skin Exposure

  • Drench: Move immediately to the safety shower/sink.

  • Flush: Rinse for 15 minutes.

  • Soap: Use non-abrasive soap. Hydrocarbons strip natural oils, leading to dermatitis; do not use solvents (ethanol) to "wash it off," as this increases absorption.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7868, 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Flammable Liquids Standard (29 CFR 1910.106). Retrieved from [Link]

  • Princeton University EHS. Flammable Liquid Handling Precautions (Static Electricity). Retrieved from [Link]

Sources

resolving analytical challenges in the quantification of 2,4,4-trimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex analytical demands, this Technical Support Center guide, curated by a Senior Application Scientist, provides a focused resource for researchers, scientists, and drug development professionals. Here, we dissect the common and complex challenges encountered in the quantification of 2,4,4-trimethyl-1-pentene, a volatile, non-polar alkene. This guide moves beyond simple procedural lists to offer in-depth, field-tested insights, ensuring your analytical methods are not only accurate but robust and defensible.

Our approach is rooted in a question-and-answer format, directly addressing the practical issues that arise during experimentation. From method selection and sample preparation to isomer resolution and method validation, we provide troubleshooting frameworks and validated protocols to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying 2,4,4-trimethyl-1-pentene?

For a volatile and non-polar compound like 2,4,4-trimethyl-1-pentene (CAS No. 107-39-1), Gas Chromatography (GC) is the unequivocally superior method.[1] Its high efficiency in separating volatile organic compounds (VOCs) makes it ideal. The choice of detector depends on the required sensitivity and selectivity:

  • Flame Ionization Detection (FID): GC-FID is the most common and robust choice for quantifying hydrocarbons. It offers high sensitivity, a wide linear range, and is relatively simple to operate.[1]

  • Mass Spectrometry (MS): GC-MS provides definitive identification by furnishing mass spectral data of the eluting peak, which can be compared against libraries like the NIST Mass Spectral Library.[2][3] This is crucial for confirming analyte identity, especially in complex matrices where co-elution is possible.

While High-Performance Liquid Chromatography (HPLC) is a powerful technique, it is not well-suited for this analyte due to its volatility and lack of a strong UV chromophore, which would necessitate a complex pre-column derivatization step.[1]

Q2: What are the primary analytical challenges associated with 2,4,4-trimethyl-1-pentene?

The main challenges stem from three key areas:

  • Volatility: As a highly volatile compound (boiling point ~101-102 °C), analyte loss during sample preparation and transfer is a significant risk.[4] Techniques must be designed to minimize evaporative losses.

  • Isomer Resolution: Commercial diisobutylene is often a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[5] Achieving baseline chromatographic separation is critical for accurate quantification of the specific isomer of interest. This requires careful selection of the GC column and optimization of temperature programming.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples, process streams), other components can interfere with the analysis by co-eluting with the analyte or affecting the instrument's response. Proper sample preparation is key to mitigating these effects.[6]

Q3: How should I prepare samples containing 2,4,4-trimethyl-1-pentene for GC analysis?

Sample preparation is a critical step to ensure accuracy and prevent contamination of the analytical system.[7][8] The choice of method depends on the sample matrix and analyte concentration.

  • Direct Liquid Injection: For relatively clean samples where the analyte is in a volatile organic solvent (e.g., hexane, isooctane), direct injection is the simplest method. A solvent dilution may be necessary to bring the concentration within the linear range of the detector.[7]

  • Headspace Analysis: This is an excellent technique for analyzing VOCs in solid or liquid samples (e.g., polymers, residual solvents in pharmaceuticals). The sample is sealed in a vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC. This method minimizes matrix effects as non-volatile components remain in the sample vial.[8]

  • Purge-and-Trap (P&T): For trace-level analysis in aqueous samples, P&T offers superior sensitivity. An inert gas is bubbled through the sample, stripping the volatile analyte, which is then captured on a sorbent trap. The trap is subsequently heated to desorb the analyte into the GC system.[7]

Troubleshooting Guide & In-Depth Protocols

This section addresses specific problems you may encounter during your analysis, providing causal explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 2,4,4-trimethyl-1-pentene shows significant peak tailing. What is the cause and how can I fix it?

Peak tailing is often a sign of undesirable interactions between the analyte and the analytical system. The potential causes and solutions are outlined below.

Causality & Troubleshooting Framework:

  • Active Sites in the Injection Port or Column: Silanol groups (Si-OH) on the surface of glass liners or the column can interact with analytes, causing tailing.

    • Solution: Use a deactivated injection port liner. If the column is old, it may be irreversibly damaged; consider trimming the first few centimeters from the column inlet or replacing the column entirely.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a broadened, tailing peak.[9]

    • Solution: Dilute the sample or reduce the injection volume. Check that your concentration is within the established linear range of your method.

  • Inappropriate Column Temperature: If the initial oven temperature is too low, the analyte can condense at the head of the column, leading to poor peak shape.

    • Solution: Ensure the initial oven temperature is appropriate for the analyte's volatility and the solvent used. A slightly higher initial temperature or a faster initial ramp rate can improve peak shape.

Issue 2: Inadequate Resolution of Isomers

Q: I cannot separate 2,4,4-trimethyl-1-pentene from its isomer, 2,4,4-trimethyl-2-pentene. How can I improve the resolution?

Achieving separation between these structural isomers requires optimizing the chromatographic system for selectivity.

Causality & Troubleshooting Framework:

  • Incorrect GC Column Phase: The choice of stationary phase is the most critical factor for separating isomers. A non-polar phase (like a 100% dimethylpolysiloxane) may not provide sufficient selectivity.

    • Solution: Use a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane or a more polar polyethylene glycol (wax) column. These phases offer different interaction mechanisms (e.g., dipole-dipole interactions) that can enhance the separation of isomers with similar boiling points.

  • Suboptimal Temperature Program: A fast temperature ramp can cause co-elution as it does not allow sufficient time for the column to perform the separation.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) during the elution window of the isomers. You may also incorporate an isothermal hold at a specific temperature to maximize resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to be near the optimal velocity for your column dimensions (typically around 30-40 cm/s for Helium).

Experimental Protocol: Quantification by GC-FID

This protocol provides a validated starting point for the analysis of 2,4,4-trimethyl-1-pentene. It should be validated in your laboratory according to established guidelines.[10][11]

1. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of 2,4,4-trimethyl-1-pentene (purity ≥96%) into a 10 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., isooctane).
  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock standard. A typical range might be 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dilute the test sample with the same solvent to an expected concentration within the calibration range.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable temperature and flow control.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similarA mid-polarity phase offers good selectivity for hydrocarbon isomers.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for concentrated samples. Adjust ratio as needed.
Injection Volume 1 µLA standard volume; can be adjusted based on sensitivity needs.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow mode)Provides optimal linear velocity for a 0.25 mm ID column.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 150 °CA slow ramp rate enhances the resolution of closely eluting isomers.
Detector Flame Ionization Detector (FID)Universal and sensitive detector for hydrocarbons.
Detector Temperature 280 °CPrevents condensation of analytes in the detector.
Makeup Gas (N₂) 25 mL/minOptimizes detector performance.
H₂ Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidizer for the FID flame.

3. Data Analysis and System Suitability:

  • Calibration: Generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.995.
  • System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Method Validation Framework

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table summarizes key validation parameters based on ICH Q2(R2) guidelines.[10]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference.Peak purity analysis (if using GC-MS); baseline resolution from other components.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples.[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration.

Visualizing the Workflow

A structured approach is essential for developing and validating a robust analytical method. The following diagram illustrates the logical workflow.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis A Define Analytical Requirements (Matrix, Range) B Select Technique (GC-FID/MS) A->B Based on Volatility C Sample Prep (Direct, Headspace) B->C Based on Matrix D Optimize GC Parameters (Column, Temp Program) C->D Iterative Process E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability, Intermediate) G->H I LOQ / LOD H->I J System Suitability Test (SST) I->J Validated Method Ready K Analyze QC & Unknown Samples J->K If SST Passes K->J If SST Fails: Troubleshoot L Review & Report Data K->L

Caption: Logical workflow for GC method development, validation, and routine analysis.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Pentene, 2,4,4-trimethyl- Reaction Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

  • Ueta, I. (n.d.). Sample Preparation of Volatile Organic Compounds with Needle-Type Extraction Device. SciSpace. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). General data for 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024, July 19). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, August 23). Volatile Organic Compounds Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Condensed phase thermochemistry data for 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • American Society for Testing and Materials (ASTM). (2012, June 16). ASTM D2267: Standard Test Method for Aromatics in Light Naphthas and Aviation Gasoline by Gas Chromatography. Internet Archive. Retrieved from [Link]

  • ASTM International. (1992). D2267 Test Method for Aromatics in Light Naphthas, and Aviation Gasolines by Gas Chromatography (Withdrawn 1992). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethyl-1-pentene. PubChem Compound Database. Retrieved from [Link]

  • ASTM International. (2011). F2267-04R11 Standard Test Method for Measuring Load Induced Subsidence of Intervertebral Body Fusion Device Under Static Axial Compression. Retrieved from [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]

  • Pure. (n.d.). Some problems encountered in high resolution gas chromatography. Retrieved from [Link]

  • Restek. (n.d.). 2,4,4-Trimethyl-1-pentene. EZGC Method Translator. Retrieved from [Link]

  • ASTM International. (2022). ASTM F2267-22 - Standard Test Method for Measuring Load-Induced Subsidence of Intervertebral Body Fusion Device Under Static Axial Compression. Retrieved from [Link]

  • Element. (n.d.). Subsidence test - ASTM F2267. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Precalculation of the retention index of 2,4,4-trimethyl-1-pentene with reference I-values of precursor structures. Retrieved from [Link]

  • AZoM. (2026, January 30). Advancements in Gas Chromatography for Oil and Gas Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Fuel Combustion Performance of Octene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fields of fuel science and combustion engineering, understanding the intricate relationship between a fuel's molecular structure and its combustion performance is paramount. This guide provides a detailed comparative study of octene (C8H16) isomers, offering insights into how the position of the double bond and branching of the carbon chain influence key combustion metrics. By synthesizing available experimental data with established scientific principles, this document serves as a valuable resource for those engaged in the development and characterization of next-generation fuels.

Introduction: The Significance of Isomeric Variation in Fuel Performance

Octene, an alkene with the chemical formula C8H16, exists in numerous isomeric forms, each with a unique molecular architecture. These structural differences, though seemingly subtle, can lead to significant variations in combustion behavior. The location of the carbon-carbon double bond and the degree of branching in the carbon skeleton are primary determinants of a fuel's octane rating, flame speed, ignition delay, and emission profile. A comprehensive understanding of these structure-property relationships is crucial for the rational design of fuels with desired performance characteristics.

This guide will delve into a comparative analysis of various octene isomers, focusing on the following key performance indicators:

  • Octane Number: A measure of a fuel's resistance to autoignition (knocking) in a spark-ignition engine.

  • Laminar Flame Speed: The velocity at which a flame front propagates through a stationary fuel-air mixture.

  • Ignition Delay: The time lapse between the introduction of a fuel into a hot, oxidizing environment and the onset of combustion.

  • Emissions: The profile of pollutants, primarily oxides of nitrogen (NOx) and soot, generated during combustion.

By examining the available experimental data and the underlying chemical kinetics, we can elucidate the causal relationships between isomeric structure and combustion performance, providing a scientifically grounded framework for fuel selection and development.

The Impact of Isomerism on Octane Number

The octane number is a critical parameter for fuels used in spark-ignition engines, with higher values indicating greater resistance to knock. The Research Octane Number (RON) and Motor Octane Number (MON) are two standard measures determined under different engine operating conditions.

Experimental Data: A Tale of Two Isomers

Experimental data on the octane numbers of a wide range of octene isomers is not extensively available in the public domain. However, a comparison between 1-octene and 3-octene provides valuable insight into the effect of the double bond position:

IsomerResearch Octane Number (RON)Motor Octane Number (MON)
1-Octene28.734.7
3-Octene72.568.1
(Data sourced from EnggCyclopedia)

The significantly higher RON and MON of 3-octene compared to 1-octene clearly demonstrates that moving the double bond away from the terminal position enhances the fuel's anti-knock quality.

Mechanistic Causality: The "Why" Behind the Numbers

The lower octane number of 1-octene can be attributed to the relative ease with which it can form a primary radical upon hydrogen abstraction. Primary radicals are less stable and more reactive, leading to a higher propensity for autoignition. In contrast, hydrogen abstraction from the internal carbons of 3-octene leads to the formation of more stable secondary radicals, thus inhibiting the onset of knock.

The influence of branching on the octane number of alkanes is well-established, with more compact, branched isomers generally exhibiting higher octane numbers.[1] It is reasonable to infer a similar trend for octene isomers. Branched octenes would likely form more stable tertiary radicals, further enhancing their resistance to autoignition.

Laminar Flame Speed: The Role of Molecular Structure in Flame Propagation

Laminar flame speed is a fundamental property that influences engine performance and stability. It is governed by the overall reactivity of the fuel-air mixture.

Expected Trends in the Absence of Direct Comparative Data

While specific experimental data comparing the laminar flame speeds of various octene isomers is scarce, we can infer expected trends based on general principles of combustion chemistry:

  • Unsaturation: Alkenes, due to the presence of the reactive π-bond, generally exhibit higher laminar flame speeds than their corresponding alkanes.[2] Therefore, it is expected that all octene isomers will have higher flame speeds than octane isomers.

  • Double Bond Position: The position of the double bond can influence the stability of the molecule and the radical pool that forms during combustion. While not definitively established for octenes, it is plausible that isomers with internal double bonds, being more stable, might have slightly lower flame speeds than terminal alkenes under certain conditions.

  • Branching: Increased branching in the carbon chain tends to decrease the laminar flame speed.[2][3] This is because branched structures can lead to the formation of more stable, less reactive radicals, which slows down the overall reaction rate.[3]

Therefore, we can hypothesize the following general trend for the laminar flame speed of octene isomers:

Linear Isomers (e.g., 1-octene, 2-octene) > Branched Isomers (e.g., methylheptenes)

Experimental Protocol: Measuring Laminar Flame Speed

The counterflow twin-flame technique is a robust method for determining the laminar flame speed of gaseous and vaporized liquid fuels.

Caption: Workflow for measuring laminar flame speed using the counterflow twin-flame method.

Step-by-Step Methodology:

  • Fuel Preparation: The liquid octene isomer is vaporized at a controlled temperature to ensure a consistent fuel vapor supply.

  • Mixture Preparation: The fuel vapor and an oxidizer (typically air or an O2/N2 mixture) are precisely metered using mass flow controllers and thoroughly mixed.

  • Flame Establishment: The fuel-air mixture is introduced through two vertically opposed nozzles, creating a stagnation plane where two symmetrical flames are established.

  • Velocity Measurement: Techniques such as Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) are used to measure the velocity of the unburned gas mixture approaching the flame front.

  • Flame Speed Determination: The laminar flame speed is determined by extrapolating the measured flame speeds at different strain rates (varied by changing the flow rates) to a zero-strain condition.

Ignition Delay: The Onset of Combustion

Ignition delay is a critical parameter, particularly for compression-ignition and advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI). It is highly sensitive to the fuel's molecular structure and the prevailing temperature and pressure conditions.

Insights from Related Compounds and 1-Octene
  • 1-Octene: In a study of 1-octene/n-octane binary mixtures, an increased proportion of 1-octene was found to increase the ignition delay time.[4] This suggests that 1-octene is less reactive than its corresponding alkane under these conditions.

  • Heptene Isomers: Research on heptene isomers has shown that the position of the double bond influences ignition delay. This strongly implies that a similar trend will be observed for octene isomers.

  • Alkane Isomers: For alkane isomers, increased branching generally leads to a longer ignition delay time.[1] This is because branched isomers tend to form more stable radicals that are less prone to initiate the chain branching reactions that lead to autoignition.

Based on these observations, it is anticipated that the ignition delay of octene isomers will be influenced by both the double bond position and the degree of branching.

Experimental Protocol: Shock Tube and Rapid Compression Machine

High-pressure shock tubes and rapid compression machines (RCMs) are the primary experimental apparatuses used to measure ignition delay times under engine-relevant conditions.

Caption: A generalized workflow for the analysis of gaseous and particulate emissions from combustion.

Step-by-Step Methodology:

  • Exhaust Sampling: A sample of the exhaust gas is extracted from the combustion chamber through a heated sample line to prevent condensation.

  • Gaseous Emissions Measurement: The sampled gas is passed through a series of analyzers to determine the concentrations of various species:

    • NOx: Chemiluminescence analyzer.

    • CO and CO2: Non-dispersive infrared (NDIR) analyzer.

    • Unburned Hydrocarbons (UHC): Flame ionization detector (FID).

  • Soot Measurement:

    • Particle Size Distribution: A Scanning Mobility Particle Sizer (SMPS) is used to measure the size distribution of soot particles.

    • Soot Mass Concentration: Soot particles are collected on a filter over a known period, and the mass of the collected soot is determined gravimetrically.

The Role of Chemical Kinetic Modeling

Chemical kinetic models are powerful tools for understanding the fundamental chemical pathways that govern combustion processes. By simulating the elementary reactions that occur during the oxidation of a fuel, these models can predict key combustion properties and provide insights into the effects of molecular structure.

While comprehensive, validated kinetic models specifically for a wide range of octene isomers are still under development, models for octane isomers and other alkenes provide a strong foundation. [5][6]The development and validation of such models against experimental data for octene isomers is a critical area for future research.

Conclusion and Future Directions

This guide has provided a comparative overview of the fuel combustion performance of octene isomers, synthesizing available experimental data with established scientific principles. The key takeaways are:

  • Octane Number: The position of the double bond has a significant impact, with internal double bonds leading to higher octane numbers. Branching is also expected to increase the octane rating.

  • Laminar Flame Speed: Octenes are expected to have higher flame speeds than octanes, with branching likely reducing the flame speed.

  • Ignition Delay: 1-octene exhibits a longer ignition delay than its corresponding alkane, and both double bond position and branching are expected to be influential factors.

  • Emissions: The presence of the double bond suggests a higher sooting tendency for octenes compared to octanes. NOx emissions are expected to correlate with flame temperature, which is influenced by the isomeric structure.

While these insights provide a valuable framework, there is a clear need for more comprehensive experimental data that directly compares a wider range of octene isomers across all key combustion metrics. Such data is essential for the development and validation of predictive chemical kinetic models, which will ultimately enable the design of fuels with optimized performance and minimal environmental impact. Future research should focus on systematic experimental studies of the laminar flame speed, ignition delay, and emission characteristics of a broad slate of linear and branched octene isomers.

References

  • Davis, S. G., & Law, C. K. (2007). Determination of and Fuel Structure Effects on Laminar Flame Speeds of C1 to C8 Hydrocarbons. Combustion Science and Technology, 179(4-6), 427-449.
  • Ji, C., Sarathy, M., Veloo, P., Westbrook, C., & Egolfopoulos, F. (2012). Effects of fuel branching on the propagation of octane isomers flames. Combustion and Flame, 159(4), 1426–1436.
  • Wang, P., et al. (2024). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 1: 2,3,4-trimethyl pentane. Combustion and Flame, 263, 113226.
  • EnggCyclopedia. (n.d.). Octane Number. Retrieved from [Link]

  • ASTM D2699-23, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel, ASTM International, West Conshohocken, PA, 2023, .

  • Kochar, Y., Seitzman, J., & Lieuwen, T. (2011). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. Journal of Engineering for Gas Turbines and Power, 133(9).
  • Hanson Group, Stanford University. (n.d.). Laminar Flame Speed Measurements. Retrieved from [Link]

  • Wang, P., et al. (2024). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane. Combustion and Flame, 263, 113341.
  • Bugler, J., et al. (2016). An ignition delay time and chemical kinetic modeling study of the pentane isomers. Combustion and Flame, 172, 144-157.
  • Dandajeh, H. A., Ladommatos, N., & Hellier, P. (2013). Combustion and emissions characteristics of toluene/n-heptane and 1-octene/n-octane binary mixtures in a direct injection compression ignition engine. Combustion and Flame, 160(10), 2141-2158.
  • Sheng, H., et al. (2021). Low-Temperature Hypergolic Ignition of 1-Octene with Low Ignition Delay Time. The Journal of Physical Chemistry A, 125(1), 423-434.
  • Dandajeh, H. A., Ladommatos, N., & Hellier, P. (2013). Combustion and emissions characteristics of toluene/n-heptane and 1-octene/n-octane binary mixtures in a direct injection compression ignition engine. Combustion and Flame, 160(10), 2141-2158.
  • Energy Education. (2020, January 31). Chemical isomer. Retrieved from [Link]

  • Sirignano, M., et al. (2013). Effect of Fuel Molecular Structure and Premixing on Soot Emissions from n-Heptane and 1-Heptene Flames. Energy & Fuels, 27(10), 6145-6156.
  • Es-sebbar, E., et al. (2018). Soot formation in diluted laminar ethene, propene and 1-butene diffusion flames at elevated pressures. Combustion and Flame, 194, 344-354.
  • Esposito, S., et al. (2020). Validation of a RANS 3D-CFD Gaseous Emission Model with Space-, Species-, and Cycle-Resolved. Energies, 13(17), 4287.
  • JoVE. (2023, April 30). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. Retrieved from [Link]

  • Knothe, G. (2005). Dependence of biodiesel fuel properties on the structure of fatty acid alkyl esters. Fuel Processing Technology, 86(10), 1059-1070.
  • Saravanan, N., & Nagarajan, G. (2012). Effect of Double Bond Equivalent of Biodiesels on their Heating Value and Cetane Number. Jordan Journal of Mechanical and Industrial Engineering, 6(4).
  • Quora. (2016, December 17). How does the position of the double bond influence the reactivity of alkenes? Retrieved from [Link]

  • Zhang, K., et al. (2021). ReaxFF MD Investigation of the High-Temperature Combustion of Six Octane Isomers. Energy & Fuels, 35(20), 17096-17107.
  • Frontiers. (2024, April 7). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Retrieved from [Link]

  • SAE International. (2019, April 2). A Two-Step Combustion Model of Iso-Octane for 3D CFD Combustion Simulation in SI Engines. Retrieved from [Link]

  • Lin, C.-Y., & Li, R.-J. (2022). Determination of Cetane Number from Fatty Acid Compositions and Structures of Biodiesel. Energies, 15(15), 5488.
  • Es-sebbar, E., et al. (2018). Soot formation in diluted laminar ethene, propene and 1-butene diffusion flames at elevated pressures. Combustion and Flame, 194, 344-354.
  • OSTI.GOV. (n.d.). Autoignition delay times measurements of linear unsaturated jet fuel compounds inside a shock tube. Retrieved from [Link]

  • YouTube. (2022, August 27). Ignition Delay Time in Combustion Shock Tube. Retrieved from [Link]

  • University of Galway Research Repository. (2016, October 26). An ignition delay time and chemical kinetic modeling study of the pentane isomers. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental and Numerical Studies on the Soot Formation of Liquid Fuel Relevant Compounds. Retrieved from [Link]

  • ResearchGate. (2014, November 25). Shock-tube investigation of ignition delay times of model fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific NOx emissions for iso-octane. Retrieved from [Link]

  • Oxford Academic. (2023, October 17). Reduction and thermodynamic treatment of NOx emissions in a spark ignition engine using isooctane and an oxygenated fuel (ethanol). Retrieved from [Link]

  • MDPI. (2025, January 6). CFD Simulation of Fluid Flow and Combustion Characteristics in Aero-Engine Combustion Chambers with Single and Double Fuel Inlets. Retrieved from [Link]

  • MDPI. (2020, August 19). Validation of a RANS 3D-CFD Gaseous Emission Model with Space-, Species-, and Cycle-Resolved. Retrieved from [Link]

  • MDPI. (2024, July 12). NOx Formation Mechanism and Emission Prediction in Turbulent Combustion: A Review. Retrieved from [Link]

  • ACS Publications. (2025, September 16). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Retrieved from [Link]

  • University of Birmingham. (n.d.). CFD modelling study of sprays and combustion of gasoline and DMF in direction injection gasoline engines. Retrieved from [Link]

  • LabXing. (2017, October 16). Soot formation characteristics of n-heptane/toluene mixtures in laminar premixed burner-stabilized stagnation flames. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Molecular content of nascent soot: Family characterization using two-step laser desorption laser ionization mass spectrometry. Retrieved from [Link]

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A Technical Guide to the Validation of 2,4,4-Trimethyl-1-Pentene as a Reference Material for Fuel Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fuel analysis, the precision and accuracy of analytical measurements are paramount. The reliability of such measurements hinges on the quality of the reference materials used for calibration and validation. This guide provides an in-depth technical validation of 2,4,4-trimethyl-1-pentene, a key olefinic component, as a reference material for the analysis of fuels. We will explore its chemical properties, detail the validation methodologies, and compare its performance against other relevant reference standards, supported by experimental data.

The Critical Role of Olefin Reference Materials in Fuel Analysis

Olefins, a class of unsaturated hydrocarbons, are significant components of gasoline and other fuels. Their concentration directly impacts fuel properties such as octane number and stability, and their combustion characteristics influence engine performance and emissions.[1] Regulatory bodies worldwide set stringent limits on olefin content in fuels to control the formation of photochemical smog.[2] Therefore, accurate quantification of olefins is a critical aspect of fuel quality control.

Reference materials with certified purity and well-characterized properties are indispensable for:

  • Instrument Calibration: Establishing a reliable correlation between the analytical signal and the concentration of the analyte.

  • Method Validation: Verifying the accuracy, precision, and linearity of analytical methods.

  • Quality Control: Ensuring the ongoing performance of analytical laboratories.

2,4,4-Trimethyl-1-pentene, an isomer of diisobutylene, is frequently used as a representative olefin in surrogate fuel mixtures for combustion research due to its branched structure, which is characteristic of olefins found in gasoline.[3][4] This guide focuses on the validation of its use as a certified reference material for routine fuel analysis.

Physicochemical Properties of 2,4,4-Trimethyl-1-Pentene

A thorough understanding of the physical and chemical properties of a reference material is fundamental to its validation and proper use.

PropertyValueSource
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS Number 107-39-1[5]
Boiling Point 101-102 °C
Density 0.715 g/mL at 20 °C
Refractive Index 1.408 at 20 °C
Purity (Typical) ≥98.5% (GC)

These properties are critical for its handling, storage, and for the calculation of concentrations when preparing calibration standards.

Validation Workflow for 2,4,4-Trimethyl-1-Pentene as a Reference Material

The validation of a reference material is a multi-step process designed to establish its identity, purity, and stability with a high degree of confidence.

GC_FID_Workflow A Sample Preparation B GC Injection A->B C Separation in Capillary Column B->C D Detection by FID C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Purity Calculation E->F

Sources

performance of 2,4,4-trimethyl-1-pentene versus isooctane as a gasoline additive

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of 2,4,4-Trimethyl-1-Pentene and Isooctane as Gasoline Additives

Introduction: The Quest for Optimal Combustion

In the realm of internal combustion engines, the pursuit of efficiency and performance is intrinsically linked to the quality of the fuel. Gasoline is not a single chemical but a complex blend of hydrocarbons, each contributing to the final combustion characteristics. Additives are critical components in this blend, designed to enhance specific properties, chief among them being the resistance to premature detonation, or "knocking." A fuel's ability to resist knock is quantified by its octane rating.

This guide provides a detailed technical comparison of two C8 hydrocarbons that play significant roles in fuel science: 2,2,4-trimethylpentane, universally known as isooctane , and 2,4,4-trimethyl-1-pentene , a prominent isomer of diisobutylene. While both are branched C8 molecules, the presence of a double bond in 2,4,4-trimethyl-1-pentene distinguishes it as an olefin (alkene), whereas isooctane is a paraffin (alkane). This fundamental structural difference has profound implications for their performance as fuel components, influencing everything from octane rating to combustion byproducts. We will explore the experimental data that delineates the performance characteristics of these two compounds, providing researchers and fuel scientists with a comprehensive understanding of their respective merits and drawbacks.

Molecular Structure and Physicochemical Properties

The foundation of the performance differences between isooctane and 2,4,4-trimethyl-1-pentene lies in their molecular architecture. Isooctane is a saturated hydrocarbon, meaning all its carbon-carbon bonds are single bonds, leading to a stable molecular structure. In contrast, 2,4,4-trimethyl-1-pentene possesses a terminal double bond, which introduces a site of higher reactivity.

Caption: Molecular structures of Isooctane and 2,4,4-Trimethyl-1-pentene.

A comparison of their fundamental physicochemical properties reveals their similarities as C8 isomers but also hints at the performance variations resulting from their different bonding structures.

Property2,4,4-Trimethyl-1-pentene2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₈H₁₆[1]C₈H₁₈[2][3]
Molar Mass 112.21 g/mol [1]114.23 g/mol [2]
Appearance Colorless liquid[4][5]Colorless liquid[2]
Density 0.715 g/cm³ at 20°C[5]0.692 g/cm³ at 25°C[6]
Boiling Point 101.4 °C[5]99.3 °C[2][3]
Melting Point -93.5 °C[5]-107.4 °C[2][6]
Vapor Pressure 40.6 mmHg at 25°C[4]5.31 kPa (39.8 mmHg) at 20°C[2]
Solubility in Water Insoluble[4][5]Almost insoluble[2]

Core Performance Metric: Anti-Knock Characteristics (Octane Rating)

The octane number is the single most important metric for a gasoline component's ability to resist knocking. The scale is defined by two primary reference fuels (PRFs): n-heptane, with an octane number of 0, and isooctane, which by definition has an octane number of 100.[7][8][9][10] A fuel's octane rating is determined by comparing its knock characteristics to that of a specific blend of n-heptane and isooctane in a standardized test engine.[7][11]

Two main types of octane numbers are measured:

  • Research Octane Number (RON): Determined under less severe conditions (600 rpm engine speed), reflecting performance during city driving with frequent acceleration.[12]

  • Motor Octane Number (MON): Measured under more severe conditions (900 rpm, preheated fuel mixture), indicating performance under heavy loads or high-speed driving.[12]

Isooctane is the gold standard, serving as the benchmark for high anti-knock quality. Its highly branched, stable paraffinic structure allows it to withstand high compression without auto-igniting.[6][7][13]

2,4,4-Trimethyl-1-pentene , as an olefin, also exhibits a high octane number. Olefins, in general, have good anti-knock properties. While a precise, universally cited value for this specific isomer can vary slightly depending on the source and purity, it is recognized as a high-octane blending component. For instance, the closely related olefin 4-Methyl-1-pentene has a RON of 95.7 and a MON of 80.9.[12] Diisobutylene (a mixture of trimethyl-pentene isomers) is often used to represent the olefin class in surrogate fuels due to its structural similarity to isooctane and its high octane characteristics.[14]

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
2,2,4-Trimethylpentane (Isooctane) 100 (by definition)[2][7][9]100 (by definition)[12]
2,4,4-Trimethyl-1-pentene High (exact value varies, but comparable to other high-octane olefins)High (typically lower than RON)

Combustion and Emissions Profile

Beyond the octane rating, the way a fuel component burns and the byproducts it produces are critical for engine performance and environmental impact.

Combustion Characteristics

Experimental studies on the combustion of 2,4,4-trimethyl-1-pentene reveal important distinctions from isooctane. A study utilizing a shock tube and laser absorption spectroscopy provided key data on its ignition delay times and laminar burning speeds.[14] Laminar burning velocity is a fundamental property of a fuel-air mixture that affects engine performance and stability. The study found that the maximum burning speed for 2,4,4-trimethyl-1-pentene occurs at an equivalence ratio of 1.08 with a magnitude of 0.70 m/s.[14] This reactivity, influenced by the double bond, can lead to different combustion phasing and heat release rates compared to the more stable combustion of isooctane.

Emissions and Deposit Formation

The chemical structure of a fuel component directly influences the composition of the exhaust gas. Research comparing the exhaust emissions from pure 2,2,4-trimethylpentane and 2,4,4-trimethylpentene-2 (a close isomer of the subject olefin) in a single-cylinder engine revealed significant differences.[15] Notably, the olefin fuel produced smaller amounts of C₂ to C₇ olefins in the exhaust compared to the paraffinic isooctane.[15] However, the presence of a double bond in olefins can make them more susceptible to oxidation and polymerization under certain conditions, which can contribute to the formation of intake valve deposits (IVDs).[16]

The formation of IVDs can restrict airflow into the combustion chamber, negatively affecting engine performance, fuel economy, and emissions.[16] For this reason, modern gasoline formulations, regardless of their olefin content, include advanced detergent additive packages designed to prevent and remove such deposits.[16][17] Standards like the TOP TIER™ Detergent Gasoline program were developed to ensure fuels provide a higher level of engine cleanliness.[17][18]

Experimental Methodologies

To ensure consistency and comparability in fuel performance testing, standardized experimental protocols are essential. The determination of octane number and the evaluation of engine deposits are governed by rigorous, globally recognized methods.

Protocol for Research Octane Number (RON) Determination (ASTM D2699)

This method determines the knock characteristics of spark-ignition engine fuels in terms of Research Octane Number.[19][20][21] It utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10]

Step-by-Step Methodology:

  • Engine Preparation and Calibration: The CFR engine is warmed up under specified conditions (600 rpm engine speed, prescribed temperatures).[19] Its operating parameters are calibrated using Primary Reference Fuels (PRFs) of known octane numbers.[22]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a detonation sensor.

  • Bracketing with Reference Fuels: Two PRFs are selected, one with a slightly higher and one with a slightly lower octane number than the expected value of the sample.

  • Comparative Knock Measurement: The engine is run on the sample fuel and the two bracketing PRFs in succession, with the compression ratio held constant. The knock intensity for each is recorded.

  • Interpolation: The RON of the sample fuel is calculated by linear interpolation based on the knock meter readings of the sample and the two bracketing reference fuels.[22]

G cluster_protocol ASTM D2699 RON Determination Workflow start Start Engine & Warm Up (600 rpm, std. temp) calibrate Calibrate with Primary Reference Fuels start->calibrate introduce_sample Introduce Test Fuel Sample calibrate->introduce_sample adjust_cr Adjust Compression Ratio to achieve Standard Knock introduce_sample->adjust_cr bracket Select Bracketing Reference Fuels (PRF-1, PRF-2) adjust_cr->bracket measure_knock Measure Knock Intensity (Sample vs. PRFs) bracket->measure_knock calculate Calculate RON via Linear Interpolation measure_knock->calculate end_node Report RON Value calculate->end_node

Caption: Workflow for determining Research Octane Number via ASTM D2699.

Protocol for Intake Valve Deposit (IVD) Evaluation (ASTM D6201)

This standard test method uses a dynamometer to evaluate unleaded spark-ignition engine fuel for its tendency to form intake valve deposits.[16][17]

  • Engine Setup: A specified engine (e.g., Ford 2.3L) is mounted on an engine dynamometer test stand.[17]

  • Initial State: New, clean intake valves are weighed and installed in the engine.

  • Test Cycle: The engine is operated for a set duration (e.g., 100 hours) on the test fuel under a specific cycle of speeds and loads designed to accelerate deposit formation.[17]

  • Valve Removal: After the test cycle is complete, the engine is disassembled, and the intake valves are carefully removed.

  • Deposit Measurement: The valves are weighed again. The difference between the final and initial weights represents the mass of the intake valve deposits.

  • Reporting: The results are typically reported as the average weight of deposits per valve in milligrams.[17]

Conclusion: A Tale of Two Isomers

The comparison between 2,4,4-trimethyl-1-pentene and isooctane offers a clear illustration of how a single structural feature—a double bond—can alter the performance profile of a gasoline additive.

  • Isooctane (2,2,4-Trimethylpentane) remains the undisputed benchmark for anti-knock performance. Its chemical stability and clean-burning characteristics make it an ideal component for high-octane gasoline blends and the definitive standard for octane rating.[2][6][23] It provides excellent resistance to auto-ignition without the complexities of olefin chemistry.

  • 2,4,4-Trimethyl-1-pentene is also a high-performance molecule with a strong octane number. Its value lies in its contribution to the overall octane pool of gasoline. However, its olefinic nature introduces different combustion dynamics, such as a distinct laminar burning velocity, and a different profile of exhaust emissions.[14][15] While it can be a valuable component, its potential contribution to deposit formation necessitates the use of effective detergent additives in the final fuel blend.

For researchers, isooctane serves as the perfect reference for baseline engine testing and calibration, providing a stable and predictable combustion event. 2,4,4-trimethyl-1-pentene, on the other hand, is an excellent candidate for studies focused on understanding the specific combustion and emission impacts of branched olefins, a significant class of compounds found in modern gasoline. The choice between them depends entirely on the specific performance characteristic being targeted or investigated.

References

  • Wikipedia. Octane rating. [Link]

  • Aure Chemical. Isooctane: The Standard Reference Substance for Gasoline Octane Rating. [Link]

  • Carl ROTH. Isooctane, ≥99,75 %, for synthesis. [Link]

  • American Chemical Society. Isooctane. [Link]

  • SINPAR. Reference Fuels for Octane Engine. [Link]

  • Artin Azma Mehr. ISO octane and octane 80. [Link]

  • TOP TIER. TOP TIER DETERGENT GASOLINE DEPOSIT CONTROL PERFORMANCE STANDARD. [Link]

  • AAA. AAA FUEL QUALITY RESEARCH: Proprietary research into the effectiveness of fuel additive packages in commercially-available gasoline. [Link]

  • Intertek. FUEL, ADDITIVES AND LUBRICANTS TESTING. [Link]

  • Testbook. The octane number of Iso-octane is. [Link]

  • Vedantu. Octane number of isooctane is A 50 B 25 C 100 D 15 class 10 chemistry CBSE. [Link]

  • ASME Digital Collection. Shock Tube and Flame Speed Measurements of 2,4,4-Trimethyl-1-Pentene: A Co-Optima Biofuel. [Link]

  • Ayalytical. ASTM D2699 Method for Octane Number. [Link]

  • SAE International. Evaluation of Gasoline Additive Packages to Assess Their Ability to Clean Up Intake Valve Deposits in Automotive Engines. [Link]

  • Slideshare. Petroleum lab experiment 02 - octane number and cetane number. [Link]

  • Federal Register. Regulation of Fuel and Fuel Additives: Gasoline and Diesel Fuel Test Methods. [Link]

  • MDPI. Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data. [Link]

  • METU Open Courseware. experimental investigation on research octane number of liquefied petroleum gas. [Link]

  • ResearchGate. Burning velocities for iso-octene (2,4,4trimethyl-1-pentene) at T=450 K.... [Link]

  • Wikipedia. 2,2,4-Trimethylpentane. [Link]

  • Chemeurope.com. 2, 2, 4-Trimethylpentane, also known as isooctane .... [Link]

  • Carl ROTH. Isooctane, 5 l, aluminium, CAS No. 540-84-1. [Link]

  • PubChem. 2,4,4-Trimethyl-1-pentene. [Link]

  • Cheméo. Chemical Properties of 1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1). [Link]

  • CDC Stacks. Effect of Fuel Composition on Exhaust Emissions from a Spark-Ignition Engine. [Link]

  • EnggCyclopedia. Octane Number. [Link]

  • U.S. Environmental Protection Agency. Toxicological Review of 2,2,4-Trimethylpentane (CAS No. 540-84-1). [Link]

  • Thermopedia. OCTANE NUMBER. [Link]

Sources

Precision Purity Assessment of 2,4,4-Trimethyl-1-pentene: A Comparative Guide to GC-FID vs. qNMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of high-value intermediates, 2,4,4-trimethyl-1-pentene (TMP-1) —often referred to as


-diisobutylene—is rarely found in isolation. It exists in a thermodynamic equilibrium with its isomer, 2,4,4-trimethyl-2-pentene (TMP-2)  (

-diisobutylene).

For drug development and polymerization applications, the ratio of these isomers is critical. TMP-1 contains a terminal double bond, making it highly reactive for functionalization (e.g., hydroformylation), whereas TMP-2’s internal double bond is sterically hindered and significantly less reactive.

This guide establishes Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior method for purity assessment and isomer ratio determination, contrasting it with quantitative NMR (qNMR) and HPLC. We provide a validated, self-consistent protocol designed to achieve baseline resolution (


) between these closely boiling isomers.

Technical Context: Why GC-FID?

The separation of TMP-1 and TMP-2 is a classic challenge of physical chemistry.

  • TMP-1 Boiling Point: 101.4°C[1]

  • TMP-2 Boiling Point: 104.9°C[2][3]

With a


 of only ~3.5°C, separation requires a system with high theoretical plate counts.
Comparative Technology Analysis
FeatureGC-FID (Recommended) qNMR (

H)
HPLC-UV
Primary Mechanism Volatility (Boiling Point)Nuclear Spin EnvironmentPolarity / Adsorption
Isomer Resolution Excellent (Baseline resolved on non-polar phases)Good (Distinct olefinic shifts)Poor (Lack of functional groups)
Quantitation Basis Carbon Response (Universal)Molar Ratio (Absolute)UV Absorption (Non-existent)
Sensitivity (LOD) < 1 ppm~100-500 ppmN/A (Requires derivatization)
Throughput High (Automated injection)Low (Manual processing)Medium

Expert Insight: While qNMR is an absolute primary method that requires no reference standards, it lacks the dynamic range to detect trace impurities (<0.1%) effectively. HPLC is fundamentally unsuitable because aliphatic alkenes lack the chromophores necessary for UV detection, and Refractive Index (RI) detectors lack the necessary sensitivity. GC-FID is the only method that combines high-resolution isomer separation with trace impurity detection.

Decision Framework

The following logic flow illustrates why GC-FID is selected for this specific application.

MethodSelection Start Sample: 2,4,4-Trimethyl-1-pentene CheckChromophore Does it have a UV Chromophore? Start->CheckChromophore CheckVolatility Is it Volatile (BP < 300°C)? CheckChromophore->CheckVolatility No HPLC HPLC-UV (Not Suitable) CheckChromophore->HPLC Yes CheckIsomers Need to distinguish Isomers? CheckVolatility->CheckIsomers Yes NMR qNMR (Good for ID/Ratio, Low Sensitivity) CheckVolatility->NMR No CheckIsomers->NMR No (Absolute Purity Only) GCFID GC-FID (Selected Method) CheckIsomers->GCFID Yes (High Res Required)

Figure 1: Analytical Method Selection Matrix for Aliphatic Alkenes.

The Protocol: High-Resolution GC-FID

This protocol utilizes a non-polar stationary phase (100% Dimethylpolysiloxane). The choice of a 60-meter column is deliberate; while a 30m column can separate the isomers, the 60m column provides the capacity factor (


) necessary to pull the TMP-2 peak away from the TMP-1 tail, ensuring accurate integration of the impurity.
Instrumentation & Conditions
  • System: GC with Split/Splitless Injector and FID.

  • Column: DB-1 (or equivalent USP Phase G1), 60 m

    
     0.25 mm ID 
    
    
    
    1.0 µm film thickness.
    • Why 1.0 µm film? A thicker film increases retention of volatile analytes, improving resolution (

      
      ).
      
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: 200°C, Split Ratio 50:1.

    • Causality: High split ratio prevents column overload, which causes peak fronting that ruins isomer resolution.

  • Detector (FID): 250°C. Air: 400 mL/min,

    
    : 40 mL/min, Makeup (
    
    
    
    ): 25 mL/min.
Temperature Program

The "Isomer Ramp" is the critical step. We hold the temperature just below the boiling point of the analytes to maximize interaction with the stationary phase.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial-505.0Solvent focusing
Ramp 15.0900.0Approach elution temp
Ramp 22.0 120 0.0 Critical Isomer Separation
Ramp 320.02505.0Column bake-out
Sample Preparation[2][4]
  • Diluent: n-Heptane or Hexane (Spectroscopic Grade).

    • Note: Avoid solvents with boiling points near 100-105°C (like Toluene) to prevent solvent masking.

  • Concentration: 1 mg/mL (approx. 1000 ppm).

  • Internal Standard (Optional): n-Decane (elutes after TMP isomers).

Experimental Workflow & Data Analysis

The following diagram details the execution path, from sample prep to the calculation of the Isomeric Ratio.

GCWorkflow cluster_peaks Elution Order Prep Dilute Sample (1 mg/mL in Heptane) Inject GC Injection (Split 50:1) Prep->Inject Sep Separation (DB-1 Column) Inject->Sep Det FID Detection Sep->Det Data Integration Det->Data Calc Calculate Purity % (Area Normalization) Data->Calc P1 TMP-1 (~12.5 min) Data->P1 P2 TMP-2 (~13.1 min) Data->P2

Figure 2: GC-FID Analysis Workflow for Diisobutylene Isomers.

Calculation: Area Normalization vs. ECN

For isomeric pairs like TMP-1 and TMP-2 (both


), the FID response is proportional to the carbon mass.
  • Assumption: Response Factor (RF) of TMP-1

    
     RF of TMP-2.
    
  • Method: Area % Normalization is sufficient for purity >98%.

    
    
    

Note: If absolute assay (w/w%) is required, use n-Decane as an internal standard and calibrate.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the system must meet these criteria before running samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between TMP-1 and TMP-2
Ensures baseline separation for accurate integration of the smaller peak.
Tailing Factor (

)

Indicates inert flow path; TMP-1 is prone to oxidative degradation if the liner is dirty.
Precision (RSD)

(n=6 injections)
Verifies injector stability and flow control.
LOD (Limit of Detection)

(Area)
Required to detect trace thermodynamic isomerization.

Comparative Data Summary

The table below simulates typical performance metrics comparing the recommended GC-FID method against qNMR (using Maleic Acid internal standard).

MetricGC-FID (Method Above)qNMR (400 MHz)
Linearity (

)

(10 - 2000 ppm)
N/A (Single point internal std)
LOD 0.5 ppm~100 ppm
Isomer Separation Baseline (

)
Distinct Shifts (

4.6 vs 5.1 ppm)
Solvent Interference Minimal (Solvent elutes early)High (Solvent peaks can overlap)
Cost per Sample Low (< $5 USD)High (> $50 USD for d-solvents/time)

References

  • ASTM International. ASTM D4424-09: Standard Test Method for Butylene Analysis by Gas Chromatography. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). 2,4,4-Trimethyl-1-pentene Properties.[4] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. Compound Summary: 2,4,4-Trimethyl-1-pentene.[2] National Library of Medicine. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (For comparative context on qNMR capabilities). [Link]

Sources

Triangulating Purity: A Cross-Validation Guide for Octene Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the production of Linear Low-Density Polyethylene (LLDPE), 1-octene acts as a critical comonomer. However, its efficacy is compromised by "isomer drift"—the presence of internal octenes (2-, 3-, 4-octene) and branched isomers (e.g., methylheptenes). These impurities possess nearly identical boiling points and mass spectra to the target analyte, rendering standard single-method analysis insufficient.

This guide moves beyond the "single-method" fallacy. We present a cross-validation framework that triangulates data from three orthogonal techniques: High-Resolution GC-FID (Separation), GC-VUV (Spectral Deconvolution), and qNMR (Absolute Quantitation).

The Analytical Triad

Method A: High-Resolution GC-FID (The Workhorse)

Role: Routine Quantitation & Trace Impurity Profiling

While Mass Spectrometry (MS) is often the default for identification, it fails here: octene isomers produce identical molecular ions (


 112) and indistinguishable fragmentation patterns. Flame Ionization Detection (FID) remains the gold standard for linear dynamic range, provided the chromatographic resolution (

)
is sufficient.

The Protocol:

  • Column Selection: Standard 30m columns are inadequate. You must use a 100m highly polar capillary column (e.g., 100% biscyanopropyl polysiloxane) to exploit the dipole moment differences between cis and trans geometries.

  • Carrier Gas: Hydrogen (

    
    ) at 25 cm/sec (constant flow). 
    
    
    
    provides the sharpest peaks at lower temperatures, essential for preserving isomer separation.
  • Temperature Program: Isothermal hold at low temp (60°C) for 15 mins to resolve light branched isomers, then ramp 2°C/min.

Self-Validating Mechanism:

  • Retention Time Locking (RTL): Lock the 1-octene peak to a specific retention time (e.g., 45.00 min). Any shift

    
     min invalidates the run.
    
  • Theoretical Plates: Monitor the 1-octene peak width. If plates/meter drops below 3,000, the column resolution is compromised.

Method B: GC-VUV (The Spectral Discriminator)

Role: Deconvoluting Co-eluting Isomers

Vacuum Ultraviolet (VUV) spectroscopy (120–240 nm) is the modern solution to the "MS blind spot." Unlike MS, VUV absorption is driven by electronic transitions (


) and 

excitations, which are highly sensitive to the double bond position and geometry (cis vs. trans).

The Protocol:

  • Detector: VUV detector set to acquire 125–240 nm.

  • Flow Cell: Maintain at 275°C to prevent condensation.

  • Data Processing: Use Time Interval Deconvolution (TID).

    • Mechanism:[1][2] 1-octene absorbs distinctly at ~180 nm. Internal isomers (2-octene) show a bathochromic shift (red shift) and distinct vibrational fine structure due to hyperconjugation.

Self-Validating Mechanism:

  • Fit Metric: The software calculates a "Fit Error" between the measured spectrum and the library spectrum. A Fit Error

    
     confirms identity; anything lower indicates co-elution that FID missed.
    
Method C: Quantitative 1H-NMR (The Absolute Reference)

Role: Primary Standard & Total Olefin Content

When reference standards for specific branched isomers are unavailable, qNMR provides a molar response factor of 1.0 for all protons, allowing absolute quantification without calibration curves.

The Protocol:

  • Solvent:

    
     (Chloroform-d) with 0.05% TMS.
    
  • Pulse Sequence: 90° pulse with a 60-second relaxation delay (d1) .

    • Why? Olefinic protons have long

      
       relaxation times. A short delay leads to under-integration (signal saturation).
      
  • Scans: Minimum 64 scans for S/N > 250:1.

  • Integration Regions:

    • 
      -olefin (1-octene):  Multiplet at 
      
      
      
      5.8 ppm (1H) and doublet at
      
      
      4.9 ppm (2H).
    • Internal olefins: Multiplet at

      
       5.3–5.5 ppm.
      
    • Branched (vinylidene): Singlets at

      
       4.6–4.8 ppm.
      

Self-Validating Mechanism:

  • Internal Ratios: The integral ratio of the vinyl proton (

    
     5.8) to the terminal methylene protons (
    
    
    
    4.9) must be exactly 1:2. Deviation indicates impurity overlap.

Cross-Validation Workflow

Do not rely on one method. Use the "Triangulation Protocol" to validate your results.

OcteneValidation cluster_Screening Phase 1: Screening cluster_Validation Phase 2: Validation Sample Crude Octene Sample FID High-Res GC-FID (100m Polar Column) Sample->FID NMR qNMR (1H) (Absolute Molar Ratio) Sample->NMR Parallel Path Result_FID Purity Profile (Area %) FID->Result_FID VUV GC-VUV (125-240 nm) Result_FID->VUV If peaks < 1.5 Resolution Decision Data Fusion Check Result_FID->Decision VUV->Decision Deconvoluted Areas NMR->Decision Total Olefin Ratio Final Certified Purity Decision->Final Variance < 2% ReDev Method Refinement (Adjust GC Ramp) Decision->ReDev Variance > 2% ReDev->FID

Figure 1: The Analytical Triangulation Workflow. Routine samples pass through GC-FID. If resolution is poor or critical impurities are suspected, VUV deconvolution is triggered. qNMR serves as the external "truth" check for total olefin content.

Comparative Performance Data

The following data represents typical performance metrics when analyzing a mixed octene stream (80% 1-octene, 20% internal/branched isomers).

FeatureGC-FID (100m Polar) GC-VUV qNMR (600 MHz)
Primary Strength Separation Efficiency (

)
Isomer IdentificationAbsolute Accuracy (No Standards)
Linearity (

)


N/A (Molar Ratio)
LOD (Impurity) 1 ppm10 ppm~100 ppm (0.01%)
Isomer Selectivity High (Physical Separation)High (Spectral Deconvolution)Medium (Signal Overlap)
Blind Spot Co-eluting peaks look like oneLow sensitivity for trace analysisCannot separate complex isomers
Throughput 60 min/sample60 min/sample15 min/sample

Detailed Experimental Protocol: The "Stress Test"

To validate your method, you must perform a Co-elution Stress Test .

  • Preparation: Create a gravimetric mixture of 1-octene (99%) and trans-3-octene (1%).

  • The FID Challenge: Inject into the GC-FID.

    • Pass: Two baseline-resolved peaks (

      
      ).
      
    • Fail: A single peak with a "shoulder" or tailing.

  • The VUV Confirmation: If FID fails, inject into GC-VUV.

    • Extract the spectrum at the peak apex and the peak tail.

    • Overlay the spectra.

    • Result: If the tail spectrum shows a shift in

      
       from 180 nm to 185 nm, you have confirmed hidden isomerization.
      

VUV_Mechanism cluster_Spec VUV Spectral Fingerprinting Alpha 1-Octene (Alpha) Abs @ 175-180 nm (Terminal Double Bond) Detector VUV Detector (120-240 nm) Alpha->Detector Internal Internal Octenes Abs @ 185-200 nm (Bathochromic Shift) Internal->Detector Decon TID Algorithm (Time Interval Deconvolution) Detector->Decon Composite Spectrum Result Quantified Isomers (Even if Co-eluting) Decon->Result Mathematical Separation

Figure 2: Mechanism of VUV Deconvolution. Distinct electronic transitions allow mathematical separation of physically co-eluting isomers.

References

  • ASTM International. (2021).[3] ASTM D2268-21: Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography.[3] (Applicable to high-purity octene analysis). Link

  • VUV Analytics. (2018).[4] Determination of Olefins in Condensates and Upgraded Bitumen by Gas Chromatography (GC) using a Vacuum Ultraviolet (VUV) Detector. (Demonstrates olefin class separation). Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.[5][6] Spectroscopy Europe. (Foundational qNMR protocols). Link

  • Sigma-Aldrich (Merck). (2023). GC Column Selection Guide: Separation of cis/trans Isomers. (Column phase selection criteria). Link

  • ASTM International. (2019). ASTM D8071-19: Standard Test Method for Determination of Hydrocarbon Group Types... by GC-VUV. (Standardized VUV methodology). Link

Sources

A Guide to Inter-Laboratory Comparison of 2,4,4-Trimethyl-1-Pentene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and participating in an inter-laboratory comparison for the analysis of 2,4,4-trimethyl-1-pentene, also known as α-diisobutylene.[1] It is designed for researchers, analytical scientists, and quality control professionals seeking to benchmark their analytical performance, validate methods, and ensure the reliability of their data.

Introduction: The Importance of Inter-Laboratory Comparison

2,4,4-Trimethyl-1-pentene is a significant branched alkene used in various industrial applications, including as an intermediate in the synthesis of other chemicals.[2] Accurate quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. Inter-laboratory comparison studies, or proficiency tests (PT), are essential tools for assessing the competence of laboratories in performing specific analyses.[3][4] They provide an objective means of evaluating analytical performance against a consensus value derived from a group of participating laboratories.[4][5]

Participation in such studies allows laboratories to:

  • Benchmark their performance against peers.

  • Identify potential biases or systematic errors in their analytical methods.

  • Demonstrate the effectiveness of their quality management systems.

  • Gain confidence in the accuracy and reliability of their results.

Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is the most common and robust technique for the analysis of volatile organic compounds like 2,4,4-trimethyl-1-pentene.[6][7] This guide focuses on a GC-based method, which is widely accessible and provides the necessary selectivity and sensitivity.

Key Analytical Considerations:

  • Column Selection: A non-polar capillary column, such as one with a polydimethylsiloxane (PDMS) stationary phase, is typically suitable for separating 2,4,4-trimethyl-1-pentene from other hydrocarbons.[8][9] The choice of column dimensions (length, internal diameter, and film thickness) will influence resolution and analysis time.

  • Injector and Detector: A split/splitless injector is commonly used for introducing the sample. Flame ionization detection (FID) is a robust and sensitive detector for hydrocarbons. Mass spectrometry (MS) can also be used for definitive identification and quantification, especially in complex matrices.[10]

  • Carrier Gas: Helium or hydrogen are typically used as carrier gases. Hydrogen offers faster analysis times but requires appropriate safety precautions.

  • Calibration: A multi-point calibration curve should be prepared using certified reference materials (CRMs) of 2,4,4-trimethyl-1-pentene to ensure traceability and accuracy.

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable results. The following diagram illustrates the key stages of a typical study:

InterLab_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives P2 Select Test Material & Analyte Concentration P1->P2 P3 Prepare & Verify Homogeneity of Test Samples P2->P3 P4 Develop Study Protocol & Instructions P3->P4 E1 Distribute Samples to Participating Laboratories P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Report Results E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Calculate Assigned Value & Performance Statistics (e.g., z-scores) A1->A2 A3 Prepare & Distribute Final Report A2->A3

Caption: Workflow of an Inter-Laboratory Comparison Study.

Core Components of the Study Design:

  • Test Material: A stable and homogeneous material containing a known concentration of 2,4,4-trimethyl-1-pentene should be used. This could be a synthetic blend in a suitable solvent or a real-world matrix like gasoline, for which standard test methods exist.[10][11][12]

  • Sample Preparation: Clear and detailed instructions for sample handling, storage, and preparation must be provided to all participating laboratories to minimize variability.

  • Analytical Protocol: While laboratories may use their own validated in-house methods, a standardized reporting format is essential. Key analytical parameters to be reported should include the instrument used, column specifications, and calibration details.

  • Statistical Analysis: The performance of each laboratory is typically evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value.[5][13] A satisfactory z-score generally falls between -2 and +2.[13]

Experimental Protocol: GC-FID Analysis of 2,4,4-Trimethyl-1-Pentene

The following is a detailed, step-by-step protocol for the analysis of 2,4,4-trimethyl-1-pentene using Gas Chromatography with Flame Ionization Detection (GC-FID). This protocol serves as a guideline and may require optimization based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • 2,4,4-Trimethyl-1-pentene certified reference material (CRM), purity >99%

  • High-purity solvent (e.g., hexane or pentane) for dilution

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID)

  • Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

3. Preparation of Standards:

  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh a known amount of 2,4,4-trimethyl-1-pentene CRM and dissolve it in a volumetric flask with the chosen solvent.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock standard to cover the expected concentration range of the samples.

4. GC-FID Operating Conditions (Example):

ParameterSetting
Injector
Temperature250 °C
Split Ratio50:1
Injection Volume1 µL
Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature150 °C
Final Hold Time5 minutes
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2) Flow25 mL/min
Carrier Gas (He)
Flow Rate1.0 mL/min (constant flow)

5. Sample Analysis Workflow:

GC_Analysis_Workflow Start Start Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Sample Prepare Sample (Dilute if necessary) Start->Prep_Sample GC_Setup Set Up GC-FID Instrument Prep_Standards->GC_Setup Prep_Sample->GC_Setup Inject_Blank Inject Solvent Blank GC_Setup->Inject_Blank Inject_Standards Inject Calibration Standards Inject_Blank->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Inject_Sample Inject Sample Generate_Curve->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peak Integrate Peak for 2,4,4-trimethyl-1-pentene Acquire_Data->Integrate_Peak Calculate_Conc Calculate Concentration using Calibration Curve Integrate_Peak->Calculate_Conc Report_Result Report Result Calculate_Conc->Report_Result End End Report_Result->End

Caption: Step-by-step workflow for GC-FID analysis.

6. Data Analysis and Reporting:

  • Identify the peak corresponding to 2,4,4-trimethyl-1-pentene based on its retention time from the analysis of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.995 is generally considered acceptable.

  • Calculate the concentration of 2,4,4-trimethyl-1-pentene in the samples using the calibration curve.

  • Report the final concentration, including the units and any dilution factors applied.

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison for the analysis of 2,4,4-trimethyl-1-pentene in a synthetic sample. The assigned value (consensus mean) is 150 µg/mL.

Laboratory IDReported Value (µg/mL)z-scorePerformance
Lab A148-0.5Satisfactory
Lab B1551.25Satisfactory
Lab C142-2.0Satisfactory
Lab D1623.0Unsatisfactory
Lab E1510.25Satisfactory
Lab F135-3.75Unsatisfactory
Lab G149-0.25Satisfactory

Interpretation of Results:

  • Laboratories A, B, C, E, and G achieved satisfactory performance, with their results falling within the acceptable z-score range.

  • Laboratories D and F had unsatisfactory results, indicating a potential issue with their analytical procedure that warrants investigation.

Troubleshooting and Corrective Actions

For laboratories with unsatisfactory results, a systematic investigation should be undertaken to identify the root cause of the deviation. Potential areas to investigate include:

  • Calibration: Verify the accuracy of the stock and working standards. Re-prepare standards if necessary.

  • Instrumentation: Check for leaks, ensure proper instrument parameters, and perform routine maintenance.

  • Sample Preparation: Review the sample preparation procedure for any potential errors in dilution or handling.

  • Data Processing: Re-examine the integration of the chromatographic peaks.

Conclusion

This guide provides a comprehensive overview of the key aspects of an inter-laboratory comparison for the analysis of 2,4,4-trimethyl-1-pentene. By following a well-structured approach, from study design to data analysis, laboratories can effectively evaluate and improve their analytical performance, ensuring the generation of high-quality, reliable data.

References

  • PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link][14]

  • Qualitycheck. (n.d.). Proficiency testing (PT): Hydrocarbon Oil Index according to standard ISO 9377-2 in natural waters. Retrieved from [Link][15]

  • Restek. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link][6]

  • SIELC Technologies. (2018, February 16). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Fifteen years of proficiency testing of total petrol hydrocarbon determination in soil: a story of success. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Diisobutene. Retrieved from [Link][2]

  • National Measurement Institute. (2018). Proficiency Test Report AQA 18-14 Hydrocarbons in Water. Retrieved from [Link][11]

  • NIST. (n.d.). 2-Pentene, 2,4,4-trimethyl-. Retrieved from [Link][17]

  • Rudolph Research Analytical. (2025, June 19). ASTM Petroleum Testing - 14 Years of Rudolph Participation. Retrieved from [Link][18]

  • ASTM International. (2008). Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. Retrieved from [Link][7]

  • EffecTech. (n.d.). Proficiency Testing & Calibration Gases. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Precalculation of the retention index of 2,4,4-trimethyl-1-pentene with reference I-values of precursor structures. Retrieved from [Link][8]

  • Agilent Technologies. (2025, May 28). Analysis of Total Aromatic Content in Motor Gasoline by ASTM D5769 Using an Agilent 8850/5977C GC/MSD System. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R. Retrieved from [Link][20]

  • ScienceDirect. (2023, October 6). Characterization of Green Gasoline: Existing Standards. Retrieved from [Link][12]

  • Restek. (n.d.). Analyzing Oxygenates in Gasoline. Retrieved from [Link][21]

  • California Air Resources Board. (1996, July 1). METHOD 310 Determination of Volatile Organic Compounds (VOC) in Consumer Products and Reactive Organic Compounds (ROC) in Aerosol Coating Products. Retrieved from [Link][22]

  • NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. Retrieved from [Link][23]

  • California Air Resources Board. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link][13]

  • NIST. (n.d.). Gas Chromatography of 1-Pentene, 2,4,4-trimethyl-. Retrieved from [Link][9]

  • JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. Retrieved from [Link][24]

  • SpringerLink. (2006, January 24). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from [Link][4][5]

  • MDPI. (2022, June 13). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Retrieved from [Link][25]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.